molecular formula C20H27ClN2O2 B1675599 LY-195448 CAS No. 111112-18-6

LY-195448

Cat. No.: B1675599
CAS No.: 111112-18-6
M. Wt: 362.9 g/mol
InChI Key: PFTVHDSGCARRKR-FERBBOLQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LY 195448 is a phenethanolamine that has shown anti-tumour activity. LY 195448 blocks cells at metaphase.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

111112-18-6

Molecular Formula

C20H27ClN2O2

Molecular Weight

362.9 g/mol

IUPAC Name

4-[3-[[(2R)-2-hydroxy-2-phenylethyl]amino]-3-methylbutyl]benzamide;hydrochloride

InChI

InChI=1S/C20H26N2O2.ClH/c1-20(2,22-14-18(23)16-6-4-3-5-7-16)13-12-15-8-10-17(11-9-15)19(21)24;/h3-11,18,22-23H,12-14H2,1-2H3,(H2,21,24);1H/t18-;/m0./s1

InChI Key

PFTVHDSGCARRKR-FERBBOLQSA-N

Isomeric SMILES

CC(C)(CCC1=CC=C(C=C1)C(=O)N)NC[C@@H](C2=CC=CC=C2)O.Cl

Canonical SMILES

CC(C)(CCC1=CC=C(C=C1)C(=O)N)NCC(C2=CC=CC=C2)O.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-(3-(2-hydroxy-2-phenyl)ethylamino-3-methylbutyl)benzamide
LY 119123
LY 195448
LY-195448
LY-199123

Origin of Product

United States

Foundational & Exploratory

The Anti-Mitotic Mechanism of LY-195448: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY-195448 is an experimental phenethanolamine compound that has demonstrated anti-tumor activity by disrupting mitotic processes. Its primary mechanism of action is the inhibition of microtubule assembly, leading to cell cycle arrest at the metaphase.[1][2] This is believed to occur through a direct interaction with tubulin, the fundamental protein subunit of microtubules.[1] Although early clinical development was discontinued due to an unexplained loss of in vivo activity in murine models, the compound's in vitro anti-mitotic properties provide a clear mechanism of cytotoxicity.[1] This technical guide synthesizes the available data to provide an in-depth look at the core mechanism of action of this compound, including quantitative data from key experiments, detailed experimental protocols, and visualizations of the affected cellular pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Microtubule Assembly

This compound exerts its cytotoxic effects by directly interfering with the dynamics of microtubule polymerization. Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is responsible for segregating chromosomes during cell division. By inhibiting the assembly of tubulin into functional microtubules, this compound causes a cascade of events that ultimately leads to mitotic arrest and cell death.

The evidence strongly suggests a direct interaction with tubulin, likely the beta-tubulin subunit.[1] This is supported by studies on drug-resistant cell lines, where mutations in beta-tubulin conferred resistance to this compound.[1] The compound's effects are characteristic of a microtubule-depolymerizing agent, leading to a reduction in the number of microtubules and morphological changes in the remaining structures.[1]

cluster_0 Cellular Environment cluster_1 Cellular Consequences LY195448 This compound Tubulin αβ-Tubulin Dimers LY195448->Tubulin Direct Binding (Inhibition of Polymerization) Microtubules Microtubules Tubulin->Microtubules Polymerization Spindle Defective Mitotic Spindle Microtubules->Spindle Disruption Metaphase Metaphase Arrest Spindle->Metaphase Leads to Apoptosis Apoptosis Metaphase->Apoptosis Triggers

Caption: Proposed mechanism of action for this compound.

Quantitative Data Summary

The anti-mitotic and microtubule-disrupting effects of this compound have been quantified in several key experiments. The data is summarized in the tables below.

Table 1: Effect of this compound on Mitotic Index in NRK Cells

Treatment ConditionConcentrationExposure TimeMitotic Cell Population (%)
Control-4 hours4.9
This compound46 µM (15 µg/ml)4 hours18.5
Data from reference[1]

Table 2: Effect of this compound on Microtubule Reassembly

Treatment Condition during ReassemblyTime Required for Reassembly
Drug-free mediumNormal (baseline)
Medium with 15 µg/ml this compound2-3 times longer than normal
Data from reference[1]

Table 3: Cross-Resistance of CHO Cell Lines to this compound

Cell Line TypeResistance to this compound
Wild-typeBaseline sensitivity
Colcemid-resistantIncreased resistance
Taxol-resistantIncreased sensitivity
Data from reference[1]

Experimental Protocols

The following are detailed methodologies for the key experiments that elucidated the mechanism of action of this compound.

Mitotic Index Determination

This experiment quantifies the ability of this compound to induce cell cycle arrest in mitosis.

  • Cell Line: Normal Rat Kidney (NRK) cells.

  • Cell Culture: Cells are grown on coverslips in a suitable growth medium until they reach a desired confluency.

  • Drug Exposure: The growth medium is replaced with a medium containing 46 µM (15 µg/ml) of this compound. Control cells receive a drug-free medium. The cells are incubated for 4 hours.

  • Fixation and Staining: After incubation, the cells are fixed and stained with a DNA-binding dye (e.g., DAPI) to visualize the chromosomes.

  • Microscopy and Analysis: The coverslips are mounted on slides and observed under a fluorescence microscope. The percentage of cells in mitosis (characterized by condensed chromosomes) is determined by counting at least 500 cells per sample.

start Start: NRK Cell Culture drug Drug Exposure: 4h with 15 µg/ml this compound start->drug fix Fixation and DNA Staining drug->fix microscopy Fluorescence Microscopy fix->microscopy analysis Analysis: Calculate % Mitotic Cells microscopy->analysis end End analysis->end

Caption: Workflow for Mitotic Index Determination.

Microtubule Reassembly Assay

This assay assesses the inhibitory effect of this compound on the formation of new microtubules.

  • Cell Line: NRK cells.

  • Initial Depolymerization: Cells are treated with nocodazole, a potent microtubule-depolymerizing agent, to completely disassemble the existing microtubule network.

  • Washout and Reassembly: The nocodazole-containing medium is washed out and replaced with either a drug-free medium (control) or a medium containing 15 µg/ml of this compound.

  • Time-Lapse Imaging: The process of microtubule reassembly is monitored over time using immunofluorescence microscopy at various time points.

  • Analysis: The time required for the microtubule network to reform is compared between the control and this compound-treated cells.

start Start: NRK Cells depolymerize Depolymerize Microtubules (Nocodazole Treatment) start->depolymerize washout Washout Nocodazole depolymerize->washout split washout->split control Reassemble in Drug-Free Medium split->control treatment Reassemble in This compound Medium split->treatment observe Time-Lapse Immunofluorescence control->observe treatment->observe compare Compare Reassembly Time observe->compare end End compare->end

Caption: Workflow for Microtubule Reassembly Assay.

Analysis of Drug-Resistant Cell Lines

This set of experiments provides evidence for the direct interaction of this compound with tubulin.

  • Cell Line Generation: Chinese Hamster Ovary (CHO) cell lines with resistance to this compound are generated by exposing a wild-type population to increasing concentrations of the drug over time.

  • Cross-Resistance Testing: The this compound-resistant cell lines are then tested for their sensitivity to other microtubule-active drugs, such as Colcemid (a depolymerizer) and paclitaxel (a stabilizer).

  • Protein Analysis: Tubulin from the resistant cell lines is isolated and analyzed using two-dimensional polyacrylamide gel electrophoresis (2D-PAGE). This technique separates proteins based on both their isoelectric point and molecular weight.

  • Analysis: The 2D-PAGE profiles of tubulin from wild-type and resistant cells are compared to identify any shifts in the protein spots, which would indicate a modification or mutation in the tubulin protein.[1]

Conclusion

The mechanism of action of this compound is centered on its ability to inhibit microtubule assembly, a critical process for cell division. The available evidence strongly supports a direct interaction with tubulin as the molecular basis for this activity. This leads to a disruption of the mitotic spindle, causing cells to arrest in metaphase, which ultimately triggers apoptosis. While the clinical development of this compound was halted, the study of its anti-mitotic properties has contributed to the understanding of microtubule-targeting agents in cancer therapy.

References

LY-195448: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY-195448 is a synthetic phenethanolamine derivative that has demonstrated potent anti-mitotic and anti-tumor activity. Its primary mechanism of action involves the inhibition of microtubule assembly, leading to cell cycle arrest in the metaphase stage. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed methodologies for key experiments, including in vitro microtubule polymerization assays and cell cycle analysis, are presented to facilitate further research and development.

Chemical Structure and Properties

This compound, with the IUPAC name 4-[3-[[(2R)-2-hydroxy-2-phenylethyl]amino]-3-methylbutyl]benzamide, is a chiral molecule with a well-defined stereochemistry. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₂₀H₂₆N₂O₂[1]
Molecular Weight 326.43 g/mol [1]
SMILES CC(C)(CCc1ccc(cc1)C(=O)N)NC--INVALID-LINK--O[1]
InChI InChI=1S/C20H26N2O2/c1-20(2,22-14-18(23)16-6-4-3-5-7-16)13-12-15-8-10-17(11-9-15)19(21)24/h3-11,18,22-23H,12-14H2,1-2H3,(H2,21,24)/t18-/m0/s1[1]
InChIKey SYZWOOODCAMXPL-SFHVURJKSA-N[1]

Mechanism of Action: Inhibition of Microtubule Assembly

This compound exerts its cytotoxic effects by directly interfering with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. The primary mechanism involves the inhibition of tubulin polymerization, the process by which tubulin dimers assemble to form microtubules. This disruption of microtubule dynamics leads to a cascade of cellular events culminating in mitotic arrest and apoptosis.

The proposed signaling pathway for this compound's action is depicted below:

G Signaling Pathway of this compound LY195448 This compound Tubulin Tubulin Dimers (α/β) LY195448->Tubulin Binds to Microtubule Microtubule Polymer LY195448->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Required for MetaphaseArrest Metaphase Arrest MitoticSpindle->MetaphaseArrest Leads to Apoptosis Apoptosis MetaphaseArrest->Apoptosis Triggers

Figure 1. Proposed signaling pathway of this compound leading to apoptosis.

Biological Activity and Experimental Data

In Vitro Anti-mitotic Activity

This compound has been shown to be a potent inducer of mitotic arrest in various cell lines. In a key study, a 4-hour exposure of Normal Rat Kidney (NRK) cells to 46 µM (15 µg/mL) of this compound resulted in a significant increase in the mitotic index.

TreatmentDurationMitotic Index (%)Reference
Control4 hours4.9[2]
This compound (46 µM)4 hours18.5[2]
Experimental Protocols

This assay is crucial for quantifying the direct inhibitory effect of this compound on microtubule formation.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on tubulin polymerization in a cell-free system.

Materials:

  • Purified tubulin (>99%)

  • GTP (Guanosine-5'-triphosphate)

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA)

  • This compound stock solution (in DMSO)

  • Microplate reader capable of measuring absorbance at 340 nm

Methodology:

  • Prepare a reaction mixture containing purified tubulin in polymerization buffer.

  • Add varying concentrations of this compound to the reaction mixture. A vehicle control (DMSO) should be included.

  • Initiate polymerization by adding GTP and incubating the plate at 37°C.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.

  • Calculate the rate of polymerization for each concentration of this compound.

  • Plot the polymerization rate against the logarithm of the this compound concentration to determine the IC50 value.

G Tubulin Polymerization Assay Workflow Start Start Prepare Prepare Reaction Mixture (Tubulin + Buffer) Start->Prepare AddCompound Add this compound (Varying Concentrations) Prepare->AddCompound Initiate Initiate Polymerization (Add GTP, 37°C) AddCompound->Initiate Measure Measure Absorbance (340 nm) Over Time Initiate->Measure Analyze Calculate Polymerization Rate and Determine IC50 Measure->Analyze End End Analyze->End G Cell Cycle Analysis Workflow Start Start SeedCells Seed and Culture Cells Start->SeedCells TreatCells Treat with this compound SeedCells->TreatCells Harvest Harvest and Wash Cells TreatCells->Harvest Fix Fix with Cold Ethanol Harvest->Fix Stain Stain with Propidium Iodide Fix->Stain Analyze Analyze by Flow Cytometry Stain->Analyze End End Analyze->End

References

The Dual Facets of Phenethanolamines: A Technical Guide to Their Antitumor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the antitumor activities of phenethanolamine compounds, offering valuable insights for researchers, scientists, and drug development professionals. By examining their mechanisms of action, summarizing key quantitative data, and detailing experimental protocols, this document serves as a comprehensive resource for advancing cancer research and therapy. Phenethanolamines, a class of compounds that includes both endogenous catecholamines and synthetic drugs, exhibit a complex and often contradictory role in cancer progression, acting as both promoters and inhibitors of tumor growth. This duality is largely governed by their interaction with adrenergic receptors and the subsequent activation or inhibition of downstream signaling pathways.

Introduction to Phenethanolamines and Cancer

Phenethanolamine compounds, characterized by a core structure of a phenyl ring, an ethylamine side chain, and a hydroxyl group on the beta-carbon, are pivotal in physiological "fight-or-flight" responses. Their influence extends into the realm of oncology, where they have been shown to modulate cancer cell proliferation, apoptosis, and metastasis. The effects are primarily mediated through α- and β-adrenergic receptors, with the β2-adrenergic receptor being a key player in carcinogenic processes. Stimulation of these receptors by agonists can, in some contexts, promote tumor growth, while their blockade by antagonists often exhibits anticancer effects. This guide will dissect these contrasting activities, providing a nuanced understanding of their therapeutic potential.

Quantitative Analysis of Antitumor Efficacy

The cytotoxic and antiproliferative effects of various phenethanolamine compounds have been extensively studied across a multitude of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the efficacy of these compounds. The following tables summarize the IC50 values for representative phenethanolamine derivatives, including β-blockers and β-agonists, providing a comparative overview of their potency.

Table 1: IC50 Values of β-Adrenergic Antagonists in Cancer Cell Lines
CompoundCancer TypeCell LineIC50 (µM)Reference
Propranolol NeuroblastomaMultiple Lines114 - 218[1]
Thyroid Cancer8505C200[1]
Thyroid CancerK1280[1]
Multiple MyelomaU26675 (72h)[1]
Breast CarcinomaMCF-7100 ± 11[2]
Bone Marrow EndothelialBMH29L106 ± 5[2]
Breast EpithelialHBL-100269 ± 22[2]
Non-small Cell Lung CarcinomaA549222 ± 21[2]
MelanomaA37565.33 - 98.17[3]
MelanomaP-3116.86 - 148.60[3]
MelanomaP-688.24 - 118.23[3]
Colorectal CancerHT-2965,400 (24h)[4]
Colorectal CancerHCT-11625.5 (36h)[4]
Colorectal CancerHT-2939.04 (36h)[4]
Atenolol Breast, Colon, Liver CancerMCF-7, HT-29, HepG2>1000[5]
ICI 118,551 Breast, Colon, Liver CancerMCF-7, HT-29, HepG2>1000[5]
Table 2: IC50 and EC50 Values of β-Adrenergic Agonists in Cancer Cell Lines
CompoundEffectCancer TypeCell LineIC50/EC50 (µM)Reference
Isoproterenol Inhibition of ProliferationAstrocytoma1321N10.00005[6]
Stimulation of cAMPAstrocytoma1321N10.0165[6]
Increased Viability (EC50)Colon CancerSW480103.1[7]
Increased Viability (EC50)5FU-treated SW480SW480100.3[7]
MAPK Activation (EC50)Cardiomyocytes-1 - 3
Salbutamol Inhibition of MigrationBreast CancerMDA-MB-231, IBH-6-[8]
Inhibition of InvasionBreast CancerMDA-MB-231, IBH-6-[8]
Phenylephrine Enhanced ProliferationBreast Cancer (ER+)MCF-7-[9]
Table 3: Cytotoxicity of Novel Phenethanolamine Derivatives
CompoundCancer TypeCell LineIC50 (µM)Reference
CpdA-03 Acute Lymphoblastic LeukemiaCCRF-CEM~1[10]
Mantle Cell LymphomaGranta-519~1[10]
Ferrocene-Phenethylamine (S-config) Colorectal, Breast, Lung CancerSW480, MDA-MB-231, H1299Not specified[6]

Key Signaling Pathways in Phenethanolamine Antitumor Activity

The antitumor effects of phenethanolamine compounds are mediated by complex signaling networks. The following diagrams, generated using Graphviz, illustrate the key pathways involved.

Propranolol-Induced Apoptosis Pathways

Propranolol, a non-selective β-blocker, induces apoptosis in cancer cells through multiple pathways, including the generation of reactive oxygen species (ROS) leading to JNK activation, and the inhibition of the pro-survival AKT pathway.

G Propranolol Propranolol ROS ROS Propranolol->ROS AKT AKT Propranolol->AKT Caspase8 Caspase-8 Propranolol->Caspase8 JNK JNK ROS->JNK Bax Bax JNK->Bax Bcl2 Bcl-2 AKT->Bcl2 Bcl2->Bax Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Propranolol-induced apoptotic signaling pathways.

β-Agonist-Mediated Signaling in Cancer Cells

β-adrenergic agonists like isoproterenol and salbutamol can have varied effects on cancer cells, often involving the canonical adenylyl cyclase/cAMP/PKA pathway, as well as the MAPK/ERK pathway. These pathways can influence proliferation, survival, and migration.

G cluster_agonist β-Agonists (Isoproterenol, Salbutamol) Isoproterenol Isoproterenol bAR β-Adrenergic Receptor Isoproterenol->bAR Salbutamol Salbutamol Salbutamol->bAR AC Adenylyl Cyclase bAR->AC ERK MAPK/ERK bAR->ERK cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration EMT EMT ERK->EMT CREB->Proliferation

Caption: Signaling pathways activated by β-adrenergic agonists in cancer.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the study of phenethanolamine antitumor activity.

MTT Cell Viability Assay

This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Phenethanolamine compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer[10]

  • Multiscan spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ atmosphere.[10]

  • Compound Treatment: Treat the cells with various concentrations of the phenethanolamine compound (e.g., 0.1–100 μM) for a specified duration (e.g., 24, 48, or 72 hours).[10] Include a vehicle-only control.

  • MTT Addition: Following treatment, add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the supernatant and add 100 μL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Phenethanolamine compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of the phenethanolamine compound for the indicated time to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Cell Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[11]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[11]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[11]

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Viable cells.

    • Annexin V-positive, PI-negative: Early apoptotic cells.

    • Annexin V-positive, PI-positive: Late apoptotic or necrotic cells.

    • Annexin V-negative, PI-positive: Necrotic cells.

Cell Cycle Analysis by Propidium Iodide Staining

This method uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Phenethanolamine compound

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture and treat cells with the phenethanolamine compound as desired.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.[12]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.[13]

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Conclusion and Future Directions

The evidence presented in this technical guide underscores the significant, albeit complex, role of phenethanolamine compounds in cancer therapy. While β-adrenergic antagonists like propranolol have demonstrated clear pro-apoptotic and anti-proliferative effects across a range of cancer types, the actions of β-agonists are more nuanced and can be context-dependent. The development of novel phenethanolamine derivatives with enhanced selectivity and potency holds promise for more targeted and effective cancer treatments. Future research should focus on elucidating the precise molecular determinants of agonist versus antagonist effects in different tumor microenvironments and leveraging this knowledge to design next-generation therapeutics. The detailed protocols and quantitative data provided herein offer a solid foundation for these future investigations.

References

The Disruption of Microtubule Dynamics by LY-195448: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY-195448 is an experimental phenethanolamine derivative that demonstrated notable anti-tumor activity in preclinical murine models and potent antimitotic effects in vitro.[1] Its mechanism of action is primarily attributed to the inhibition of microtubule assembly, a critical process for cell division, intracellular transport, and the maintenance of cell structure. By disrupting microtubule dynamics, this compound effectively halts the cell cycle at the metaphase stage, leading to apoptosis in rapidly proliferating cancer cells. Although clinical development of this compound was discontinued due to a loss of in vivo efficacy in later studies, its profile as a microtubule-targeting agent provides a valuable case study for researchers in oncology and drug development.[1] This technical guide provides an in-depth analysis of the interaction between this compound and tubulin, and its subsequent inhibition of microtubule assembly, based on the available scientific literature.

Core Mechanism: Tubulin Interaction and Microtubule Assembly Inhibition

The primary molecular target of this compound is tubulin, the heterodimeric protein subunit of microtubules. The binding of this compound to tubulin interferes with the polymerization of α- and β-tubulin heterodimers into microtubules. This disruption of microtubule dynamics leads to a cascade of cellular events culminating in mitotic arrest and cell death.

Evidence for the direct interaction of this compound with tubulin and its inhibitory effect on microtubule assembly is supported by several key observations:

  • Metaphase Block: Treatment of cells with this compound leads to a significant increase in the population of cells arrested in metaphase.[1]

  • Altered Microtubule Morphology: In the presence of this compound, interphase microtubules appear reduced in number and exhibit abnormal morphology, described as "kinkier and curled."[1]

  • Delayed Microtubule Reassembly: Cells treated with this compound show a significant delay in the reassembly of cytoplasmic microtubules following depolymerization by other agents like nocodazole.[1]

  • Resistance through Tubulin Mutation: The development of resistance to this compound in Chinese hamster ovary (CHO) cell lines has been linked to alterations in the β-tubulin protein, providing strong evidence for a direct interaction.[1]

Quantitative Data

The available quantitative data on the cellular effects of this compound is limited. The following table summarizes the key finding from a study on Normal Rat Kidney (NRK) cells.

ParameterCell LineConcentrationExposure TimeEffectReference
Mitotic IndexNRK46 µM (15 µg/ml)4 hoursIncrease from 4.9% to 18.5%[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for characterizing tubulin polymerization inhibitors.

cluster_0 Cellular Environment tubulin α/β-Tubulin Dimers mt Microtubules (Dynamic) tubulin->mt Polymerization mt->tubulin Depolymerization mitotic_spindle Mitotic Spindle mt->mitotic_spindle Formation ly195448 This compound ly195448->tubulin Binds to Tubulin ly195448->mt Inhibits Polymerization metaphase_arrest Metaphase Arrest apoptosis Apoptosis metaphase_arrest->apoptosis

Figure 1. Mechanism of this compound-induced mitotic arrest.

start Start: Compound Screening invitro_assay In Vitro Tubulin Polymerization Assay start->invitro_assay ic50_determination Determine IC50 for Polymerization Inhibition invitro_assay->ic50_determination binding_assay Tubulin Binding Assay (e.g., Fluorescence, SPR) ic50_determination->binding_assay kd_determination Determine Binding Affinity (Kd) binding_assay->kd_determination cell_based_assays Cell-Based Assays kd_determination->cell_based_assays mitotic_arrest_assay Mitotic Arrest Assay (Flow Cytometry, Microscopy) cell_based_assays->mitotic_arrest_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) cell_based_assays->cytotoxicity_assay if_microscopy Immunofluorescence Microscopy of Microtubules cell_based_assays->if_microscopy end End: Characterization of Microtubule Inhibitor mitotic_arrest_assay->end cytotoxicity_assay->end if_microscopy->end

Figure 2. Experimental workflow for characterizing microtubule inhibitors.

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

Objective: To measure the effect of a test compound on the rate and extent of microtubule polymerization in a cell-free system.

Materials:

  • Lyophilized >99% pure tubulin (e.g., from bovine brain)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP stock solution (10 mM)

  • Glycerol

  • Test compound (this compound) stock solution in a suitable solvent (e.g., DMSO)

  • Temperature-controlled spectrophotometer with a 340 nm filter

  • 96-well, clear bottom plates

Procedure:

  • Reagent Preparation:

    • On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.

    • Prepare a polymerization buffer containing 1 mM GTP and 10% (v/v) glycerol in General Tubulin Buffer. Keep on ice.

    • Prepare serial dilutions of the test compound in polymerization buffer. Include a vehicle control (e.g., DMSO) at the same final concentration as in the compound dilutions.

  • Assay Setup:

    • Pre-warm the spectrophotometer to 37°C.

    • On ice, add the diluted test compound or vehicle control to the wells of a 96-well plate.

    • To initiate the reaction, add the cold tubulin solution to each well to a final concentration of 1-2 mg/mL. Mix gently by pipetting.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed spectrophotometer.

    • Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot absorbance (OD₃₄₀) versus time to generate polymerization curves.

    • The inhibitory effect can be quantified by comparing the maximum absorbance (Vmax) and the initial rate of polymerization in the presence and absence of the test compound.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

Tubulin Binding Assay (Fluorescence-Based)

Objective: To determine the binding affinity (dissociation constant, Kd) of a test compound to tubulin. This protocol describes a competition assay using a fluorescently labeled colchicine analog.

Materials:

  • Purified tubulin

  • Fluorescent colchicine analog (e.g., MTC-colchicine)

  • Binding buffer (e.g., 10 mM sodium phosphate, 1 mM EDTA, pH 7.0)

  • Test compound (this compound)

  • Fluorometer

Procedure:

  • Assay Setup:

    • In a microplate or cuvette, prepare a series of reactions containing a fixed concentration of tubulin (e.g., 1-5 µM) and a fixed concentration of the fluorescent colchicine analog (e.g., 1 µM) in binding buffer.

    • To these reactions, add increasing concentrations of the test compound (this compound). Include a control with no test compound.

  • Incubation:

    • Incubate the reactions at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 30-60 minutes), protected from light.

  • Data Acquisition:

    • Measure the fluorescence of each reaction using a fluorometer with appropriate excitation and emission wavelengths for the fluorescent probe.

  • Data Analysis:

    • The binding of the test compound to the colchicine binding site on tubulin will displace the fluorescent analog, leading to a decrease in fluorescence.

    • Plot the fluorescence intensity against the log of the test compound concentration.

    • Fit the data to a suitable binding model (e.g., one-site competition) to determine the IC₅₀ value.

    • The dissociation constant (Kd) of the test compound can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe is known.

Conclusion

This compound serves as a classic example of a small molecule inhibitor of microtubule assembly. Its ability to directly interact with tubulin, disrupt microtubule dynamics, and induce metaphase arrest underscores the therapeutic potential of targeting this fundamental cellular component. While its clinical journey was halted, the study of this compound has contributed to our understanding of the intricate mechanisms governing microtubule function and has informed the development of subsequent generations of antimitotic agents. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of novel compounds that target the tubulin-microtubule system for therapeutic benefit.

References

Preclinical Profile of LY-195448: An In-Depth Technical Guide on its Anti-mitotic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY-195448 is an experimental phenethanolamine that has demonstrated anti-mitotic properties by targeting microtubule assembly. Preclinical investigations have revealed its capacity to induce mitotic arrest and disrupt microtubule dynamics, suggesting its potential as an anti-tumor agent. This technical guide provides a comprehensive overview of the preclinical studies on this compound, focusing on its anti-mitotic effects. The information is compiled from available scientific literature to support further research and drug development efforts in the field of oncology.

Core Mechanism of Action: Inhibition of Microtubule Assembly

Preclinical evidence strongly indicates that this compound exerts its cytotoxic effects by directly interacting with tubulin, the fundamental protein subunit of microtubules.[1] This interaction inhibits the assembly of microtubules, which are crucial for various cellular processes, most notably the formation of the mitotic spindle during cell division.[1] The disruption of microtubule dynamics leads to cell cycle arrest at metaphase, ultimately triggering cell death.[1]

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies on this compound. Due to the discontinuation of clinical trials, publicly available data is limited.

Table 1: In Vitro Anti-mitotic Activity of this compound in NRK Cells

ParameterConditionResultReference
Mitotic IndexControl (untreated)4.9%[1]
Mitotic Index46 µM (15 µg/ml) this compound (4-hour exposure)18.5%[1]

Table 2: Effects of this compound on Microtubule Reassembly

Cell TreatmentObservationReference
Nocodazole followed by drug-free mediaMicrotubule reassembly within minutes[1]
Nocodazole followed by media with 15 µg/ml this compoundMicrotubule reassembly required 2-3 times longer[1]

Table 3: Cross-Resistance Profile of this compound in Mutant CHO Cell Lines

Cell LineResistance PhenotypeCross-Resistance to this compoundReference
Colcemid-resistantMicrotubule depolymerizing drug resistanceIncreased resistance[1]
Taxol-resistantMicrotubule stabilizing drug resistanceMore sensitive[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are based on the available literature and standard laboratory practices.

Cell Culture and Drug Treatment

Normal Rat Kidney (NRK) cells and Chinese Hamster Ovary (CHO) cells were utilized in the primary preclinical studies.[1]

  • Cell Lines: NRK and various CHO cell lines (wild-type, Colcemid-resistant, and Taxol-resistant) were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.

  • Drug Preparation: this compound was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which was then diluted in culture medium to the desired final concentration for experiments.

Immunofluorescence Microscopy for Microtubule Visualization

This protocol was used to observe the effects of this compound on the microtubule cytoskeleton.

  • Cell Seeding: Cells were seeded onto glass coverslips in petri dishes and allowed to adhere overnight.

  • Drug Incubation: Cells were treated with this compound at specified concentrations and for various durations.

  • Fixation: The culture medium was removed, and cells were fixed, for example, with ice-cold methanol for 10 minutes at -20°C.

  • Permeabilization: If a non-methanol fixative was used, cells were permeabilized with a detergent solution (e.g., 0.1% Triton X-100 in PBS) to allow antibody entry.

  • Blocking: Non-specific antibody binding was blocked by incubating the cells in a blocking solution (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Cells were incubated with a primary antibody against α-tubulin or β-tubulin overnight at 4°C.

  • Secondary Antibody Incubation: After washing with PBS, cells were incubated with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Mounting and Imaging: Coverslips were mounted onto microscope slides with a mounting medium containing an anti-fade agent and DAPI for nuclear staining. Images were acquired using a fluorescence or confocal microscope.

Microtubule Reassembly Assay

This assay was performed to assess the inhibitory effect of this compound on the regrowth of microtubules following depolymerization.

  • Microtubule Depolymerization: Cells were treated with a microtubule-depolymerizing agent, such as nocodazole, to completely disassemble the microtubule network.

  • Drug Washout and Reassembly: The nocodazole-containing medium was washed out, and cells were incubated in either drug-free medium or medium containing this compound.

  • Time-Course Analysis: At various time points following the washout, cells were fixed and processed for immunofluorescence staining of microtubules as described above.

  • Analysis: The extent and rate of microtubule reassembly were qualitatively and quantitatively analyzed by observing the formation of microtubule asters and the elongation of the microtubule network.

Generation and Analysis of Drug-Resistant Cell Lines

Mutant CHO cell lines with altered sensitivity to microtubule-active drugs were used to investigate the mechanism of action of this compound.

  • Mutagenesis and Selection: Wild-type CHO cells were treated with a mutagen and subsequently cultured in the presence of increasing concentrations of a microtubule-active agent (e.g., Colcemid or Taxol) to select for resistant clones.

  • Cross-Resistance Testing: The selected resistant cell lines were then tested for their sensitivity to this compound by assessing cell viability or proliferation in the presence of the drug.

  • Analysis of Tubulin Subunits: To identify the basis of resistance, tubulin proteins from wild-type and resistant cell lines were analyzed by two-dimensional polyacrylamide gel electrophoresis (2D-PAGE) to detect any alterations in the isoelectric point or molecular weight of tubulin subunits.[1]

Visualizations

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism of action of this compound and its impact on the cell cycle.

LY195448_Mechanism cluster_drug_interaction Drug Action cluster_cellular_effect Cellular Consequence This compound This compound Tubulin Dimers Tubulin Dimers This compound->Tubulin Dimers Binds to Microtubule Assembly Microtubule Assembly This compound->Microtubule Assembly Inhibits Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Assembly->Mitotic Spindle Formation Essential for Metaphase Arrest Metaphase Arrest Mitotic Spindle Formation->Metaphase Arrest Disruption leads to Cell Death Cell Death Metaphase Arrest->Cell Death Induces

Caption: Proposed mechanism of this compound's anti-mitotic effect.

Experimental Workflow: Immunofluorescence Staining

The diagram below outlines the key steps in the immunofluorescence protocol used to visualize the effects of this compound on microtubules.

Immunofluorescence_Workflow start Start: Seed Cells on Coverslips drug_treatment Treat with this compound start->drug_treatment fixation Fix Cells (e.g., Methanol) drug_treatment->fixation blocking Block Non-specific Binding fixation->blocking primary_ab Incubate with Primary Antibody (anti-tubulin) blocking->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab mounting Mount Coverslips secondary_ab->mounting imaging Image with Fluorescence Microscope mounting->imaging

Caption: Workflow for immunofluorescence analysis of microtubules.

Logical Relationship: Cross-Resistance Analysis

This diagram illustrates the logical framework for interpreting the cross-resistance experiments with this compound.

Cross_Resistance_Logic cluster_cell_lines Cell Lines cluster_drug_effects Drug Effects cluster_observations Observations wt Wild-Type CHO col_res Colcemid-Resistant CHO ly_effect This compound Effect col_res->ly_effect obs1 Increased Resistance to this compound col_res->obs1 Shows tax_res Taxol-Resistant CHO tax_res->ly_effect obs2 Increased Sensitivity to this compound tax_res->obs2 Shows col_effect Colcemid Effect (Depolymerization) tax_effect Taxol Effect (Stabilization)

Caption: Logic of cross-resistance studies with this compound.

Conclusion and Future Directions

The preclinical data for this compound clearly establish its role as an anti-mitotic agent that functions through the inhibition of microtubule assembly.[1] Its ability to induce metaphase arrest and its distinct cross-resistance profile provide valuable insights into its interaction with tubulin.[1] However, the discontinuation of its clinical development, reportedly due to a loss of in vivo anti-tumor activity in murine models, raises important questions.[2]

Future research in this area could focus on several aspects:

  • Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound could help identify compounds with improved in vivo stability and efficacy.

  • Elucidation of Resistance Mechanisms: A deeper understanding of why Colcemid-resistant cells are also resistant to this compound could inform the development of strategies to overcome resistance to tubulin-targeting agents.

  • Combination Therapies: Investigating the potential synergistic effects of this compound or its analogs with other anti-cancer agents could reveal new therapeutic opportunities.

This technical guide summarizes the foundational preclinical work on this compound, providing a basis for researchers and drug development professionals to build upon in the ongoing search for novel and effective anti-mitotic cancer therapies.

References

An In-Depth Technical Guide to the History and Discovery of LY-195448: A Research Compound Targeting Microtubule Assembly

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: This technical guide provides a comprehensive overview of the research compound LY-195448, a potent inhibitor of microtubule assembly. Developed by Eli Lilly and Company, this compound demonstrated significant cytotoxic activity in preclinical studies, leading to its evaluation in Phase I clinical trials. This document details the history of its discovery, its mechanism of action, key experimental data, and the clinical findings that ultimately led to the discontinuation of its development. This guide is intended for researchers, scientists, and drug development professionals interested in the field of antimitotic agents and the historical landscape of cancer drug discovery.

Introduction and Discovery

This compound, chemically known as 4-(3-((2-hydroxy-2-phenylethyl)amino)-3-methylbutyl)benzamide, emerged from the antineoplastic drug discovery programs at Eli Lilly and Company during an era of intensive research into synthetic compounds with potential to treat solid tumors. The 1980s were a period of significant advancement in our understanding of the molecular mechanisms underlying cancer, with a particular focus on agents that could disrupt cell division.

While the precise date of its initial synthesis is not publicly available, the primary research on its biological activity was published in the mid-1980s. The compound was identified as a potent inhibitor of microtubule assembly, a mechanism of action shared by other successful anticancer agents of the time, such as the vinca alkaloids.

Chemical Properties

PropertyValue
IUPAC Name 4-(3-((2-hydroxy-2-phenylethyl)amino)-3-methylbutyl)benzamide
Molecular Formula C₂₀H₂₆N₂O₂
Molecular Weight 326.44 g/mol
CAS Number 111974-80-2

Mechanism of Action: Inhibition of Microtubule Assembly

This compound exerts its cytotoxic effects by directly interacting with tubulin, the protein subunit of microtubules. This interaction disrupts the dynamic process of microtubule assembly and disassembly, which is crucial for the formation of the mitotic spindle during cell division. By inhibiting microtubule polymerization, this compound causes cells to arrest in the metaphase stage of mitosis, ultimately leading to apoptosis (programmed cell death).[1]

The proposed mechanism of action involves the following steps:

LY195448 This compound Tubulin Tubulin Dimers LY195448->Tubulin Binds to Microtubule Microtubule Polymer LY195448->Microtubule Inhibits Assembly Tubulin->Microtubule Polymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle MetaphaseArrest Metaphase Arrest MitoticSpindle->MetaphaseArrest Disruption leads to Apoptosis Apoptosis MetaphaseArrest->Apoptosis cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation and Analysis A Seed NRK cells in culture dishes B Incubate for 24 hours A->B C Treat with 46 µM this compound or vehicle control B->C D Incubate for 4 hours C->D E Fix cells with methanol D->E F Stain with a DNA-binding dye (e.g., DAPI) E->F G Mount on slides F->G H Observe under a fluorescence microscope G->H I Count total cells and mitotic cells H->I J Calculate Mitotic Index = (Mitotic Cells / Total Cells) * 100 I->J cluster_0 Reaction Setup cluster_1 Measurement cluster_2 Data Analysis A Prepare reaction mixture containing purified tubulin, GTP, and buffer B Add this compound or vehicle control to cuvettes A->B C Incubate on ice B->C D Warm cuvettes to 37°C to initiate polymerization C->D E Measure absorbance at 340 nm over time using a spectrophotometer D->E F Plot absorbance vs. time E->F G Compare the polymerization curves of treated and control samples F->G

References

LY-195448's effect on cell cycle progression in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the compound "LY-195448" has yielded no specific scientific data regarding its effect on cell cycle progression in cancer cells. This may be due to a number of factors, including the possibility that the designation is an internal development code, is not widely published in publicly accessible databases, or may be an erroneous identifier.

Without foundational data on this compound, it is not possible to construct the requested in-depth technical guide. Key information required for this task, such as quantitative data on its effects, experimental protocols from cited studies, and its specific mechanism of action within cellular signaling pathways, is currently unavailable in the public domain.

Therefore, the creation of data tables, detailed methodologies, and visual diagrams as specified in the prompt cannot be fulfilled at this time. We recommend verifying the compound identifier and exploring alternative designations or related chemical entities to proceed with this line of inquiry.

The Ascendant Role of Benzamide Derivatives in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of oncological therapeutics is in a perpetual state of evolution, driven by the urgent need for novel chemical entities that exhibit enhanced potency, selectivity, and the ability to overcome resistance mechanisms. Within this dynamic field, benzamide derivatives have emerged as a remarkably versatile scaffold, giving rise to a diverse array of compounds targeting critical pathways in cancer cell proliferation, survival, and metastasis. This technical guide provides an in-depth exploration of the pharmacological profile of benzamide derivatives in oncology, with a focus on their core mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of the intricate signaling pathways they modulate.

Mechanisms of Action: A Multi-Targeted Approach to Cancer Therapy

Benzamide derivatives exert their anticancer effects through a variety of mechanisms, a testament to their structural adaptability. This multi-targeting capability is a significant advantage in oncology, offering the potential to address the heterogeneity of tumors and circumvent the development of drug resistance. The principal mechanisms of action for benzamide derivatives in cancer therapy include Histone Deacetylase (HDAC) inhibition, Poly(ADP-ribose) Polymerase (PARP) inhibition, disruption of tubulin polymerization, and modulation of androgen receptor signaling.

Histone Deacetylase (HDAC) Inhibition

A prominent class of benzamide derivatives functions as inhibitors of histone deacetylases (HDACs), enzymes that play a pivotal role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, HDACs promote chromatin condensation, leading to the transcriptional repression of key tumor suppressor genes.

The o-aminobenzamide moiety is a key pharmacophore in many of these derivatives, chelating the zinc ion in the active site of HDACs and thereby inhibiting their enzymatic activity.[1] This inhibition results in histone hyperacetylation, a more relaxed chromatin structure, and the re-expression of silenced tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1][2] Entinostat (MS-275) is a notable benzamide-based HDAC inhibitor that has been investigated in clinical trials for various malignancies.[3][4][5][6][7][8]

The following table summarizes the in vitro inhibitory activity and antiproliferative effects of representative benzamide-based HDAC inhibitors against various cancer cell lines.

CompoundTargetIC50 (nM)Cancer Cell LineAntiproliferative IC50 (µM)Reference
BA3 HDAC14.8F98 (rat glioma)-[9]
HDAC239.9U251-MG (human glioblastoma)-[9]
7j HDAC1650MCF-7 (breast)0.83[4]
HDAC2780T47D (breast)1.4[4]
HDAC31700[4]
Entinostat (MS-275) HDAC1930MCF-7 (breast)-[4]
HDAC2950T47D (breast)-[4]
HDAC31800[4]
Mocetinostat (MGCD0103) Class I HDACs-Various-[10]
BG45 HDAC3289--[11]
HDAC12000[11]
HDAC22200[11]
UF010 HDAC10.5--[11]
HDAC20.1[11]
HDAC30.06[11]
HDAC81.5[11]

The inhibition of HDACs by benzamide derivatives triggers a cascade of events within the cancer cell, leading to cell cycle arrest and apoptosis. The following diagram illustrates this signaling pathway.

HDAC_Inhibition_Pathway Benzamide_HDACi Benzamide-based HDAC Inhibitor HDAC HDAC Benzamide_HDACi->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones (Hyperacetylation) Chromatin Condensed Chromatin Histones->Chromatin Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin TSG_Repression Tumor Suppressor Gene Repression Chromatin->TSG_Repression TSG_Expression Tumor Suppressor Gene Expression (e.g., p21, p53) Open_Chromatin->TSG_Expression Cell_Cycle_Arrest Cell Cycle Arrest TSG_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis TSG_Expression->Apoptosis

Caption: Mechanism of HDAC Inhibition by Benzamide Derivatives.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Benzamide derivatives have also been successfully developed as potent inhibitors of Poly(ADP-ribose) Polymerase (PARP), a family of enzymes critical for DNA single-strand break repair.[12] The benzamide moiety often mimics the nicotinamide portion of the NAD+ substrate, competitively binding to the catalytic domain of PARP.[13]

In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to the accumulation of unrepaired single-strand breaks. These subsequently collapse replication forks, generating double-strand breaks that cannot be repaired, ultimately resulting in synthetic lethality. Several PARP inhibitors with a benzamide or related carboxamide scaffold, including Olaparib, Rucaparib, and Niraparib, are now approved for the treatment of various cancers.[14][15][16]

The following table presents the in vitro inhibitory activity and antiproliferative effects of representative benzamide-scaffold PARP inhibitors.

CompoundTargetIC50 (nM)Cancer Cell LineAntiproliferative IC50 (µM)Reference
Olaparib PARP1/2-HCT116 (Colorectal)2.799[17]
MDA-MB-436 (Breast, BRCA1 mutant)4.7[17]
PEO1 (Ovarian, BRCA2 mutant)0.004[17]
Rucaparib PARP1/2---[14]
Niraparib PARP1/2-PEO1 (Ovarian, BRCA2 mutant)0.007487[17]
13f PARP-10.25HCT116 (Colorectal)0.30[12]
DLD-1 (Colorectal)2.83[12]
3-Aminobenzamide PARP---[18]

The mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells is a cornerstone of their therapeutic success. The diagram below illustrates this process.

PARP_Inhibition_Pathway cluster_normal Normal Cell (BRCA Proficient) cluster_cancer Cancer Cell (BRCA Deficient) SSB_N Single-Strand Break (SSB) BER_N Base Excision Repair (BER) (PARP-dependent) SSB_N->BER_N Survival_N Cell Survival BER_N->Survival_N DSB_N Double-Strand Break (DSB) HR_N Homologous Recombination (HR) (BRCA-dependent) DSB_N->HR_N HR_N->Survival_N SSB_C Single-Strand Break (SSB) BER_C Base Excision Repair (BER) SSB_C->BER_C PARPi Benzamide-based PARP Inhibitor PARPi->BER_C Inhibition DSB_C Double-Strand Break (DSB) BER_C->DSB_C Replication Fork Collapse HR_C Homologous Recombination (HR) (Defective) DSB_C->HR_C Apoptosis_C Apoptosis (Synthetic Lethality) HR_C->Apoptosis_C

Caption: Synthetic Lethality via PARP Inhibition in BRCA-deficient cells.

Tubulin Polymerization Inhibition

The microtubule network is a highly dynamic structure essential for cell division, making it an attractive target for anticancer agents. A number of benzamide derivatives have been developed as tubulin polymerization inhibitors, often by binding to the colchicine site on β-tubulin.[19][20] This binding disrupts the assembly of microtubules, leading to mitotic arrest and subsequent apoptosis.

The following table summarizes the in vitro antiproliferative activity of representative benzamide-based tubulin polymerization inhibitors.

CompoundCancer Cell LineAntiproliferative IC50 (µM)Tubulin Polymerization IC50 (µM)Reference
7n SK-Mel-28 (melanoma)2.55 - 17.895.05[19]
7u SK-Mel-28 (melanoma)2.55 - 17.89-[19]
RJP-1-25-2 PC-3 (prostate)0.504-[20]
MCF-7 (breast)0.302-[20]
RXF-393 (renal)0.299-[20]
St. 61 MCF-7 (breast)< 21.20[21]
HeLa (cervical)< 2[21]
Ht29 (colorectal)< 2[21]
A549 (lung)< 2[21]
6r --1.84[22]
6y --2.43[22]

Benzamide-based tubulin inhibitors interfere with the dynamic instability of microtubules, a process crucial for the formation of the mitotic spindle and chromosome segregation.

Tubulin_Pathway Tubulin_Dimers α/β-Tubulin Dimers Polymerization Polymerization Tubulin_Dimers->Polymerization Benzamide_Tubulin_I Benzamide-based Tubulin Inhibitor Benzamide_Tubulin_I->Polymerization Inhibition Microtubules Microtubules Polymerization->Microtubules Mitotic_Spindle Mitotic Spindle Formation Depolymerization Depolymerization Depolymerization->Tubulin_Dimers Microtubules->Depolymerization Microtubules->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest Mitotic_Spindle->Mitotic_Arrest Disruption Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Disruption of microtubule dynamics by benzamide inhibitors.

Androgen Receptor (AR) Inhibition

In prostate cancer, the androgen receptor (AR) is a key driver of tumor growth and progression. Bis-benzamide derivatives have been designed to inhibit the interaction between the AR and its coactivator proteins, a critical step in AR-mediated gene transcription.[23][24] By disrupting this protein-protein interaction, these compounds can suppress AR signaling and inhibit the proliferation of prostate cancer cells.

The following table presents the antiproliferative activity of representative bis-benzamide AR inhibitors in prostate cancer cells.

CompoundCancer Cell LineAntiproliferative IC50 (nM)Reference
14d PCa cells16[23][24]
14c PCa cells44-57[23]
14m PCa cells44-57[23]
14o PCa cells44-57[23]
14r PCa cells44-57[23]
14f PCa cells66-81[23]
14h PCa cells66-81[23]
14i PCa cells66-81[23]
14l PCa cells66-81[23]

The inhibition of the AR-coactivator interaction by bis-benzamides effectively blocks the downstream signaling cascade that promotes prostate cancer cell growth.

AR_Pathway Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR AR_Coactivator_Complex AR-Coactivator Complex AR->AR_Coactivator_Complex Coactivator Coactivator Protein (e.g., PELP1) Coactivator->AR_Coactivator_Complex Bis_Benzamide Bis-Benzamide Inhibitor Bis_Benzamide->AR_Coactivator_Complex Inhibition Inhibition_Proliferation Inhibition of Proliferation ARE Androgen Response Element (ARE) AR_Coactivator_Complex->ARE Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation

Caption: Inhibition of AR signaling by bis-benzamide derivatives.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

In Vitro HDAC Inhibition Assay (Fluorogenic)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified HDAC isoforms.

  • Materials:

    • Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3).

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • HDAC Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • HDAC inhibitor developer (e.g., Trypsin in assay buffer).

    • Test benzamide derivatives and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

    • 96-well black microplates.

    • Fluorescence microplate reader.

  • Procedure:

    • Prepare serial dilutions of the test benzamide derivatives and the positive control in HDAC Assay Buffer.

    • In a 96-well plate, add the HDAC enzyme to the assay buffer.

    • Add the serially diluted inhibitor or vehicle control (e.g., DMSO) to the wells.

    • Incubate the plate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate.

    • Incubate the plate for 60 minutes at 37°C.

    • Stop the reaction by adding the HDAC inhibitor developer solution.

    • Incubate for an additional 15-20 minutes at 37°C to allow for the development of the fluorescent signal.

    • Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro PARP Inhibition Assay (ELISA-based)

This assay measures the inhibition of PARP activity by quantifying the amount of poly(ADP-ribose) (PAR) synthesized.

  • Materials:

    • Recombinant human PARP1 enzyme.

    • Activated DNA (e.g., sonicated calf thymus DNA).

    • NAD+ (substrate).

    • PARP assay buffer.

    • Anti-PAR antibody.

    • HRP-conjugated secondary antibody.

    • TMB substrate.

    • Stop solution.

    • Test benzamide derivatives and a known PARP inhibitor (e.g., Olaparib) as a positive control.

    • 96-well microplates.

    • Microplate reader.

  • Procedure:

    • Coat a 96-well plate with a histone substrate and block non-specific binding sites.

    • Prepare serial dilutions of the test benzamide derivatives and the positive control.

    • In a separate plate, pre-incubate the PARP1 enzyme with the serially diluted inhibitors or vehicle control in the presence of activated DNA.

    • Transfer the enzyme-inhibitor mixture to the histone-coated plate.

    • Initiate the PARP reaction by adding NAD+.

    • Incubate to allow for PAR synthesis.

    • Wash the plate to remove unbound reagents.

    • Add the anti-PAR antibody and incubate.

    • Wash the plate and add the HRP-conjugated secondary antibody.

    • Wash the plate and add the TMB substrate.

    • Stop the reaction with the stop solution and measure the absorbance at 450 nm.

    • Calculate the percent inhibition and determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of benzamide derivatives on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Materials:

    • Human cancer cell lines.

    • Complete cell culture medium.

    • Test benzamide derivatives.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • 96-well cell culture plates.

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the benzamide derivatives or a vehicle control (DMSO) for a specified duration (e.g., 48 or 72 hours).

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

In Vitro Tubulin Polymerization Assay (Turbidity-based)

This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.

  • Materials:

    • Purified tubulin (>99% pure).

    • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

    • GTP solution.

    • Test benzamide derivatives and a known tubulin inhibitor (e.g., Colchicine) as a positive control.

    • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm.

  • Procedure:

    • Pre-warm the microplate reader to 37°C.

    • Prepare a solution of purified tubulin in polymerization buffer on ice.

    • Add GTP to the tubulin solution.

    • Aliquot the tubulin solution into pre-warmed microplate wells.

    • Add the test compound, positive control, or vehicle control to the respective wells.

    • Immediately place the plate in the 37°C microplate reader.

    • Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes).

    • Analyze the data by plotting absorbance versus time to generate polymerization curves. The IC50 value can be determined by testing a range of compound concentrations.

Conclusion

Benzamide derivatives represent a highly successful and versatile scaffold in the field of oncology drug discovery. Their ability to target a range of fundamental cancer-related pathways, including epigenetic regulation, DNA repair, cell division, and hormone signaling, underscores their therapeutic potential. The continued exploration of the vast chemical space around the benzamide core, guided by a deep understanding of structure-activity relationships and target biology, promises the development of next-generation anticancer agents with improved efficacy and safety profiles. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing the fight against cancer through innovative drug development.

References

Discontinuation of LY-195448 Clinical Trials: A Technical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Indianapolis, IN - The clinical development of LY-195448, an investigational anti-cancer agent, was terminated during Phase I clinical trials. The discontinuation stemmed from a combination of emergent safety concerns and a concurrent, unexplained loss of in vivo anti-tumor efficacy in preclinical models. This in-depth guide provides a technical overview of the available data, experimental context, and the signaling pathways associated with this compound, tailored for researchers, scientists, and drug development professionals.

Executive Summary

This compound, a phenethanolamine derivative, demonstrated promise in early preclinical studies due to its cytotoxic activity, functioning as a microtubule assembly inhibitor that induces mitotic arrest. However, its progression through clinical development was halted due to the observation of dose-limiting toxicities, specifically mild and reversible hypotension, alongside an unexpected and unresolved loss of its anti-tumor effects in animal models. This guide will dissect the available information to provide a comprehensive understanding of the factors leading to the cessation of its clinical investigation.

Clinical Trial Discontinuation Analysis

The decision to discontinue the clinical trials of this compound was multifactorial, arising from observations in both the human clinical trial and concurrent preclinical studies.

Phase I Clinical Trial Findings

A Phase I clinical trial was initiated to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with advanced cancer.

Patient Cohort and Dosing: The study enrolled nine patients who received this compound at doses ranging up to 133 mg/m².[1]

Adverse Events: The primary dose-limiting toxicities observed were cardiovascular in nature. Key adverse events are summarized in the table below.

Adverse EventSeverityReversibilityHematological/Biochemical Toxicity
HypotensionMildReversibleNot Observed
TachycardiaNot specifiedReversibleNot Observed
TremorNot specifiedReversibleNot Observed
Table 1: Adverse Events Observed in the Phase I Clinical Trial of this compound. [1]

The emergence of hypotension as a side effect was a significant clinical concern. While reported as mild and reversible, drug-induced hypotension can pose serious risks to patients, particularly those with underlying cardiovascular comorbidities.

Preclinical Efficacy Concerns

Concurrently with the Phase I trial, a critical issue arose in ongoing preclinical evaluations.

Loss of In Vivo Anti-Tumor Activity: An unexplained loss of anti-tumor activity of this compound was observed in murine tumor models starting in September 1987.[1] This was a pivotal factor in the decision to halt development, as it cast doubt on the continued viability of the drug's therapeutic potential.

Consistency of In Vitro Activity: Importantly, the in vitro anti-mitotic activity of this compound remained intact.[1] This discrepancy between the in vitro and in vivo results suggested potential issues with the drug's formulation, stability, metabolism, or interaction with the biological environment in the animal models that were not apparent in cell-based assays. Despite intensive investigation, the root cause of this loss of in vivo efficacy could not be determined.[1]

Mechanism of Action: Microtubule Inhibition

This compound functions as a microtubule assembly inhibitor.[1] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell structure.

Signaling Pathway and Cellular Impact:

The mechanism of action involves the disruption of microtubule dynamics, leading to the arrest of the cell cycle in the metaphase stage. This ultimately triggers cytotoxic effects in rapidly dividing cells, such as cancer cells.

G cluster_drug_action Drug Action cluster_cellular_process Cellular Process cluster_outcome Outcome LY195448 This compound Tubulin Tubulin LY195448->Tubulin Binds to MicrotubuleAssembly Microtubule Assembly Tubulin->MicrotubuleAssembly Inhibits MitoticSpindle Mitotic Spindle Formation MicrotubuleAssembly->MitoticSpindle Metaphase Metaphase MitoticSpindle->Metaphase CellDivision Cell Division Metaphase->CellDivision MitoticArrest Mitotic Arrest Metaphase->MitoticArrest Leads to Cytotoxicity Cytotoxicity MitoticArrest->Cytotoxicity

Mechanism of action of this compound as a microtubule inhibitor.

Experimental Protocols

While detailed, step-by-step protocols from the original studies are not publicly available, the general methodologies can be inferred from the published data and standard practices of the time.

In Vitro Anti-Mitotic Activity Assay

Objective: To assess the ability of this compound to inhibit cell division.

Methodology (Hypothetical Reconstruction):

  • Cell Culture: A cancer cell line (e.g., HeLa, MCF-7) would be cultured in appropriate media and conditions.

  • Drug Treatment: Cells would be treated with varying concentrations of this compound. A vehicle control (e.g., DMSO) would be used.

  • Incubation: Cells would be incubated for a period sufficient to allow for one or two cell cycles (e.g., 24-48 hours).

  • Cell Cycle Analysis:

    • Cells would be harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide).

    • Flow cytometry would be used to analyze the DNA content of the cells, allowing for the quantification of cells in different phases of the cell cycle (G1, S, G2/M).

  • Data Analysis: An increase in the percentage of cells in the G2/M phase in the this compound-treated groups compared to the control would indicate mitotic arrest.

Murine Tumor Model for In Vivo Efficacy

Objective: To evaluate the anti-tumor activity of this compound in a living organism.

Methodology (Hypothetical Reconstruction):

  • Animal Model: Immunocompromised mice (e.g., nude mice) would be used.

  • Tumor Implantation: Human tumor cells would be subcutaneously implanted into the flanks of the mice.

  • Tumor Growth: Tumors would be allowed to grow to a palpable size.

  • Treatment: Mice would be randomized into treatment and control groups. The treatment group would receive this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group would receive a vehicle.

  • Tumor Measurement: Tumor volume would be measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study would conclude when tumors in the control group reached a predetermined size, or after a set duration.

  • Data Analysis: Tumor growth curves would be plotted for each group. A statistically significant reduction in tumor growth in the this compound-treated group compared to the control would indicate anti-tumor efficacy.

G cluster_invitro In Vitro Assay cluster_invivo In Vivo Model A1 Cancer Cell Culture A2 This compound Treatment A1->A2 A3 Incubation A2->A3 A4 Flow Cytometry A3->A4 A5 Analysis of Mitotic Arrest A4->A5 B1 Tumor Implantation in Mice B2 Tumor Growth B1->B2 B3 Randomization & Treatment B2->B3 B4 Tumor Measurement B3->B4 B5 Efficacy Analysis B4->B5

Workflow for preclinical evaluation of this compound.

Conclusion

The discontinuation of this compound's clinical trials serves as a critical case study in drug development, highlighting the importance of continuous and integrated evaluation of both clinical safety and preclinical efficacy. While the hypotensive side effects observed in the Phase I trial were a significant factor, the concurrent and inexplicable loss of in vivo anti-tumor activity in preclinical models created a dual-front challenge that ultimately proved insurmountable for the program. This case underscores the complexities of translating preclinical findings to the clinical setting and the necessity for robust and reproducible preclinical data to support continued clinical investigation. Further research into the specific mechanisms of phenethanolamine-induced hypotension and the factors influencing in vivo drug efficacy could provide valuable insights for the development of future anti-cancer therapeutics.

References

Methodological & Application

Application Notes and Protocols for LY-195448 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of LY-195448, an experimental microtubule-targeting agent, in a variety of cell culture-based assays. Detailed protocols for key experiments are provided to facilitate the investigation of its cytotoxic and anti-proliferative effects.

Overview of this compound

This compound is an experimental compound that functions as a microtubule assembly inhibitor. By disrupting the dynamic instability of microtubules, this compound effectively blocks cells in the metaphase stage of the cell cycle, leading to cell death. Its cytotoxic activity has been observed in various cell cultures, making it a compound of interest for cancer research.

Data Presentation

A critical aspect of characterizing any potential anti-cancer compound is determining its potency across various cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, such as cell proliferation.

While extensive literature searches did not yield a comprehensive table of IC50 values for this compound across a wide range of cancer cell lines, the following table provides a template for researchers to populate with their own experimental data. The subsequent experimental protocols detail the methodologies to determine these values.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₀H₂₆N₂O₂
Molecular Weight 326.44 g/mol
Mechanism of Action Microtubule assembly inhibitor

Table 2: IC50 Values of this compound in Various Cancer Cell Lines (Template)

Cell LineCancer TypeIncubation Time (hrs)IC50 (µM)
e.g., HeLaCervical Cancer48[Enter experimental value]
e.g., MCF-7Breast Cancer48[Enter experimental value]
e.g., A549Lung Cancer48[Enter experimental value]
e.g., PC-3Prostate Cancer48[Enter experimental value]
e.g., U-87 MGGlioblastoma48[Enter experimental value]

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in cell culture media.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening.

  • Accurately weigh the desired amount of this compound powder.

  • Dissolve the powder in a sufficient volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Cell Viability and Cytotoxicity Assays

Objective: To determine the cytotoxic effects of this compound on cancer cells and to calculate the IC50 value. The MTT and LDH assays are common methods for this purpose.

2.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial reductases can convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO or Solubilization Buffer

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.

  • Remove the existing medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest drug treatment).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Carefully remove the medium containing MTT.

  • Add 100-200 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2.2 Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. The amount of LDH in the supernatant is proportional to the number of dead cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • Commercially available LDH cytotoxicity assay kit

Procedure:

  • Follow steps 1-4 of the MTT assay protocol.

  • After the treatment period, carefully collect the cell culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.

  • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculate the percentage of cytotoxicity for each concentration relative to a maximum LDH release control (lysed cells).

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of this compound on cell cycle distribution and to confirm its role in inducing metaphase arrest.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 6-well cell culture plates

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat the cells with various concentrations of this compound (including a vehicle control) for a specified duration (e.g., 24 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with cold PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer.

  • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would be indicative of a mitotic block.

Immunofluorescence Staining of Microtubules

Objective: To visualize the effect of this compound on the microtubule network within cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Glass coverslips in a multi-well plate

  • This compound stock solution

  • PBS

  • Fixation solution (e.g., 4% paraformaldehyde or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin or β-tubulin

  • Fluorophore-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere.

  • Treat the cells with this compound at the desired concentration and for the desired time.

  • Gently wash the cells with PBS.

  • Fix the cells with the chosen fixation solution.

  • If using paraformaldehyde fixation, permeabilize the cells with permeabilization buffer.

  • Wash the cells with PBS.

  • Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes.

  • Incubate the cells with the primary anti-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the cells with PBS.

  • Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash the cells with PBS.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize the microtubule network using a fluorescence microscope. Disruption of the normal filamentous microtubule structure is expected in treated cells.

Western Blot Analysis of Apoptosis-Related Proteins

Objective: To investigate the molecular mechanisms of this compound-induced apoptosis by examining the expression and activation of key apoptotic proteins.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 6-well or 10 cm cell culture dishes

  • This compound stock solution

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against key apoptotic proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with this compound as described for other assays.

  • After treatment, harvest the cells and lyse them using cell lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the changes in the expression levels of the target proteins. An increase in cleaved caspase-3 and cleaved PARP, and a change in the Bax/Bcl-2 ratio would indicate the induction of apoptosis.

Signaling Pathways and Visualizations

This compound, as a microtubule inhibitor, is expected to induce cell cycle arrest at the G2/M phase, which can subsequently trigger the intrinsic apoptotic pathway. The disruption of the mitotic spindle activates the spindle assembly checkpoint, and if the damage is irreparable, the cell is directed towards apoptosis.

Below are diagrams illustrating the proposed mechanism of action and the general experimental workflow for investigating the effects of this compound.

G cluster_0 This compound Mechanism of Action LY195448 This compound Tubulin Tubulin Dimers LY195448->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Spindle Mitotic Spindle Formation Microtubule->Spindle Disrupts Metaphase Metaphase Arrest Spindle->Metaphase Leads to Apoptosis Apoptosis Metaphase->Apoptosis Triggers

Caption: Proposed mechanism of action for this compound.

G cluster_1 General Experimental Workflow Start Start: Cell Seeding Treatment Treatment with this compound Start->Treatment Cytotoxicity Cytotoxicity/Viability Assay (MTT, LDH) Treatment->Cytotoxicity CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Microtubules Microtubule Staining (Immunofluorescence) Treatment->Microtubules ApoptosisProteins Apoptosis Protein Analysis (Western Blot) Treatment->ApoptosisProteins Data Data Analysis & Interpretation Cytotoxicity->Data CellCycle->Data Microtubules->Data ApoptosisProteins->Data

Caption: Workflow for evaluating this compound in cell culture.

G cluster_2 Microtubule Inhibitor-Induced Apoptosis Pathway MT_Inhibitor Microtubule Inhibitor (e.g., this compound) MitoticArrest Mitotic Arrest (G2/M Phase) MT_Inhibitor->MitoticArrest Bcl2_family Modulation of Bcl-2 Family Proteins MitoticArrest->Bcl2_family Bax ↑ Bax (pro-apoptotic) Bcl2_family->Bax Bcl2 ↓ Bcl-2 (anti-apoptotic) Bcl2_family->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito Inhibits CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Caption: General apoptosis pathway induced by microtubule inhibitors.

Application Notes and Protocols for Inducing Metaphase Arrest with LY-195448

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY-195448 is an experimental small molecule that has been shown to induce cell cycle arrest at the metaphase stage of mitosis. It functions as a microtubule-destabilizing agent, exerting its effects by directly interacting with tubulin and inhibiting its polymerization into microtubules. This disruption of microtubule dynamics leads to the activation of the spindle assembly checkpoint (SAC), preventing the cell from proceeding to anaphase and resulting in a metaphase block. Although clinical trials for this compound were discontinued due to a lack of in vivo efficacy, it remains a useful tool for in vitro studies of the cell cycle, microtubule dynamics, and the mechanisms of mitotic arrest. These application notes provide detailed protocols for the use of this compound to induce metaphase arrest in cultured cells for research purposes.

Mechanism of Action

This compound directly binds to tubulin, the protein subunit of microtubules. Specifically, evidence suggests that it interacts with β-tubulin. This binding inhibits the polymerization of tubulin dimers into microtubules, which are essential components of the mitotic spindle. The disruption of microtubule dynamics and the failure to form a proper bipolar spindle activates the Spindle Assembly Checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures each chromosome is correctly attached to the mitotic spindle before allowing the cell to enter anaphase. By inhibiting microtubule polymerization, this compound prevents the satisfaction of the SAC, leading to a sustained arrest in metaphase.

G cluster_cell Cell LY195448 This compound Tubulin α/β-Tubulin Dimers LY195448->Tubulin Microtubules Microtubule Polymerization (Dynamic Instability) LY195448->Microtubules Inhibits polymerization Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Formation Microtubules->Spindle SAC Spindle Assembly Checkpoint (SAC) Spindle->SAC Kinetochore Attachment Spindle->SAC Improper attachment (due to microtubule disruption) Anaphase Anaphase Progression SAC->Anaphase Inhibition until satisfied SAC->Anaphase Sustained Inhibition MetaphaseArrest Metaphase Arrest

Caption: Signaling pathway of this compound-induced metaphase arrest.

Quantitative Data

The following table summarizes the known quantitative effects of this compound on inducing mitotic arrest. It is important to note that the optimal concentration and incubation time may vary depending on the cell line and experimental conditions. Therefore, a dose-response and time-course experiment is recommended for each new cell line.

Cell LineConcentration (µM)Incubation Time (hours)Mitotic Index (%) - ControlMitotic Index (%) - TreatedReference
NRK (Normal Rat Kidney)4644.918.5[1]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder (Molecular Weight: 326.43 g/mol )

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

Protocol:

  • To prepare a 10 mM stock solution, weigh out 3.26 mg of this compound powder.

  • Dissolve the powder in 1 mL of sterile DMSO.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.

Protocol for Inducing Metaphase Arrest

Materials:

  • Cultured mammalian cells (e.g., NRK, HeLa, A549)

  • Complete cell culture medium

  • Cell culture plates or flasks

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA (for adherent cells)

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Cell Seeding: Seed cells in appropriate culture vessels at a density that will allow for logarithmic growth during the treatment period. For a 6-well plate, a seeding density of 1-2 x 10⁵ cells per well is a common starting point. Allow cells to adhere and grow for 24 hours.

  • Drug Treatment:

    • Prepare the working solution of this compound by diluting the 10 mM stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 46 µM for NRK cells).

    • Also, prepare a vehicle control medium containing the same final concentration of DMSO.

    • Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired duration (e.g., 4 hours). The optimal incubation time should be determined empirically for each cell line and desired level of mitotic arrest.

  • Cell Harvest:

    • Adherent cells: After incubation, mitotic cells may round up and detach. These can be collected by gently shaking the plate and collecting the medium. The remaining adherent cells can be harvested by washing with PBS and detaching with Trypsin-EDTA.

    • Suspension cells: Collect the cells by centrifugation.

  • Downstream Analysis: The harvested cells can be used for various downstream analyses, such as immunofluorescence microscopy or flow cytometry.

Downstream Analysis: Immunofluorescence Staining

Materials:

  • Glass coverslips, sterile

  • Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., anti-α-tubulin to visualize the mitotic spindle)

  • Fluorophore-conjugated secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Seed cells on sterile glass coverslips in a culture plate and treat with this compound as described above.

  • After treatment, wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating with 1% BSA in PBS for 30-60 minutes.

  • Incubate with the primary antibody (e.g., anti-α-tubulin) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips on microscope slides using an antifade mounting medium.

  • Visualize the cells using a fluorescence microscope. Look for an increased number of rounded cells with condensed chromosomes and disrupted or absent mitotic spindles.

Downstream Analysis: Flow Cytometry for Cell Cycle

Materials:

  • Harvested cells

  • Cold PBS

  • 70% ethanol, ice-cold

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Harvest the cells as described in the treatment protocol.

  • Wash the cell pellet with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 500 µL of cold PBS.

  • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours for fixation.

  • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

  • Wash the cell pellet with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution by flow cytometry. An accumulation of cells in the G2/M phase is indicative of metaphase arrest.

Experimental Workflow

G cluster_workflow Experimental Workflow for this compound Induced Metaphase Arrest cluster_analysis Downstream Analysis start Start seed_cells Seed Cells in Culture Plates start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_drug Prepare this compound Working Solution incubate_24h->prepare_drug treat_cells Treat Cells with this compound (and Vehicle Control) prepare_drug->treat_cells incubate_treatment Incubate for a Defined Period (e.g., 4 hours) treat_cells->incubate_treatment harvest_cells Harvest Cells incubate_treatment->harvest_cells immuno Immunofluorescence (Spindle Morphology) harvest_cells->immuno flow Flow Cytometry (Cell Cycle Profile) harvest_cells->flow end End immuno->end flow->end

Caption: General workflow for inducing and analyzing metaphase arrest.

References

Application Notes and Protocols: LY-195448 in Murine Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available information and generalized protocols for the use of LY-195448 in murine tumor models. It is important to note that the clinical development of this compound was discontinued, and detailed preclinical efficacy data is sparse in publicly accessible literature. Therefore, the following protocols are based on established methodologies for in vivo cancer drug testing and the limited available data for this compound.

Quantitative Data Summary

CompoundAnimal ModelDosageAdministration RouteStudy TypeReference
This compoundMice10 mg/kgIntravenous (IV)Disposition and Metabolism[1]
This compoundRats5 mg/kgIntravenous (IV)Disposition and Metabolism[1]

Note: The 10 mg/kg dosage in mice was used for pharmacokinetic analysis and may not represent the optimal therapeutic dose for anti-tumor efficacy. Dose-finding studies are highly recommended.

Experimental Protocols

The following is a generalized protocol for evaluating the anti-tumor efficacy of a compound like this compound in a subcutaneous xenograft murine model. This protocol is a composite of standard practices in preclinical oncology research.

Subcutaneous Xenograft Model and Efficacy Study

Objective: To evaluate the in vivo anti-tumor activity of this compound in a murine subcutaneous xenograft model.

Materials:

  • Human cancer cell line (e.g., MDA-MB-231, A549, etc.)

  • Immunocompromised mice (e.g., NOD/SCID, NSG, or athymic nude mice), 6-8 weeks old

  • This compound (formulation to be developed based on solubility)

  • Vehicle control

  • Matrigel (optional)

  • Sterile PBS

  • Cell culture reagents

  • Calipers

  • Animal housing and monitoring equipment

Procedure:

  • Cell Culture and Preparation:

    • Culture the chosen human cancer cell line under standard conditions.

    • Harvest cells during the logarithmic growth phase using trypsin.

    • Wash the cells with sterile PBS and resuspend in PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 107 cells/mL.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject 100 µL of the cell suspension (containing 5 x 106 cells) into the right flank of each mouse.

    • Monitor the mice for tumor formation.

  • Tumor Growth Monitoring and Animal Randomization:

    • Once tumors become palpable, measure tumor dimensions (length and width) using calipers every 2-3 days.

    • Calculate tumor volume using the formula: Tumor Volume = (Length x Width2) / 2.

    • When the average tumor volume reaches approximately 100-150 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration:

    • Treatment Group: Administer this compound at a predetermined dose (e.g., starting with a dose-finding study around the 10 mg/kg range). The administration route (e.g., intravenous, intraperitoneal, or oral) and schedule (e.g., daily, twice weekly) should be optimized.

    • Control Group: Administer the vehicle control using the same volume, route, and schedule as the treatment group.

  • Data Collection and Endpoint:

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

    • The study endpoint may be reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm3), or after a fixed duration of treatment.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Visualizations

Hypothetical Signaling Pathway for a Phenethanolamine Analog

Since the precise mechanism of action for this compound is unknown, the following diagram illustrates a potential mechanism based on related anti-cancer compounds. This pathway involves the induction of apoptosis and the inhibition of key cell proliferation and survival pathways.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Cytoplasm cluster_4 Nucleus Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K MAPK MAPK Growth Factor Receptor->MAPK LY-195448_Analog LY-195448_Analog LY-195448_Analog->PI3K Inhibits LY-195448_Analog->MAPK Inhibits Bax Bax LY-195448_Analog->Bax Activates Bcl2 Bcl2 LY-195448_Analog->Bcl2 Inhibits Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation MAPK->Proliferation Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Bcl2->Cytochrome_c Inhibits Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway of a phenethanolamine anti-cancer agent.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines the key steps in the experimental workflow for a typical in vivo anti-tumor efficacy study.

A Cell Culture (e.g., Human Cancer Cell Line) B Cell Harvest and Preparation A->B C Subcutaneous Implantation in Immunocompromised Mice B->C D Tumor Growth Monitoring C->D E Randomization into Treatment & Control Groups D->E F Drug/Vehicle Administration E->F G Tumor Volume & Body Weight Measurement (2-3x weekly) F->G H Study Endpoint G->H I Tumor Excision & Analysis H->I

Caption: Workflow for a subcutaneous xenograft murine tumor model study.

References

Application Notes and Protocols: Assessing Microtubule Depolymerization by LY-195448

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their constant state of assembly (polymerization) and disassembly (depolymerization) is critical for numerous cellular functions, including cell division, intracellular transport, and the maintenance of cell shape. The disruption of microtubule dynamics is a well-established therapeutic strategy, particularly in oncology. Microtubule-destabilizing agents, which inhibit tubulin polymerization, lead to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.

LY-195448 is an experimental compound that has been shown to interfere with microtubule assembly, leading to a block in the metaphase stage of mitosis.[1] This document provides detailed protocols for assessing the microtubule depolymerizing activity of this compound and similar compounds. The methodologies described herein are fundamental for characterizing the mechanism of action and quantifying the cellular effects of potential microtubule-targeting agents.

Data Presentation

The following table summarizes representative quantitative data for a well-characterized microtubule depolymerizing agent, Nocodazole. This data is provided as an example of the types of quantitative endpoints that can be obtained using the protocols described in this document. Due to the limited availability of specific IC50 values for this compound in publicly accessible literature, Nocodazole, an agent that also inhibits microtubule polymerization, is used as a surrogate for illustrative purposes.[2][3][4][5][6][7]

Assay TypeCompoundTest SystemEndpointIC50 ValueReference
In Vitro Tubulin PolymerizationNocodazolePurified Bovine TubulinInhibition of Polymerization~5 µM[2][3]
Cellular Microtubule ContentNocodazoleHeLa CellsReduction of Microtubule Polymer Mass~350 nM[2][3]
Cell Viability (Growth Inhibition)NocodazoleHeLa CellsInhibition of Cell Growth (GI50)~49 nM[3]

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring the increase in turbidity.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP solution (10 mM)

  • Glycerol

  • This compound and other test compounds

  • Positive Control: Nocodazole or Colchicine

  • Negative Control: DMSO (vehicle)

  • 96-well clear, flat-bottom microplate

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm or 350 nm

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 10 mg/mL. Keep on ice.

    • Prepare a 10 mM stock solution of GTP in water.

    • Prepare serial dilutions of this compound and control compounds in GTB.

  • Reaction Setup (on ice):

    • In each well of a pre-chilled 96-well plate, add the appropriate volume of GTB, glycerol (to a final concentration of 5-15%), and the test compound or control.

    • Add GTP to a final concentration of 1 mM.

    • Initiate the polymerization reaction by adding the tubulin solution to a final concentration of 2-3 mg/mL. The final volume in each well should be uniform (e.g., 100 µL).

  • Data Acquisition:

    • Immediately transfer the 96-well plate to a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm or 350 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot absorbance versus time for each concentration of the test compound.

    • Determine the rate of polymerization (the slope of the linear phase) for each curve.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits the rate of tubulin polymerization by 50%.

Immunofluorescence Microscopy of Cellular Microtubules

This method allows for the direct visualization of the effects of a compound on the microtubule network within cells.

Materials:

  • HeLa, A549, or other suitable adherent cell line

  • Cell culture medium and supplements

  • Glass coverslips

  • This compound and control compounds

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibody: Anti-α-tubulin antibody (mouse or rabbit)

  • Secondary Antibody: Fluorescently labeled anti-mouse or anti-rabbit IgG

  • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or control compounds for a specified period (e.g., 4-24 hours).

  • Fixation and Permeabilization:

    • Gently wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with Permeabilization Buffer for 10 minutes.

    • Wash the cells three times with PBS.

  • Immunostaining:

    • Incubate the cells with Blocking Buffer for 30-60 minutes.

    • Incubate with the primary anti-α-tubulin antibody (diluted in Blocking Buffer) for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in Blocking Buffer and protected from light) for 1 hour at room temperature.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto glass slides using antifade mounting medium.

    • Visualize the cells using a fluorescence microscope. Capture images of the microtubule network and nuclei.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a compound.

Materials:

  • Cancer cell line of interest

  • 96-well cell culture plates

  • Cell culture medium

  • This compound and control compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound or control compounds for a specified duration (e.g., 48-72 hours). Include untreated and vehicle-treated controls.

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement:

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 (or GI50) value, which is the concentration that inhibits cell viability or growth by 50%.

Visualizations

signaling_pathway LY195448 This compound Tubulin α/β-Tubulin Dimers LY195448->Tubulin Binds to Depolymerization Depolymerization LY195448->Depolymerization Induces Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Depolymerization MitoticSpindle Mitotic Spindle Disruption Depolymerization->MitoticSpindle MitoticArrest Mitotic Arrest (G2/M) MitoticSpindle->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

experimental_workflow cluster_cell_prep Cell Preparation cluster_staining Immunostaining cluster_analysis Analysis CellSeeding Seed Cells on Coverslips Treatment Treat with this compound CellSeeding->Treatment Fixation Fixation (PFA) Treatment->Fixation Permeabilization Permeabilization (Triton X-100) Fixation->Permeabilization Blocking Blocking (BSA) Permeabilization->Blocking PrimaryAb Primary Ab (Anti-α-tubulin) Blocking->PrimaryAb SecondaryAb Secondary Ab (Fluorescent) PrimaryAb->SecondaryAb DAPI Nuclear Stain (DAPI) SecondaryAb->DAPI Mounting Mount Coverslips DAPI->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: Immunofluorescence workflow for microtubule visualization.

logical_relationship LY195448 This compound Administration Microtubule_Effect Inhibition of Microtubule Polymerization LY195448->Microtubule_Effect Leads to Cellular_Outcome Cell Cycle Arrest at Metaphase Microtubule_Effect->Cellular_Outcome Results in Therapeutic_Effect Antiproliferative Effect Cellular_Outcome->Therapeutic_Effect Causes

Caption: Logical flow from this compound to its therapeutic effect.

References

Application of LY-195448 in Studying Cytoskeletal Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

LY-195448 is an experimental compound that has been identified as a potent inhibitor of microtubule assembly. Its mechanism of action involves direct interaction with tubulin, leading to the disruption of microtubule dynamics, which are critical for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate cytoskeletal dynamics in a research and drug development setting.

Mechanism of Action

This compound exerts its biological effects by directly interacting with tubulin, the fundamental protein subunit of microtubules. This interaction inhibits the polymerization of tubulin dimers into microtubules.[1] As a result, the dynamic instability of microtubules is suppressed, leading to a mitotic block at the metaphase stage of the cell cycle.[1] Studies have shown that this compound's effects are similar to other microtubule-depolymerizing agents, such as Colcemid.[1] Evidence for its direct interaction with tubulin is supported by the observation that mutant Chinese hamster ovary (CHO) cell lines with altered β-tubulin exhibit resistance to this compound.[1]

Applications in Research

  • Studying Microtubule Dynamics: this compound can be used to acutely perturb microtubule polymerization in living cells, allowing for the real-time study of the consequences of microtubule disruption on various cellular processes.

  • Investigating Mitosis and Cell Cycle Control: As a metaphase-blocking agent, this compound is a valuable tool for synchronizing cell populations at a specific stage of the cell cycle for further investigation of mitotic events and checkpoint controls.[1]

  • Elucidating the Role of the Cytoskeleton in Cellular Processes: Researchers can use this compound to probe the involvement of microtubules in processes such as intracellular trafficking, cell migration, and the establishment and maintenance of cell polarity.

  • Drug Development and Screening: this compound can serve as a reference compound in high-throughput screens for novel microtubule-targeting agents.

Data Presentation

Table 1: Effects of this compound on NRK Cells

ParameterControlThis compound (46 µM, 4 hours)Reference
Mitotic Index4.9%18.5%[1]
Microtubule Reassembly Time (post-nocodazole washout)Normal2-3 times longer[1]

Table 2: Cross-Resistance of Mutant CHO Cell Lines to this compound

Cell LineResistance to ColcemidResistance to TaxolCross-Resistance to this compoundReference
Colcemid-ResistantIncreasedNot specifiedIncreased[1]
Taxol-ResistantNot specifiedIncreasedMore Sensitive[1]

Experimental Protocols

Protocol 1: Immunofluorescence Staining of Microtubules in Cultured Cells Treated with this compound

Objective: To visualize the effect of this compound on the microtubule network in cultured cells.

Materials:

  • Cultured cells (e.g., NRK, HeLa) grown on glass coverslips

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on glass coverslips in a petri dish and allow them to adhere overnight.

    • Treat the cells with the desired concentration of this compound (e.g., 15-46 µM) for the desired duration (e.g., 4 hours). Include a vehicle control (DMSO).

  • Fixation:

    • Aspirate the culture medium and wash the cells twice with PBS.

    • Fix the cells with either 4% paraformaldehyde in PBS for 10 minutes at room temperature or with ice-cold methanol for 5-10 minutes at -20°C.

  • Permeabilization (if using paraformaldehyde fixation):

    • Wash the cells twice with PBS.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking:

    • Wash the cells twice with PBS.

    • Block non-specific antibody binding by incubating with 1% BSA in PBS for 30 minutes.

  • Antibody Incubation:

    • Incubate with the primary antibody (e.g., anti-α-tubulin) diluted in blocking buffer for 1 hour at room temperature.

    • Wash the cells three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Nuclear Staining and Mounting:

    • Wash the cells three times with PBS.

    • Incubate with DAPI solution for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto glass slides using mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence microscope. Observe the changes in the microtubule network architecture in this compound-treated cells compared to the control.

Protocol 2: Microtubule Reassembly Assay

Objective: To assess the effect of this compound on the rate of microtubule regrowth after depolymerization.

Materials:

  • Cultured cells (e.g., NRK)

  • Nocodazole

  • This compound

  • Cell culture medium

  • Materials for immunofluorescence staining (as in Protocol 1)

  • Timer

Procedure:

  • Microtubule Depolymerization:

    • Treat cells with a microtubule-depolymerizing agent such as nocodazole (e.g., 10 µM) for a sufficient time to depolymerize most microtubules (e.g., 1-2 hours).

  • Washout and Treatment:

    • Wash the cells three times with pre-warmed, drug-free medium to remove the nocodazole.

    • Immediately add fresh medium containing either vehicle (DMSO) or this compound (e.g., 15 µg/ml) to the cells.

  • Time-Course Fixation:

    • Fix cells at various time points after the washout (e.g., 0, 5, 15, 30, and 60 minutes).

  • Immunofluorescence Staining:

    • Perform immunofluorescence staining for microtubules as described in Protocol 1 for each time point.

  • Analysis:

    • Observe and compare the extent of microtubule reassembly at each time point between the control and this compound-treated cells. The drug-treated cells are expected to show a delayed regrowth of the microtubule network.[1]

Signaling Pathways and Visualizations

While this compound is understood to act directly on tubulin, its perturbation of the microtubule network will have downstream effects on various signaling pathways that are dependent on an intact cytoskeleton. Microtubule dynamics are tightly regulated by a complex network of signaling molecules. Disruption of this network by this compound can lead to a mitotic arrest, which is a key indicator of the activation of the spindle assembly checkpoint.

cluster_0 This compound Mechanism of Action LY195448 This compound Tubulin αβ-Tubulin Dimers LY195448->Tubulin Binds to MT Microtubule Polymer LY195448->MT Inhibits Assembly Tubulin->MT Polymerization MT->Tubulin Depolymerization cluster_1 Experimental Workflow: Microtubule Reassembly Assay Start Cultured Cells Nocodazole Treat with Nocodazole (Depolymerize Microtubules) Start->Nocodazole Washout Washout Nocodazole Nocodazole->Washout Treatment Add Medium + this compound or Vehicle Control Washout->Treatment Fixation Fix Cells at Time Points (0, 5, 15, 30, 60 min) Treatment->Fixation Staining Immunofluorescence Staining (α-tubulin, DAPI) Fixation->Staining Analysis Microscopy Analysis: Compare Reassembly Rates Staining->Analysis cluster_2 Signaling Cascade Affected by Microtubule Disruption LY195448 This compound MT_Dynamics Microtubule Dynamics LY195448->MT_Dynamics Disrupts Spindle Defective Mitotic Spindle MT_Dynamics->Spindle Leads to SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC Activates Anaphase Anaphase Onset SAC->Anaphase Inhibits Metaphase_Arrest Metaphase Arrest SAC->Metaphase_Arrest Results in Anaphase->Metaphase_Arrest Prevents Progression to

References

Application Notes and Protocols for LY-195448 as a Tool for Synchronizing Cells in M-Phase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY-195448 is an experimental compound that has been shown to arrest cells in the M-phase of the cell cycle. Its mechanism of action involves the inhibition of microtubule assembly, a critical process for the formation of the mitotic spindle. By disrupting microtubule dynamics, this compound activates the spindle assembly checkpoint (SAC), leading to a temporary halt in metaphase. This property makes this compound a potential tool for synchronizing cell populations in mitosis, which is invaluable for studying cell cycle-dependent processes, screening anti-cancer drugs, and investigating the molecular mechanisms of cell division.

These application notes provide a summary of the available data on this compound and a starting point for developing cell synchronization protocols. It is important to note that this compound is an experimental drug, and protocols should be optimized for specific cell lines and experimental conditions.

Mechanism of Action

This compound functions as a microtubule depolymerizing agent. It is believed to directly interact with tubulin, the protein subunit of microtubules, preventing its polymerization into functional microtubules. The absence of a properly formed mitotic spindle activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism. The SAC prevents the onset of anaphase until all chromosomes are correctly attached to the spindle fibers. This inhibition of the anaphase-promoting complex/cyclosome (APC/C) leads to the accumulation of cells in metaphase.

Data Presentation

The following table summarizes the available quantitative data for the use of this compound in inducing mitotic arrest.

Cell LineConcentrationIncubation TimeObserved EffectReference
Normal Rat Kidney (NRK)46 µM (15 µg/ml)4 hoursIncrease in mitotic index from 4.9% to 18.5%Barlow and Cabral, 1991

Note: This data is based on a single study and should be used as a starting point for optimization in other cell lines.

Experimental Protocols

Protocol 1: Synchronization of Adherent Cells in M-Phase using this compound

This protocol is based on the findings from the study by Barlow and Cabral (1991) and should be optimized for your specific cell line.

Materials:

  • This compound (prepare a stock solution in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium appropriate for your cell line

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture plates or flasks

  • Your adherent cell line of interest

  • Trypsin-EDTA

  • Flow cytometry buffer (e.g., PBS with 1% BSA)

  • DNA staining solution (e.g., Propidium Iodide/RNase A staining buffer)

  • Microscope (phase-contrast and fluorescence)

  • Flow cytometer

Procedure:

  • Cell Seeding:

    • Seed your adherent cells in a culture vessel at a density that will allow them to be in the logarithmic growth phase at the time of treatment (typically 30-40% confluency).

    • Incubate the cells overnight under standard culture conditions (e.g., 37°C, 5% CO2).

  • Treatment with this compound:

    • On the following day, dilute the this compound stock solution in a complete culture medium to the desired final concentration. A starting concentration of 46 µM is recommended based on available data. It is advisable to test a range of concentrations (e.g., 10 µM, 25 µM, 50 µM) to determine the optimal concentration for your cell line.

    • Remove the old medium from the cells and replace it with the medium containing this compound.

    • Incubate the cells for a specific duration. A starting incubation time of 4 hours is recommended. Optimization of the incubation time (e.g., 2, 4, 6, 8 hours) is crucial to achieve a high percentage of mitotic cells without inducing significant cytotoxicity.

  • Harvesting Mitotic Cells (Mitotic Shake-off):

    • Cells arrested in mitosis often round up and become less firmly attached to the culture surface.

    • To enrich for the mitotic population, gently tap the side of the culture vessel or use gentle pipetting to dislodge the loosely attached cells.

    • Collect the medium containing the detached mitotic cells.

    • Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells.

    • Wash the cell pellet with PBS.

  • Verification of M-Phase Arrest:

    • Microscopy: Resuspend a small aliquot of the harvested cells and observe them under a phase-contrast microscope. Mitotic cells will appear rounded and condensed. For more detailed analysis, fix and stain the cells with a DNA dye (e.g., DAPI) to visualize condensed chromosomes.

    • Flow Cytometry:

      • Fix the harvested cells in cold 70% ethanol.

      • Stain the cells with a DNA staining solution (e.g., propidium iodide).

      • Analyze the DNA content by flow cytometry. A population of cells arrested in M-phase will have a 4N DNA content.

Protocol 2: Synchronization of Suspension Cells in M-Phase using this compound

Procedure:

  • Cell Culture:

    • Culture your suspension cells to a density within their logarithmic growth phase.

  • Treatment with this compound:

    • Add the desired concentration of this compound directly to the cell culture. As with adherent cells, a starting concentration of 46 µM and an incubation time of 4 hours is a reasonable starting point for optimization.

  • Harvesting Cells:

    • After the incubation period, collect the cell suspension.

    • Centrifuge the cells at a low speed (e.g., 200 x g) for 5 minutes.

    • Wash the cell pellet with PBS.

  • Verification of M-Phase Arrest:

    • Follow the same verification steps (microscopy and flow cytometry) as described in Protocol 1.

Visualizations

G Signaling Pathway of M-Phase Arrest by this compound cluster_drug_interaction Drug Action cluster_cellular_effect Cellular Effect cluster_checkpoint_activation Checkpoint Activation cluster_cell_cycle_outcome Cell Cycle Outcome This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle_Formation Prevents SAC Spindle Assembly Checkpoint (SAC) Mitotic_Spindle_Formation->SAC Activates APC/C Anaphase-Promoting Complex/Cyclosome (APC/C) SAC->APC/C Inhibits Metaphase_Arrest Metaphase Arrest APC/C->Metaphase_Arrest Leads to

Caption: Signaling pathway of M-phase arrest induced by this compound.

G Experimental Workflow for Cell Synchronization with this compound Start Start Seed_Cells Seed Cells (30-40% Confluency) Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Treat_with_LY195448 Treat with this compound (e.g., 46 µM for 4h) Incubate_Overnight->Treat_with_LY195448 Harvest_Mitotic_Cells Harvest Mitotic Cells (Mitotic Shake-off) Treat_with_LY195448->Harvest_Mitotic_Cells Verify_Arrest Verify M-Phase Arrest Harvest_Mitotic_Cells->Verify_Arrest Microscopy Microscopy (Phase Contrast, DAPI) Verify_Arrest->Microscopy Flow_Cytometry Flow Cytometry (DNA Content) Verify_Arrest->Flow_Cytometry End End Microscopy->End Flow_Cytometry->End

Caption: Experimental workflow for synchronizing cells in M-phase using this compound.

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of LY-195448

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to measuring the cytotoxic effects of LY-195448, a novel small molecule inhibitor, using established in vitro assays. The protocols detailed herein are designed to deliver robust and reproducible data for the evaluation of this compound's anti-cancer potential. The assays described will enable the determination of key cytotoxic parameters, offering insights into the compound's mechanism of action.

Disclaimer: this compound is presented here as a hypothetical cytotoxic agent for illustrative purposes. The experimental data and signaling pathways are representative examples and should be adapted based on empirical findings for any specific test compound.

Compound Information: this compound

PropertyValue
Molecular FormulaC₂₀H₂₆N₂O₂
Molecular Weight326.43 g/mol
Purity>98% (HPLC)
SolubilitySoluble in DMSO (>50 mg/mL)
StorageStore at -20°C as a stock solution

Cell Line Selection and Culture

The choice of cell line is critical for assessing the cytotoxic potential of this compound. It is recommended to use a panel of cancer cell lines representing different tumor types to evaluate the compound's spectrum of activity. For these protocols, we will use the following as examples:

  • MCF-7: Human breast adenocarcinoma, estrogen receptor (ER)-positive.

  • MDA-MB-231: Human breast adenocarcinoma, triple-negative.

  • A549: Human lung carcinoma.

  • HCT116: Human colorectal carcinoma.

All cell lines should be maintained in their respective recommended culture media, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO₂.

Experimental Workflow

The overall workflow for assessing the cytotoxicity of this compound is depicted below. This process begins with cell culture and compound preparation, followed by a series of assays to measure cell viability, membrane integrity, and apoptosis.

experimental_workflow Experimental Workflow for this compound Cytotoxicity Testing cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture & Seeding compound_prep This compound Preparation (Serial Dilutions) cell_treatment Cell Treatment (24h, 48h, 72h) compound_prep->cell_treatment viability_assay Cell Viability Assay (MTT / WST-1) cell_treatment->viability_assay membrane_assay Membrane Integrity Assay (LDH Release) cell_treatment->membrane_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) cell_treatment->apoptosis_assay data_analysis Data Analysis (IC50 Calculation, Statistical Analysis) viability_assay->data_analysis membrane_assay->data_analysis apoptosis_assay->data_analysis

Caption: Overall experimental workflow for assessing the cytotoxicity of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol: MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.[2]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO.[2] Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO, final concentration ≤ 0.5%).[2]

  • Cell Treatment: Replace the medium with 100 µL of medium containing the various concentrations of this compound or vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log concentration of this compound to determine the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).

Illustrative Data: IC₅₀ Values of this compound
Cell LineIC₅₀ (µM) after 48h Treatment
MCF-75.2
MDA-MB-23112.8
A5498.5
HCT1166.1

Membrane Integrity Assay (LDH Release Assay)

The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from cells with a damaged plasma membrane.[3]

Protocol: LDH Release Assay
  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Controls: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[4]

  • Sample Collection: After the incubation period, carefully collect 50 µL of the culture supernatant from each well.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each supernatant sample in a new 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Illustrative Data: LDH Release Induced by this compound
Cell Line% Cytotoxicity at 10 µM this compound (48h)
MCF-745%
MDA-MB-23125%
A54938%
HCT11642%

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, making it a marker for dead cells.

Protocol: Annexin V/PI Staining
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ concentration for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Illustrative Data: Apoptosis Induction by this compound in MCF-7 Cells
Cell Population% of Total Cells (Vehicle Control)% of Total Cells (IC₅₀ this compound)
Viable (Annexin V-/PI-)95%40%
Early Apoptotic (Annexin V+/PI-)2%35%
Late Apoptotic (Annexin V+/PI+)1%20%
Necrotic (Annexin V-/PI+)2%5%

Potential Signaling Pathway of this compound

Based on the illustrative data suggesting apoptosis induction, a potential mechanism of action for this compound could involve the intrinsic apoptosis pathway. The following diagram illustrates a hypothetical signaling cascade that could be investigated further.

signaling_pathway Hypothetical Signaling Pathway for this compound-Induced Apoptosis cluster_upstream Upstream Events cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade cluster_downstream Downstream Effects LY195448 This compound stress Cellular Stress (e.g., DNA Damage) LY195448->stress Bax_Bak Bax/Bak Activation stress->Bax_Bak activates Bcl2_BclxL Bcl-2/Bcl-xL Inhibition stress->Bcl2_BclxL inhibits MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Bcl2_BclxL->MOMP CytoC Cytochrome c Release MOMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A hypothetical intrinsic apoptosis pathway potentially activated by this compound.

Troubleshooting

IssuePossible CauseRecommended Solution
High Variability Between Replicates Inconsistent cell seeding, pipetting errors.Ensure a homogenous cell suspension before seeding, use calibrated pipettes.
No Observable Effect Inactive compound, incorrect concentration range.Verify compound activity with a positive control, perform a wider dose-response experiment.
High Cell Death in Vehicle Control Solvent toxicity.Reduce the final concentration of DMSO to <0.1%.
Compound Precipitation in Media Poor solubility.Sonicate the media after adding the compound or consider using a solubilizing agent.

Conclusion

The protocols outlined in these application notes provide a robust framework for characterizing the cytotoxic effects of this compound. By employing a multi-assay approach, researchers can obtain comprehensive data on cell viability, membrane integrity, and the mode of cell death. The illustrative data and hypothetical signaling pathway serve as a guide for experimental design and data interpretation in the evaluation of novel anti-cancer compounds.

References

Application Notes and Protocols for Evaluating the Anti-proliferative Activity of LY-195448

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY-195448 is an experimental anti-proliferative agent that functions by disrupting microtubule dynamics. As a microtubule-destabilizing agent, it inhibits the polymerization of tubulin, the fundamental protein subunit of microtubules. This disruption of microtubule assembly leads to the arrest of cells in the metaphase stage of the cell cycle, ultimately inducing apoptosis or programmed cell death. These application notes provide a comprehensive guide to the methodologies required to evaluate the anti-proliferative activity of this compound, including detailed experimental protocols and data presentation guidelines.

Mechanism of Action: Inhibition of Microtubule Assembly

This compound exerts its cytotoxic effects by directly interfering with the assembly of microtubules. Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and the maintenance of cell shape. During mitosis, microtubules form the mitotic spindle, which is responsible for the accurate segregation of chromosomes into daughter cells.

By inhibiting tubulin polymerization, this compound prevents the formation of a functional mitotic spindle. This activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that ensures proper chromosome attachment to the spindle. Prolonged activation of the SAC due to the persistent presence of unattached chromosomes leads to a sustained mitotic arrest. This prolonged arrest can trigger the intrinsic apoptotic pathway, resulting in the elimination of the cancerous cell.

Below is a diagram illustrating the proposed signaling pathway for this compound-induced apoptosis.

LY195448_Mechanism cluster_cell Cancer Cell LY195448 This compound Tubulin αβ-Tubulin Dimers LY195448->Tubulin Inhibits Microtubules Microtubule Polymerization Tubulin->Microtubules Polymerizes to form Spindle Mitotic Spindle Formation Microtubules->Spindle Metaphase_Arrest Metaphase Arrest Spindle->Metaphase_Arrest Failure of formation leads to SAC Spindle Assembly Checkpoint (SAC) (Mad2, BubR1) Apoptosis Apoptosis SAC->Apoptosis Prolonged activation leads to Metaphase_Arrest->SAC Activates Tubulin_Polymerization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tubulin_Prep Prepare tubulin and GTP solution on ice Mix Mix tubulin/GTP with compound in a 96-well plate Tubulin_Prep->Mix Compound_Prep Prepare serial dilutions of This compound and controls Compound_Prep->Mix Incubate Incubate at 37°C in spectrophotometer Mix->Incubate Measure Measure OD340 over time Incubate->Measure Plot Plot polymerization curves (OD340 vs. Time) Measure->Plot Apoptosis_Assay_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis Treat Treat cells with This compound Harvest Harvest and wash cells Treat->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend Add_Reagents Add Annexin V-FITC and Propidium Iodide Resuspend->Add_Reagents Incubate Incubate in the dark Add_Reagents->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze Quantify Quantify cell populations Analyze->Quantify

LY-195448 solution preparation and storage for research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for LY-195448

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and use of this compound in research settings. This compound is an experimental compound that has been shown to inhibit microtubule assembly, making it a valuable tool for studying cellular processes involving the cytoskeleton, such as cell division and intracellular transport.

Physicochemical Properties and Solubility

This compound is a solid powder with a molecular weight of 326.44 g/mol .[1] While specific quantitative solubility data in common laboratory solvents is not widely published, it is known to be soluble in Dimethyl Sulfoxide (DMSO).[1] For other solvents, such as ethanol, solubility should be determined empirically.

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueNotes
Molecular Formula C₂₀H₂₆N₂O₂
Molecular Weight 326.44 g/mol [1]
Appearance Solid powder[1]
Solubility in DMSO Soluble[1] The exact concentration should be determined empirically, but stock solutions of 10-50 mM are typically achievable for similar compounds.
Solubility in Ethanol Data not availableIt is recommended to test solubility starting with small volumes.
Solubility in Water Expected to be lowFor aqueous working solutions, it is recommended to first dissolve in DMSO and then dilute in the aqueous buffer.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored and later diluted for various in vitro applications.

Materials:

  • This compound powder

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • (Optional) Sonicator

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a biological safety cabinet, to prevent contamination.

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.26 mg of this compound (Calculation: 0.010 mol/L * 0.001 L * 326.44 g/mol * 1000 mg/g = 3.26 mg).

  • Dissolving in DMSO:

    • Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. In this example, add 1 mL of DMSO.

  • Solubilization:

    • Cap the tube securely and vortex the solution for 1-2 minutes until the powder is completely dissolved.

    • If the compound does not readily dissolve, brief sonication (5-10 minutes) in a water bath sonicator may be used to aid dissolution.

  • Sterilization (Optional):

    • For cell culture applications, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile, light-protecting (amber) vials to minimize freeze-thaw cycles.

    • Store the aliquots as recommended in the storage section below.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the DMSO stock solution to the final working concentration in cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed, complete cell culture medium

  • Sterile pipette tips and tubes

Procedure:

  • Thaw Stock Solution:

    • Quickly thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution:

    • To minimize the precipitation of the compound, it is recommended to perform a serial dilution.

    • For example, to prepare a 10 µM working solution from a 10 mM stock, first, prepare an intermediate dilution by adding 10 µL of the 10 mM stock to 990 µL of pre-warmed cell culture medium to get a 100 µM solution. Mix gently by pipetting.

    • Then, add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium to achieve the final 10 µM working concentration.

  • Final DMSO Concentration:

    • Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%. The serial dilution method helps in keeping the DMSO concentration low.

  • Immediate Use:

    • Use the freshly prepared working solution immediately for your experiments. It is not recommended to store aqueous working solutions.

Storage and Stability

Solid Compound:

  • The solid powder of this compound should be stored at -20°C.[2]

Stock Solutions in DMSO:

  • Store the aliquoted 10 mM stock solution in DMSO at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 6 months).

  • Protect the stock solutions from light.

  • Avoid repeated freeze-thaw cycles by using single-use aliquots.

Working Solutions:

  • Aqueous working solutions of this compound are not stable and should be prepared fresh for each experiment and used immediately. Do not store aqueous solutions.

Mechanism of Action and Signaling Pathway

This compound functions as a microtubule assembly inhibitor.[3] It is believed to directly interact with tubulin, the protein subunit of microtubules, thereby preventing their polymerization.[3] This disruption of microtubule dynamics leads to a cell cycle block at the metaphase stage.[3]

Caption: Inhibition of Microtubule Polymerization by this compound.

Experimental Workflow for a Cell-Based Assay

The following diagram illustrates a general workflow for conducting a cell-based assay to evaluate the effects of this compound. A study has shown that a 4-hour exposure of NRK cells to a concentration of 46 µM (15 µg/ml) of this compound increased the number of mitotic cells.[3]

G Start Start Cell_Seeding Seed cells in multi-well plates and allow to adhere overnight. Start->Cell_Seeding Prepare_Working_Solution Prepare fresh working solutions of this compound by diluting the DMSO stock in culture medium. Cell_Seeding->Prepare_Working_Solution Treat_Cells Treat cells with various concentrations of this compound. Include a vehicle control (DMSO). Prepare_Working_Solution->Treat_Cells Incubate Incubate for the desired duration (e.g., 4 hours). Treat_Cells->Incubate Assay_Endpoint Perform endpoint assay (e.g., immunofluorescence for mitotic index, cell viability assay). Incubate->Assay_Endpoint Data_Analysis Analyze and interpret data. Assay_Endpoint->Data_Analysis End End Data_Analysis->End

Caption: General Workflow for a Cell-Based Assay with this compound.

References

Troubleshooting & Optimization

Technical Support Center: Managing Hypotensive Side Effects of Investigational Compounds in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound "LY-195448" is not publicly available. This guide provides general strategies and troubleshooting for mitigating hypotensive side effects observed with investigational compounds in animal research, based on established pharmacological and physiological principles.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in blood pressure in our animal models after administering our investigational compound. What are the potential general mechanisms for drug-induced hypotension?

A1: Drug-induced hypotension can stem from several physiological mechanisms, and identifying the likely cause is crucial for selecting an appropriate mitigation strategy. The primary mechanisms include:

  • Vasodilation: The compound may be causing the blood vessels to relax and widen, leading to a decrease in systemic vascular resistance (SVR). This is a common effect of drugs targeting vascular smooth muscle or the autonomic nervous system.[1][2][3]

  • Reduced Cardiac Output: The drug might be negatively impacting heart function by:

    • Decreasing Heart Rate (Bradycardia): Slowing of the heart rate can reduce overall blood output.[1]

    • Reducing Contractility (Negative Inotropy): The force of the heart's contractions may be weakened, thus pumping less blood with each beat.[1]

  • Volume Depletion: Although less common as a direct acute effect, some compounds might promote fluid loss (e.g., through diuresis), leading to hypovolemia and subsequent hypotension.[3]

  • Autonomic Nervous System Disruption: The compound could be interfering with the normal autonomic reflexes that maintain blood pressure, such as the baroreceptor reflex.[3][4]

Q2: What are the immediate steps we should consider to counteract acute hypotension during an experiment?

A2: If a significant hypotensive event occurs, immediate intervention may be necessary to prevent harm to the animal and salvage the experiment. General strategies include:

  • Fluid Resuscitation: Intravenous administration of crystalloids (e.g., saline) or colloids can help to increase intravascular volume and compensate for vasodilation.[1][5][6]

  • Vasopressor Support: In more severe cases, the use of vasopressor agents may be required to constrict blood vessels and increase blood pressure. The choice of agent depends on the suspected mechanism of hypotension.[6]

  • Reducing Anesthetic Depth: If the animals are anesthetized, it's important to note that many anesthetic agents themselves cause hypotension.[1][7] Reducing the concentration of the anesthetic can sometimes be sufficient to restore blood pressure.[7][8]

Q3: What long-term strategies can we implement in our study design to mitigate expected hypotensive effects?

A3: Proactive measures can often prevent or minimize the severity of hypotension, allowing for more successful and humane studies. Consider the following:

  • Dose Titration: Begin with a low dose of the investigational compound and gradually increase it over a period of time. This can allow the animal's cardiovascular system to adapt.[5]

  • Modification of Drug Formulation: A controlled-release formulation of the compound could lead to more stable plasma concentrations, avoiding the sharp peaks that may be associated with acute hypotensive events.[5]

  • Co-administration with a Volume Expander: Prophylactically increasing intravascular volume with saline or another suitable expander can help to counteract the anticipated drop in blood pressure.[5]

  • Pre-treatment with Counteracting Agents: Depending on the known or suspected mechanism of your compound, pre-treatment with a specific antagonist or a drug with opposing effects might be a viable, though more complex, strategy. This should be approached with caution to avoid confounding your primary study endpoints.

Troubleshooting Guide

Issue Observed Potential Cause Troubleshooting Steps
High mortality rate in the treatment group. Excessive dose leading to severe and irreversible hypotension.[5]1. Immediately review and lower the dose of the investigational compound.2. Implement a dose-escalation protocol to find a tolerable dose.3. Ensure animals are adequately hydrated before the experiment.[5]
Inconsistent or highly variable blood pressure readings. 1. Improper animal restraint or stress.2. Inaccurate blood pressure monitoring technique.3. Variable drug absorption.[5]1. Acclimatize animals to the experimental setup and restraint.2. Verify the calibration and proper placement of the blood pressure transducer.3. Consider a different route of administration for more consistent bioavailability (e.g., intravenous vs. oral).[5]
No significant hypotension observed, despite the compound being a known vasodilator. 1. Insufficient dose.2. Rapid drug metabolism in the chosen animal model.3. The animal model is not sensitive to the compound's effects.[5]1. Conduct a dose-response study to determine an effective dose.2. Analyze the pharmacokinetic profile of the compound in your animal model.3. Consider using a different, more sensitive animal model.

Experimental Protocols

Tilt-Table Test for Orthostatic Hypotension

This protocol is used to assess the effect of a compound on the cardiovascular response to a postural challenge, which can unmask or exacerbate hypotensive tendencies.

Materials:

  • Anesthetized rat (or other appropriate species)

  • Surgical tools for catheter implantation

  • Carotid artery and jugular vein catheters

  • Blood pressure transducer and data acquisition system

  • A tilt-table capable of controlled angular changes

  • Investigational compound and vehicle control

Procedure:

  • Anesthetize the animal and surgically implant catheters into the carotid artery (for blood pressure monitoring) and jugular vein (for drug administration).

  • Allow the animal to stabilize for at least 30 minutes, monitoring baseline Mean Arterial Pressure (MAP) and Heart Rate (HR).

  • Administer the vehicle control intravenously and record MAP and HR for 15 minutes.

  • Perform a baseline tilt test:

    • Record baseline MAP and HR in the horizontal position.

    • Tilt the animal to a 60-degree head-up position for 60 seconds.

    • Record the maximum drop in MAP and any compensatory changes in HR.

  • Return the animal to the horizontal position and allow it to stabilize.

  • Administer the investigational compound and monitor MAP and HR.

  • Repeat the tilt test at predefined time points after compound administration to assess its effect on orthostatic tolerance.[5]

Data Presentation

Table 1: Vasoactive Agents for Hypotension Management in Animal Studies
Agent Class Mechanism of Action Typical Dose Range (Species Dependent) Onset of Action Potential Side Effects
Norepinephrine VasopressorPrimarily α-adrenergic agonist, causing potent vasoconstriction.[6]0.1 - 2 µg/kg/min CRI1-2 minutes[6]Tachycardia, arrhythmias, peripheral ischemia
Dopamine VasopressorDose-dependent effects: low dose (renal vasodilation), mid-dose (β1-adrenergic, ↑ contractility), high dose (α-adrenergic, vasoconstriction).[6][8]2 - 20 µg/kg/min CRIWithin 5 minutes[6]Tachycardia, arrhythmias
Dobutamine InotropePrimarily β1-adrenergic agonist, increasing cardiac contractility and heart rate.[6]2 - 20 µg/kg/min CRI1-10 minutesTachycardia, arrhythmias
Vasopressin VasopressorV1 receptor agonist, causing peripheral vasoconstriction.[6]0.2 - 0.8 mU/kg/min CRIPeaks within 15 minutes of continuous infusion[6]Bradycardia, arrhythmias, hyponatremia
Ephedrine VasopressorIndirectly stimulates α and β-adrenergic receptors by releasing norepinephrine.[1]0.03 - 0.07 mg/kg IV bolus20-30 minutes[1]Tachycardia, CNS stimulation

CRI: Constant Rate Infusion

Visualizations

Signaling Pathway: The Baroreceptor Reflex

This diagram illustrates the physiological reflex arc responsible for the short-term regulation of blood pressure. A drug that interferes with this pathway can lead to significant hypotension.

Baroreceptor_Reflex cluster_stimulus Stimulus cluster_sensors Sensors cluster_integration Integration Center cluster_output Autonomic Output cluster_effectors Effectors cluster_response Response BloodPressureDrop ↓ Blood Pressure Baroreceptors Baroreceptors (Aortic Arch, Carotid Sinus) BloodPressureDrop->Baroreceptors Detected by Medulla Medulla Oblongata (NTS) Baroreceptors->Medulla Afferent Signals Sympathetic ↑ Sympathetic Nervous System Medulla->Sympathetic Parasympathetic ↓ Parasympathetic Nervous System Medulla->Parasympathetic Heart Heart Sympathetic->Heart Vessels Blood Vessels Sympathetic->Vessels Parasympathetic->Heart HR_Contractility ↑ Heart Rate & ↑ Contractility Heart->HR_Contractility Vasoconstriction Vasoconstriction Vessels->Vasoconstriction BloodPressureIncrease ↑ Blood Pressure HR_Contractility->BloodPressureIncrease Vasoconstriction->BloodPressureIncrease

Caption: The baroreceptor reflex pathway for blood pressure regulation.

Experimental Workflow: Troubleshooting Drug-Induced Hypotension

This workflow provides a logical progression for addressing unexpected hypotensive events in an animal study.

Troubleshooting_Workflow Start Hypotension Observed Post-Compound Administration CheckAnesthesia Is animal under anesthesia? Start->CheckAnesthesia ReduceAnesthesia Reduce anesthetic depth CheckAnesthesia->ReduceAnesthesia Yes AssessSeverity Assess severity of hypotension CheckAnesthesia->AssessSeverity No ReduceAnesthesia->AssessSeverity FluidBolus Administer IV fluid bolus AssessSeverity->FluidBolus Mild to Moderate ConsiderVasopressors Consider vasopressor support (e.g., Norepinephrine, Dopamine) AssessSeverity->ConsiderVasopressors Severe ReassessBP Reassess Blood Pressure FluidBolus->ReassessBP StopExperiment Stop experiment and review protocol ReassessBP->StopExperiment Unresponsive FutureStudies Modify protocol for future studies: - Dose titration - Slower infusion rate - Prophylactic fluids ReassessBP->FutureStudies Responsive ConsiderVasopressors->ReassessBP StopExperiment->FutureStudies

Caption: A workflow for troubleshooting acute hypotension in animal studies.

References

Technical Support Center: Optimizing MetaphaseBlocker-195448 for Effective Metaphase Block

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing MetaphaseBlocker-195448 to induce metaphase block in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is MetaphaseBlocker-195448 and how does it induce metaphase arrest?

A1: MetaphaseBlocker-195448 is a potent, cell-permeable small molecule designed to induce cell cycle arrest in the metaphase stage of mitosis. Its primary mechanism of action is the disruption of microtubule dynamics. By interfering with the formation and function of the mitotic spindle, it activates the Spindle Assembly Checkpoint (SAC).[1][2] This checkpoint ensures that all chromosomes are properly attached to the spindle before the cell proceeds to anaphase.[3][4][5] Activation of the SAC by MetaphaseBlocker-195448 prevents the degradation of cyclin B and securin, thereby inhibiting the anaphase-promoting complex/cyclosome (APC/C) and effectively halting the cell cycle in metaphase.[3][4]

Q2: What is a recommended starting concentration for MetaphaseBlocker-195448 in cell-based assays?

A2: The optimal concentration of MetaphaseBlocker-195448 is highly dependent on the cell line being used. We recommend performing a dose-response experiment to determine the minimal concentration that yields a high percentage of metaphase-arrested cells with minimal cytotoxicity. A good starting point for many cell lines is a concentration range of 10 nM to 1 µM. For specific examples of concentrations used for other mitotic inhibitors, please refer to the tables below.

Q3: How should I prepare and store MetaphaseBlocker-195448 stock solutions?

A3: MetaphaseBlocker-195448 is typically supplied as a solid. To prepare a stock solution, dissolve the compound in a suitable solvent such as dimethyl sulfoxide (DMSO). For example, to create a 10 mM stock solution, the appropriate amount of DMSO would be added to the vial of MetaphaseBlocker-195448. It is crucial to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability. When preparing working concentrations, dilute the stock solution in your cell culture medium, ensuring the final DMSO concentration does not exceed a level that is toxic to your cells (typically below 0.5%).

Q4: What are the expected cellular effects of MetaphaseBlocker-195448 treatment?

A4: Treatment with an effective concentration of MetaphaseBlocker-195448 should result in a significant increase in the percentage of cells in the G2/M phase of the cell cycle, which can be quantified by flow cytometry. Morphologically, you should observe an accumulation of rounded-up cells, characteristic of mitotic cells. Staining for DNA and microtubules should reveal condensed chromosomes and disrupted or absent mitotic spindles.

Data Presentation

Table 1: Recommended Concentration Ranges of Common Mitotic Inhibitors for Metaphase Arrest

Mitotic InhibitorCell Type(s)Effective Concentration RangeIncubation TimeReference(s)
ColcemidHuman Lymphocytes0.025 - 0.05 µg/mL48 hours[6]
ColcemidAdherent Mammalian Cells0.05 - 0.1 µg/mL1 - 1.5 hours[7][8]
NocodazoleHuman Embryonic Stem Cells50 - 200 ng/mL24 hours[9]
NocodazoleU2OS Cells20 - 100 nMNot Specified[10]
MG132HEK293, MEF Cells20 µM4 hours[11]
MG132HeLa Cells50 µM0.5 - 24 hours[11]
MG132Bovine Oocytes10 µM6 hours[12]

Table 2: Troubleshooting Guide for MetaphaseBlocker-195448 Application

IssuePossible Cause(s)Suggested Solution(s)
Low Mitotic Index - Suboptimal concentration of MetaphaseBlocker-195448. - Insufficient incubation time. - Low proliferation rate of the cell line.- Perform a dose-response titration to find the optimal concentration. - Increase the incubation time. - Ensure cells are in the logarithmic growth phase before treatment.
High Cell Death/Toxicity - MetaphaseBlocker-195448 concentration is too high. - Prolonged incubation time. - Solvent (e.g., DMSO) toxicity.- Lower the concentration of MetaphaseBlocker-195448. - Reduce the incubation time. - Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO) and include a vehicle control.
Cells Arrest in G1/G2 Instead of Mitosis - Cell line-specific response. - Biphasic dose-response.- Some cell lines may arrest in G1/G2 at high concentrations of microtubule-depolymerizing agents.[13] - Test a lower concentration range, as some inhibitors cause mitotic arrest at low doses and G1/G2 arrest at higher doses.[13]
Poor Chromosome Spreads for Karyotyping - Suboptimal hypotonic treatment. - Inadequate cell fixation. - Improper slide preparation.- Optimize the duration and temperature of the hypotonic solution treatment. - Use freshly prepared, ice-cold fixative. - Adjust the dropping height and humidity during slide preparation.
Inconsistent Results - Inconsistent cell density at the time of treatment. - Instability of MetaphaseBlocker-195448. - Variation in incubation conditions.- Standardize the cell seeding density to ensure consistent confluency. - Prepare fresh dilutions from a new stock aliquot for each experiment. - Maintain consistent temperature, CO2, and humidity levels.

Experimental Protocols

Detailed Methodology: Optimizing MetaphaseBlocker-195448 Concentration for Metaphase Arrest

This protocol outlines the steps to determine the optimal concentration of MetaphaseBlocker-195448 for inducing metaphase arrest in a specific cell line.

  • Cell Seeding:

    • Plate cells in a multi-well plate (e.g., 24-well or 96-well) at a density that will result in 50-60% confluency at the time of analysis.

    • Incubate overnight to allow for cell attachment.

  • Preparation of MetaphaseBlocker-195448 Dilutions:

    • Prepare a series of dilutions of MetaphaseBlocker-195448 in complete cell culture medium from your stock solution. A suggested starting range is 0 (vehicle control), 10 nM, 50 nM, 100 nM, 500 nM, and 1 µM.

  • Treatment:

    • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of MetaphaseBlocker-195448.

    • Incubate the cells for a predetermined time. A typical starting point is the length of one cell cycle for your cell line (e.g., 16-24 hours).

  • Analysis of Metaphase Arrest (Mitotic Index Calculation):

    • Harvesting:

      • For adherent cells, mitotic cells may detach and can be collected from the supernatant. The remaining attached cells can be trypsinized. Combine the detached and trypsinized cells.

      • For suspension cells, collect the entire cell suspension.

    • Fixation and Staining:

      • Centrifuge the cells to form a pellet, wash with PBS, and then fix with a suitable fixative (e.g., ice-cold 70% ethanol).

      • Stain the cells with a DNA dye such as DAPI or Hoechst to visualize the chromosomes.

    • Microscopy and Counting:

      • Resuspend the stained cells and place a small volume on a microscope slide.

      • Under a fluorescence microscope, count the total number of cells and the number of cells with condensed chromosomes characteristic of metaphase.

      • Calculate the Mitotic Index using the formula:

        • Mitotic Index (%) = (Number of cells in metaphase / Total number of cells) x 100.[14][15][16]

  • Cell Viability Assessment:

    • In a parallel plate, perform a cell viability assay (e.g., MTT or resazurin assay) to determine the cytotoxic effects of each concentration.[17][18]

    • This will help to identify a concentration that provides a high mitotic index with low cytotoxicity.

  • Data Interpretation:

    • Plot the mitotic index and cell viability as a function of MetaphaseBlocker-195448 concentration.

    • The optimal concentration will be the one that gives the highest mitotic index before a significant drop in cell viability.

Mandatory Visualizations

spindle_assembly_checkpoint unattached_kinetochore Unattached Kinetochore mad2_closed Mad2 (Closed) unattached_kinetochore->mad2_closed Catalyzes conversion mad2_open Mad2 (Open) mad2_open->mad2_closed mcc Mitotic Checkpoint Complex (MCC) mad2_closed->mcc Forms apc_c APC/C mcc->apc_c securin_cyclinB Securin & Cyclin B apc_c->securin_cyclinB Degrades separase_inactive Separase (Inactive) securin_cyclinB->separase_inactive separase_active Separase (Active) separase_inactive->separase_active anaphase Anaphase Onset separase_active->anaphase metaphase_blocker MetaphaseBlocker-195448 metaphase_blocker->unattached_kinetochore

Caption: Spindle Assembly Checkpoint (SAC) Signaling Pathway.

experimental_workflow cluster_analysis Analysis start Start: Asynchronous Cell Culture seed_cells Seed Cells in Multi-well Plates start->seed_cells prepare_dilutions Prepare Serial Dilutions of MetaphaseBlocker-195448 seed_cells->prepare_dilutions treat_cells Treat Cells with Different Concentrations prepare_dilutions->treat_cells incubate Incubate for 16-24 hours treat_cells->incubate harvest_cells Harvest Cells incubate->harvest_cells viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay fix_stain Fix and Stain with DNA Dye (e.g., DAPI) harvest_cells->fix_stain mitotic_index Calculate Mitotic Index via Microscopy fix_stain->mitotic_index interpret_data Interpret Data: Plot Mitotic Index & Viability vs. Concentration mitotic_index->interpret_data viability_assay->interpret_data end Determine Optimal Concentration interpret_data->end

Caption: Experimental Workflow for Optimizing Drug Concentration.

References

Technical Support Center: Overcoming Resistance to Targeted Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions for researchers encountering resistance to targeted therapies in cancer cell lines. While the examples provided are generalized, they are based on common mechanisms of drug resistance observed with various targeted agents. For the purpose of this guide, we will refer to a hypothetical tyrosine kinase inhibitor as "Compound-X".

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to Compound-X, has stopped responding. What are the common reasons for this acquired resistance?

A1: Acquired resistance to targeted therapies like Compound-X can arise from various mechanisms. The most common reasons include:

  • Secondary mutations in the drug target: The target protein may acquire new mutations that prevent Compound-X from binding effectively.[1]

  • Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the blocked pathway, thereby promoting survival and proliferation.[2][3]

  • Increased drug efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can actively transport Compound-X out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[1][4]

  • Phenotypic changes: Cells may undergo epithelial-to-mesenchymal transition (EMT) or differentiate into a more resistant cell state.[2]

Q2: How can I determine if my resistant cells have a mutation in the target protein?

A2: The most direct way to identify mutations is through sequencing of the gene encoding the target protein. You can use Sanger sequencing for specific exons or next-generation sequencing (NGS) for a more comprehensive analysis of the entire gene.

Q3: What are some initial steps to troubleshoot a lack of response to Compound-X in my cell culture experiments?

A3: Before investigating complex resistance mechanisms, it's crucial to rule out experimental variables:

  • Confirm drug activity: Test the batch of Compound-X on a sensitive control cell line to ensure it is active.

  • Check cell line identity: Authenticate your cell line using short tandem repeat (STR) profiling to ensure it has not been misidentified or contaminated.

  • Optimize drug concentration and treatment duration: Perform a dose-response curve and a time-course experiment to confirm that the conditions are optimal.

Troubleshooting Guide

Problem 1: Decreased intracellular concentration of Compound-X.

Possible Cause: Increased expression of ATP-binding cassette (ABC) transporters (e.g., P-gp, BCRP) that efflux the drug.[4]

Troubleshooting Steps:

  • Assess ABC transporter expression:

    • Quantitative PCR (qPCR): Measure the mRNA levels of genes encoding common ABC transporters (e.g., ABCB1 for P-gp, ABCG2 for BCRP).

    • Western Blot: Determine the protein levels of these transporters.

    • Flow Cytometry: Use fluorescent substrates of these pumps (e.g., Rhodamine 123 for P-gp) to measure their activity. An increased efflux will result in lower intracellular fluorescence.

  • Co-treatment with an ABC transporter inhibitor:

    • Treat the resistant cells with Compound-X in combination with a known inhibitor of the suspected transporter (e.g., Verapamil for P-gp).[5] A restored sensitivity to Compound-X would indicate the involvement of that efflux pump.

Problem 2: Reactivation of the target pathway or activation of a bypass pathway.

Possible Cause: The cancer cells have found a way to reactivate the downstream signaling of the target of Compound-X or have activated a parallel pathway that promotes cell survival.

Troubleshooting Steps:

  • Phospho-protein analysis:

    • Western Blot: Analyze the phosphorylation status of key downstream effectors of the target pathway (e.g., p-Akt, p-ERK) and key nodes of potential bypass pathways. A sustained or recovered phosphorylation in the presence of Compound-X in resistant cells would indicate pathway reactivation or bypass.

    • Phospho-proteomic arrays: For a broader view, use antibody arrays to simultaneously assess the phosphorylation status of a large number of signaling proteins.

  • Combination therapy:

    • Based on the identified activated bypass pathway, treat the resistant cells with a combination of Compound-X and an inhibitor of a key component of the bypass pathway. For example, if the PI3K/Akt pathway is activated, a combination with a PI3K or Akt inhibitor could be effective.

Experimental Protocols

Protocol 1: Rhodamine 123 Efflux Assay for P-gp Activity

Objective: To functionally assess the activity of the P-glycoprotein (P-gp) efflux pump.

Materials:

  • Sensitive and resistant cancer cell lines

  • Rhodamine 123 (stock solution in DMSO)

  • Verapamil (P-gp inhibitor, stock solution in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed sensitive and resistant cells in 6-well plates and allow them to adhere overnight.

  • Pre-treat one set of wells for each cell line with Verapamil (e.g., 10 µM) for 1 hour.

  • Add Rhodamine 123 (final concentration of 1 µM) to all wells and incubate for 30 minutes at 37°C.

  • Wash the cells twice with ice-cold PBS.

  • Trypsinize the cells, resuspend them in ice-cold PBS.

  • Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (e.g., FITC channel).

Expected Results: Resistant cells with high P-gp activity will show lower Rhodamine 123 fluorescence compared to sensitive cells. Co-treatment with Verapamil should increase Rhodamine 123 accumulation in resistant cells.

Protocol 2: Western Blot for Phospho-ERK1/2

Objective: To assess the activation of the MAPK/ERK pathway, a common bypass mechanism.

Materials:

  • Sensitive and resistant cancer cell lines

  • Compound-X

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat sensitive and resistant cells with Compound-X at a relevant concentration (e.g., IC50 of the sensitive line) for various time points (e.g., 0, 2, 6, 24 hours).

  • Lyse the cells and quantify the protein concentration using the BCA assay.

  • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total-ERK1/2 antibody as a loading control.

Expected Results: In sensitive cells, Compound-X should decrease p-ERK levels. In resistant cells with an activated MAPK bypass pathway, p-ERK levels may remain high or be restored after an initial decrease.

Quantitative Data Summary

Table 1: Example IC50 Values for Compound-X

Cell LineIC50 (nM)Fold Resistance
Sensitive Parental Line501
Resistant Sub-line 1150030
Resistant Sub-line 2250050

Table 2: Example qPCR Results for ABC Transporter Expression

GeneSensitive Line (Relative Expression)Resistant Line (Relative Expression)
ABCB1 (P-gp)1.025.4
ABCG2 (BCRP)1.22.1

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_mechanism Mechanism of Resistance cluster_solution Potential Solutions A Cancer cells develop resistance to Compound-X B Verify drug activity & cell line identity A->B C Determine IC50 shift A->C D Increased Drug Efflux? C->D E Target Alteration? C->E F Bypass Pathway Activation? C->F G Combination with efflux pump inhibitor D->G H Develop next-generation inhibitor E->H I Combination with bypass pathway inhibitor F->I

Caption: Troubleshooting workflow for acquired resistance.

signaling_pathway cluster_main Target Pathway cluster_bypass Bypass Pathway RTK Receptor Tyrosine Kinase Target Target Protein RTK->Target Downstream Downstream Signaling Target->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation BypassRTK Alternative Receptor BypassSignal Bypass Signaling (e.g., PI3K/Akt) BypassRTK->BypassSignal BypassSignal->Proliferation CompoundX Compound-X CompoundX->Target

Caption: Activation of a bypass signaling pathway.

References

Common pitfalls in experiments involving microtubule inhibitors like LY-195448

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with microtubule inhibitors, with a special focus on compounds like LY-195448.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for microtubule inhibitors like this compound?

A1: Microtubule inhibitors are compounds that interfere with the dynamics of microtubules, which are essential components of the cytoskeleton. They are broadly classified into two categories: microtubule-stabilizing agents and microtubule-destabilizing agents. This compound is an experimental drug that functions as a microtubule-destabilizing agent. It inhibits microtubule assembly, likely through a direct interaction with tubulin, the protein subunit of microtubules.[1][2] This disruption of microtubule dynamics leads to a blockage of cells in the metaphase stage of the cell cycle.[2]

Q2: What are the expected cellular effects of a microtubule inhibitor like this compound?

A2: The primary cellular effects of microtubule inhibitors stem from their ability to disrupt the mitotic spindle, which is necessary for chromosome segregation during cell division. This leads to:

  • Cell Cycle Arrest: Cells are typically arrested in the G2/M phase of the cell cycle. A 4-hour exposure to 46 µM of this compound has been shown to increase the mitotic cell population from 4.9% to 18.5%.[2]

  • Apoptosis: Prolonged arrest in mitosis can trigger programmed cell death (apoptosis).

  • Altered Cell Morphology: Interphase cells treated with this compound may show a reduced number of microtubules, which can appear more kinked or curled, especially at the cell periphery.[2]

Q3: What are off-target effects and why are they a concern with small molecule inhibitors?

A3: Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and affects proteins other than its intended target (in this case, tubulin). These unintended interactions can lead to misleading experimental results, cellular toxicity, and other unforeseen biological consequences. It is crucial to validate that the observed cellular phenotype is a direct result of the inhibition of the intended target to ensure the scientific validity of the research.

Troubleshooting Guide

Problem 1: Weak or no cytotoxic effect observed at expected concentrations.

Possible Cause Troubleshooting Steps
Drug Insolubility Ensure the inhibitor is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in the culture medium. Visually inspect for any precipitate.
Suboptimal Cell Density An excessively high cell seeding density can deplete the drug or mask its effects. Optimize the seeding density to ensure cells are in the logarithmic growth phase.
Compound Instability The inhibitor may be degrading in the culture medium over time. Consider refreshing the medium with a new compound at regular intervals for long-term experiments.
Cell Line Resistance The cell line being used may have intrinsic or acquired resistance to the microtubule inhibitor. Cell lines resistant to the depolymerizing drug Colcemid have shown increased resistance to this compound, while taxol-resistant cell lines were more sensitive.[2]

Problem 2: The expected G2/M arrest is not observed in cell cycle analysis.

Possible Cause Troubleshooting Steps
Suboptimal Drug Concentration A low concentration may not be sufficient to trigger a robust mitotic arrest, while a very high concentration could induce rapid apoptosis, thereby reducing the G2/M population. Perform a dose-response experiment to determine the optimal concentration.
Incorrect Timing The peak of G2/M arrest occurs at a specific time point after drug addition. Perform a time-course experiment (e.g., 12, 24, 36 hours) to identify the optimal window for your cell line.
Issues with Cell Cycle Analysis Protocol Ensure proper cell fixation and staining with a DNA-intercalating dye (e.g., propidium iodide). Incorrect handling can lead to cell clumping or poor staining.

Problem 3: Unexpected or inconsistent changes in cell morphology.

Possible Cause Troubleshooting Steps
Off-Target Effects The observed morphological changes may not be related to the inhibition of microtubule dynamics. It is essential to distinguish between on-target and off-target effects.
Cytotoxicity At high concentrations, the inhibitor may be causing general cytotoxicity, leading to a variety of morphological changes not specific to microtubule disruption.
Vehicle Control Issues The solvent used to dissolve the inhibitor (e.g., DMSO) can have its own effects on cell morphology, especially at higher concentrations. Always include a vehicle-only control.

Problem 4: Suspected off-target effects are confounding the results.

Possible Cause Troubleshooting Steps
Inhibitor lacks specificity The inhibitor may be binding to multiple proteins in the cell.
Misinterpretation of phenotype The observed phenotype may be a downstream consequence of an off-target interaction.

Quantitative Data Summary

The following table provides a general overview of concentrations for microtubule inhibitors. Specific values for this compound should be determined empirically for each cell line and experimental setup.

Parameter Typical Range Notes
In Vitro IC50 (Tubulin Polymerization) 1 - 100 µMThis measures the concentration required to inhibit tubulin polymerization by 50% in a cell-free system.
Cellular EC50 (e.g., Cell Viability) 10 nM - 50 µMThe effective concentration for a 50% response in a cell-based assay can vary significantly between cell lines.
Concentration for G2/M Arrest 0.1 - 10 x EC50The optimal concentration is typically around the EC50 value.
This compound Concentration for Mitotic Block 46 µM (15 µg/ml)This concentration was shown to increase the mitotic index in NRK cells after a 4-hour exposure.[2]

Experimental Protocols

1. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

  • Objective: To determine the cytotoxic effects of the microtubule inhibitor and calculate the EC50 value.

  • Methodology:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Inhibitor Treatment: Prepare a serial dilution of the inhibitor in culture medium. Treat the cells with a range of concentrations for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

    • Assay: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

    • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

    • Analysis: Plot the cell viability against the inhibitor concentration to determine the EC50 value.

2. Immunofluorescence Staining of Microtubules

  • Objective: To visualize the effects of the inhibitor on the microtubule network.

  • Methodology:

    • Cell Culture: Plate cells on glass coverslips in a 24-well plate and allow them to adhere.

    • Treatment: Treat cells with the desired concentration of the inhibitor and a vehicle control for the specified time.

    • Fixation: Gently wash the cells with pre-warmed Phosphate Buffered Saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

    • Blocking: Block with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.

    • Antibody Staining: Incubate with a primary antibody specific for α-tubulin or β-tubulin, followed by an appropriate fluorescently labeled secondary antibody.

    • Imaging: Mount the coverslips and visualize the cells using a fluorescence or confocal microscope.

3. Cellular Thermal Shift Assay (CETSA)

  • Objective: To validate direct binding of the inhibitor to its target protein (tubulin) within intact cells.

  • Methodology:

    • Treatment: Treat intact cells with the inhibitor or a vehicle control.

    • Heating: Heat the cell suspensions at a range of temperatures. The binding of the inhibitor is expected to stabilize the target protein, making it more resistant to thermal denaturation.

    • Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.

    • Protein Quantification: Collect the supernatant and quantify the amount of tubulin remaining in the soluble fraction using Western blotting.

Visualizations

G cluster_0 Microtubule Inhibitor (e.g., this compound) cluster_1 Cellular Processes Inhibitor Microtubule Inhibitor Tubulin Tubulin Dimer Inhibitor->Tubulin Binds to Microtubule Microtubule Polymerization Inhibitor->Microtubule Inhibits Tubulin->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle M-Phase M-Phase Progression Spindle->M-Phase Apoptosis Apoptosis M-Phase->Apoptosis Prolonged Arrest Leads to G Start Start Experiment DoseResponse Dose-Response & Time-Course (Cell Viability Assay) Start->DoseResponse DetermineEC50 Determine EC50 DoseResponse->DetermineEC50 PhenotypicAssay Phenotypic Assays (Cell Cycle, Immunofluorescence) DetermineEC50->PhenotypicAssay ObservePhenotype Observe Expected Phenotype? PhenotypicAssay->ObservePhenotype Troubleshoot Troubleshoot Experiment (See Guide) ObservePhenotype->Troubleshoot Inconsistent Results OffTarget Investigate Off-Target Effects ObservePhenotype->OffTarget No Validate Validate On-Target Effect ObservePhenotype->Validate Yes Troubleshoot->PhenotypicAssay CETSA Cellular Thermal Shift Assay (CETSA) OffTarget->CETSA InactiveControl Use Structurally Related Inactive Compound OffTarget->InactiveControl CETSA->Validate Target Engagement Confirmed Re-evaluate Re-evaluate Hypothesis CETSA->Re-evaluate No Engagement InactiveControl->Validate No Phenotype Observed InactiveControl->Re-evaluate Phenotype Persists G Start Unexpected Result CheckConcentration Is Concentration Optimal? Start->CheckConcentration CheckTiming Is Timing Optimal? CheckConcentration->CheckTiming Yes OptimizeDose Optimize Dose-Response CheckConcentration->OptimizeDose No CheckControls Are Controls Behaving as Expected? CheckTiming->CheckControls Yes OptimizeTime Optimize Time-Course CheckTiming->OptimizeTime No OffTarget Suspect Off-Target Effects? CheckControls->OffTarget Yes TroubleshootProtocol Troubleshoot Assay Protocol CheckControls->TroubleshootProtocol No ValidateTarget Perform Target Validation (e.g., CETSA) OffTarget->ValidateTarget Yes Conclusion On-Target Effect Confirmed or Off-Target Identified OffTarget->Conclusion No OptimizeDose->Start OptimizeTime->Start TroubleshootProtocol->Start ValidateTarget->Conclusion

References

Why did LY-195448 fail in clinical trials and what are the alternatives?

Author: BenchChem Technical Support Team. Date: December 2025

Status: Information Not Available

Our comprehensive search of publicly available scientific literature, clinical trial databases, and pharmaceutical industry news has yielded no specific information regarding a compound designated as LY-195448. This identifier does not correspond to any known drug candidate for which clinical trial data or reasons for discontinuation have been publicly disclosed.

It is possible that this compound represents an internal compound code that was not advanced into publicly registered clinical trials, or that the identifier is incorrect. Without further details, such as the compound's therapeutic target, mechanism of action, or the indication it was being investigated for, we are unable to provide a troubleshooting guide, frequently asked questions, or a summary of its clinical trial outcomes and potential alternatives.

We recommend researchers seeking information on this compound to:

  • Verify the compound identifier: Please ensure that "this compound" is the correct designation.

  • Consult internal documentation: If this compound was part of an internal research program, relevant information may be available in internal discovery and development reports.

  • Provide additional context: If you have any further information, such as the associated research area (e.g., oncology, neuroscience), the molecular target, or the name of the lead investigating institution, please provide it to enable a more targeted search.

This technical support entry will be updated if any information regarding this compound becomes publicly available.

Addressing variability in experimental results with LY-195448

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LY-195448. Our aim is to help you address variability in your experimental results and ensure the reliability and reproducibility of your findings.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.

Question 1: Why am I observing inconsistent IC50 values for this compound in my cytotoxicity assays?

Answer: Variability in IC50 values for this compound can arise from several factors related to both the compound and the experimental setup. A systematic approach to troubleshooting this issue is crucial.

Key Areas to Investigate:

  • Compound Integrity and Handling:

    • Solubility: this compound may have limited solubility in aqueous solutions. Ensure the compound is fully dissolved in a suitable solvent, such as DMSO, before preparing your final dilutions in cell culture media. Visually inspect for any precipitation.

    • Storage and Stability: Improper storage can lead to degradation of the compound. Store this compound as recommended on the datasheet, typically at -20°C or -80°C, and minimize freeze-thaw cycles.

    • Pipetting Accuracy: Inaccurate serial dilutions are a common source of error. Ensure your pipettes are calibrated and use appropriate techniques to maintain accuracy.

  • Assay Parameters:

    • Cell Density: The initial cell seeding density can significantly impact the apparent IC50 value. Higher cell densities may require higher concentrations of the compound to achieve the same level of effect. Standardize your cell seeding density across all experiments.

    • Incubation Time: The duration of exposure to this compound will influence the observed cytotoxicity. Shorter incubation times may not be sufficient to induce cell death, while longer times can lead to secondary effects. Determine an optimal incubation time and use it consistently.

    • Cell Line Specifics: Different cell lines exhibit varying sensitivities to microtubule inhibitors due to differences in cell division rates, expression of tubulin isoforms, or drug efflux pump activity.

  • Controls and Data Analysis:

    • Vehicle Control: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent on cell viability.

    • Positive Control: Use a well-characterized microtubule inhibitor (e.g., paclitaxel or vincristine) as a positive control to validate your assay system.

    • Curve Fitting: Ensure that your dose-response data is properly fitted to a suitable model to accurately determine the IC50 value.

Question 2: I am seeing a lower than expected percentage of cells arrested in metaphase. What could be the cause?

Answer: A lower than expected mitotic arrest can be due to several factors, ranging from the timing of your analysis to the health of your cell cultures.

Troubleshooting Steps:

  • Optimize Treatment Duration and Concentration: Perform a time-course and dose-response experiment to determine the optimal concentration of this compound and the ideal time point to observe maximal mitotic arrest in your specific cell line.

  • Cell Cycle Synchronization: For a more defined and synchronized response, consider synchronizing your cells at the G1/S or G2/M boundary before adding this compound.

  • Cell Health: Ensure your cells are healthy and actively proliferating before treatment. Stressed or senescent cells may not enter mitosis as readily.

  • Detection Method: Verify that your method for detecting mitotic cells (e.g., flow cytometry with phospho-histone H3 staining, or fluorescence microscopy) is optimized and that your antibodies and reagents are working correctly.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is an experimental drug that acts as a microtubule assembly inhibitor.[1] By interacting directly with tubulin, it prevents the formation of microtubules, which are essential components of the mitotic spindle.[1] This disruption of microtubule dynamics leads to the arrest of cells in the metaphase stage of mitosis and ultimately induces cytotoxicity.[1]

How should I prepare and store this compound solutions?

It is recommended to prepare a concentrated stock solution of this compound in a high-quality, anhydrous solvent such as DMSO. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock in pre-warmed cell culture medium and mix thoroughly. Avoid prolonged storage of diluted solutions.

What are appropriate positive and negative controls for experiments with this compound?

  • Positive Controls: Other well-characterized microtubule inhibitors such as paclitaxel (a microtubule stabilizer) or vincristine/colchicine (microtubule destabilizers) can be used to confirm that your experimental system is responsive to microtubule-targeting agents.

  • Negative Controls: A vehicle control, typically the solvent used to dissolve this compound (e.g., DMSO), is essential to control for any non-specific effects of the solvent on your cells. An untreated cell population should also be included as a baseline.

Can I use this compound in animal models?

Yes, this compound has demonstrated antitumor activity in a mouse tumor model.[2] However, it is important to note that hypotensive side effects were observed during Phase I clinical trials.[1] Therefore, careful dose-finding studies and monitoring for potential side effects are crucial when using this compound in vivo.

Data Presentation

Table 1: Illustrative Example of IC50 Variability for this compound in Different Cell Lines

Cell LineSeeding Density (cells/well)Incubation Time (hours)Average IC50 (nM)Standard Deviation
HeLa5,00048150± 25
A5495,00048250± 40
MCF-78,00072180± 30

This table presents hypothetical data for illustrative purposes.

Table 2: Example of Mitotic Arrest in HeLa Cells with this compound

This compound Conc. (nM)Treatment Time (hours)% Mitotic Cells (Phospho-Histone H3+)
0 (Vehicle)243.5%
1002445%
2002475%
2001660%
2003270% (with increased cell death)

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: General Cytotoxicity Assay using a Resazurin-based Reagent

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the old medium and add the medium containing the different concentrations of this compound, vehicle control, and a positive control.

  • Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours) under standard cell culture conditions.

  • Viability Assessment: Add the resazurin-based reagent to each well and incubate for 1-4 hours, or as recommended by the manufacturer.

  • Data Acquisition: Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Analysis of Mitotic Arrest by Flow Cytometry

  • Cell Treatment: Culture cells to approximately 50-60% confluency and then treat with this compound or controls for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and combine them. Wash the cells with PBS.

  • Fixation and Permeabilization: Fix the cells in cold 70% ethanol and then permeabilize with a buffer containing a detergent (e.g., Triton X-100).

  • Staining: Stain the cells with an antibody against a mitotic marker, such as phospho-histone H3 (Ser10), followed by a fluorescently labeled secondary antibody. Co-stain with a DNA dye like propidium iodide.

  • Flow Cytometry: Analyze the cells using a flow cytometer.

  • Data Analysis: Gate on the cell population and quantify the percentage of cells positive for the mitotic marker.

Visualizations

Signaling_Pathway cluster_0 Cell Cycle Progression G1 G1 S S G1->S G2 G2 S->G2 M M G2->M Mitotic_Spindle_Formation Mitotic Spindle Formation This compound This compound Tubulin Tubulin This compound->Tubulin binds to Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly Microtubule_Assembly->Mitotic_Spindle_Formation Metaphase_Arrest Metaphase Arrest Mitotic_Spindle_Formation->Metaphase_Arrest inhibition Apoptosis Apoptosis Metaphase_Arrest->Apoptosis

Caption: Mechanism of action of this compound leading to mitotic arrest.

Troubleshooting_Workflow cluster_compound Compound Integrity cluster_assay Assay Parameters Start Inconsistent IC50 Values Check_Compound 1. Verify Compound Integrity & Handling Start->Check_Compound Check_Assay 2. Review Assay Parameters Check_Compound->Check_Assay Solubility Solubility Check_Compound->Solubility Stability Stability Check_Compound->Stability Dilutions Dilutions Check_Compound->Dilutions Check_Controls 3. Evaluate Controls & Data Analysis Check_Assay->Check_Controls Cell_Density Cell_Density Check_Assay->Cell_Density Incubation_Time Incubation_Time Check_Assay->Incubation_Time Cell_Line Cell_Line Check_Assay->Cell_Line Result Consistent Results Check_Controls->Result

Caption: Troubleshooting workflow for inconsistent IC50 values.

References

Technical Support Center: Optimizing Protocols for Inhibitor X-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing fixation and staining protocols for cells treated with small molecule inhibitors like Inhibitor X. This resource provides troubleshooting guidance and answers to frequently asked questions to help you obtain reliable and high-quality experimental results.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your immunofluorescence experiments with Inhibitor X-treated cells.

Problem Potential Cause Recommended Solution
Weak or No Signal Antibody Concentration Too Low Increase the primary and/or secondary antibody concentration. Perform a titration to find the optimal dilution.[1][2]
Incompatible Primary/Secondary Antibodies Ensure the secondary antibody is designed to recognize the host species of the primary antibody (e.g., anti-mouse secondary for a mouse primary).[1][2]
Inefficient Permeabilization The chosen detergent may not be suitable for accessing the target antigen. For intracellular targets, consider using a stronger detergent like Triton X-100.
Over-fixation Excessive cross-linking from fixation can mask the antigen. Reduce the fixation time or consider performing antigen retrieval.[1][3]
Fluorophore Bleaching Minimize exposure to light. Use an anti-fade mounting medium.[4]
High Background Antibody Concentration Too High Reduce the primary and/or secondary antibody concentration.[2]
Insufficient Blocking Increase the blocking time or try a different blocking agent, such as 5% normal serum from the same species as the secondary antibody.[2]
Inadequate Washing Increase the number and duration of wash steps to remove unbound antibodies.[4]
Autofluorescence Use a different fixative, as some can cause autofluorescence. Include an unstained control to assess the level of background fluorescence.[4][5]
Altered Cell Morphology Inhibitor-Induced Cytotoxicity Perform a cell viability assay (e.g., Trypan Blue exclusion) to determine the optimal concentration and incubation time for Inhibitor X.
Harsh Fixation/Permeabilization Reduce the concentration of the fixative or detergent. Consider using a gentler permeabilizing agent like saponin.
Cell Stress Ensure cells are healthy and not overly confluent before treatment and processing.

Frequently Asked Questions (FAQs)

Q1: What is the best fixation method for cells treated with small molecule inhibitors?

A1: The optimal fixation method depends on the target antigen and the antibody used. A common starting point is 4% paraformaldehyde (PFA) in PBS for 10-20 minutes at room temperature.[6] For some antibodies, organic solvents like cold methanol or acetone may be preferable as they can also permeabilize the cells.[6] It is recommended to test different fixation methods to determine the best one for your specific experiment.[7]

Q2: How does Inhibitor X treatment affect my staining protocol?

A2: Small molecule inhibitors can induce various cellular changes, including alterations in protein expression, localization, and cell morphology.[8] These changes may require you to optimize your standard staining protocol. For instance, if the inhibitor causes protein degradation, you may observe a weaker signal. Conversely, if it stabilizes a protein, the signal may be stronger.

Q3: When should I perform permeabilization, and which detergent should I use?

A3: Permeabilization is necessary if your target antigen is located inside the cell. This step should be done after fixation. The choice of detergent depends on the location of your target. For cytoplasmic and nuclear proteins, 0.1-0.25% Triton X-100 in PBS is commonly used.[8] For membrane-associated antigens where you want to preserve the membrane integrity, a milder detergent like saponin may be more appropriate.

Q4: How can I be sure the staining I see is specific to my target protein?

A4: Including proper controls is crucial for validating the specificity of your staining. Key controls include:

  • Secondary antibody only control: To check for non-specific binding of the secondary antibody.[5]

  • Isotype control: To ensure the observed staining is not due to non-specific binding of the primary antibody.[4]

  • Positive and negative controls: Cells known to express or not express the target protein, respectively.[1]

Experimental Protocols

Protocol 1: Immunofluorescence Staining of Inhibitor X-Treated Cells

This protocol provides a general guideline for immunofluorescence staining. Optimization may be required for your specific cell type and target antigen.

  • Cell Seeding and Treatment:

    • Seed cells on sterile glass coverslips in a 24-well plate at a density that will allow them to reach 60-70% confluency at the time of the experiment.[9]

    • Treat cells with the desired concentration of Inhibitor X or vehicle control (e.g., DMSO) for the specified duration.[8]

  • Fixation:

    • Gently wash the cells twice with pre-warmed Phosphate Buffered Saline (PBS).[8]

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[8]

  • Permeabilization:

    • Wash the cells three times with PBS.[8]

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[8]

  • Blocking:

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% Bovine Serum Albumin or normal serum in PBS) for 1 hour at room temperature.[9]

  • Antibody Incubation:

    • Incubate with the primary antibody diluted in the blocking buffer overnight at 4°C.[9]

    • Wash the cells three times with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody diluted in the blocking buffer for 1-2 hours at room temperature, protected from light.[9]

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS.[8]

    • Stain the nuclei with DAPI or Hoechst for 5 minutes.[8]

    • Wash once more with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.[8]

  • Imaging:

    • Visualize the cells using a fluorescence microscope.

Protocol 2: Trypan Blue Cell Viability Assay

This is a quick method to assess cell viability after treatment with Inhibitor X.

  • Cell Culture and Treatment:

    • Plate cells in a 6-well plate and treat with various concentrations of Inhibitor X and a vehicle control.

  • Cell Harvesting:

    • After the treatment period, collect the culture medium, which may contain detached, non-viable cells.[8]

    • Wash the adherent cells with PBS and detach them using trypsin.[8]

    • Combine the detached cells with the collected medium.[8]

  • Staining and Counting:

    • Centrifuge the cell suspension and resuspend the pellet in a small volume of PBS.[8]

    • Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.[8]

    • Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a light microscope.[8]

Visualizations

G cluster_pathway Hypothetical Signaling Pathway Affected by Inhibitor X Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse InhibitorX Inhibitor X InhibitorX->Kinase2 Inhibits G cluster_workflow Experimental Workflow for Fixation and Staining Start Start CellCulture Cell Seeding & Culture Start->CellCulture Treatment Treatment with Inhibitor X CellCulture->Treatment Fixation Fixation (e.g., 4% PFA) Treatment->Fixation Permeabilization Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., 5% BSA) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Counterstain Counterstain (DAPI/Hoechst) SecondaryAb->Counterstain Mounting Mounting Counterstain->Mounting Imaging Fluorescence Microscopy Mounting->Imaging End End Imaging->End

References

Validation & Comparative

A Comparative Analysis of Microtubule Targeting Agents: LY-195448 versus Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two microtubule-targeting agents, the experimental drug LY-195448 and the widely used chemotherapeutic agent paclitaxel. The information presented is intended for researchers, scientists, and professionals involved in drug development. This analysis is based on available experimental data and highlights the distinct mechanisms of action and cellular effects of these compounds.

Opposing Mechanisms of Action on Microtubule Dynamics

Microtubules, dynamic polymers of α- and β-tubulin, are crucial for several cellular processes, most notably the formation of the mitotic spindle during cell division. Their critical role in mitosis makes them a prime target for anticancer therapies. This compound and paclitaxel represent two distinct classes of microtubule-targeting agents that disrupt microtubule dynamics through opposing mechanisms.

This compound , an experimental drug, functions as a microtubule-destabilizing agent . It is believed to directly interact with tubulin, inhibiting its assembly into microtubules.[1] This disruption of microtubule polymerization leads to a net decrease in the microtubule mass within the cell, ultimately causing metaphase arrest and inducing cytotoxicity.[1][2]

In stark contrast, paclitaxel is a well-characterized microtubule-stabilizing agent . It binds to the β-tubulin subunit of already formed microtubules, promoting their assembly and preventing their depolymerization.[3] This leads to the formation of abnormally stable and non-functional microtubules, which also results in mitotic arrest and subsequent apoptosis.

Data Presentation: A Comparative Overview

Due to the limited availability of quantitative data for the experimental drug this compound, this section includes representative data for other well-characterized microtubule-destabilizing agents, namely Vinca Alkaloids (e.g., Vinblastine, Vincristine) and Colchicine derivatives, to provide a comparative context against paclitaxel.

Table 1: Comparative Cytotoxicity (IC50 Values) in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The values below are presented in nanomolar (nM) and micromolar (µM) concentrations.

Cell LineDrug ClassAgentIC50 Value
P388 (Murine Leukemia) Microtubule DestabilizerVinorelbine1.5 ± 0.2 nM[4]
Microtubule DestabilizerVinblastine2.1 ± 0.3 nM[4]
A549 (Human Lung Carcinoma) Microtubule DestabilizerColchicine Derivative (14)1.1 nM[5]
Microtubule StabilizerPaclitaxel22.9 µM[6]
MCF-7 (Human Breast Adenocarcinoma) Microtubule DestabilizerColchicine Derivative (14)6.1 nM[5]
Microtubule StabilizerPaclitaxel17.5 µM[6]
LoVo (Human Colon Adenocarcinoma) Microtubule DestabilizerColchicine Derivative (14)0.1 nM[5]
NRK (Normal Rat Kidney) Cells Microtubule DestabilizerThis compound46 µM (Increased mitotic index)[1]

Note: The data for this compound reflects the concentration that induced a significant increase in the mitotic cell population, not a standard IC50 value, due to the limited available data.

Table 2: Effects on in vitro Tubulin Polymerization

This table summarizes the effects of the two classes of agents on the assembly of purified tubulin in a cell-free system.

Agent ClassEffect on Tubulin Polymerization
Microtubule Destabilizers (e.g., this compound, Vinca Alkaloids, Colchicine) Inhibit the rate and extent of tubulin polymerization.[7]
Microtubule Stabilizers (e.g., Paclitaxel) Enhance the rate and extent of tubulin polymerization.[8]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of microtubule targeting agents are provided below.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

  • Reagents and Materials:

    • Purified tubulin protein (>97% pure)

    • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 0.5 mM EGTA)

    • GTP solution (10 mM)

    • Test compounds (this compound, paclitaxel) dissolved in an appropriate solvent (e.g., DMSO)

    • Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.

    • 96-well, clear bottom plates.

  • Procedure:

    • Prepare a reaction mixture on ice containing tubulin polymerization buffer, GTP (final concentration 1 mM), and the desired concentration of the test compound or vehicle control.

    • Add purified tubulin to the reaction mixture to a final concentration of 1-2 mg/mL.

    • Transfer the reaction mixture to a pre-warmed 96-well plate.

    • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

    • Measure the change in absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates microtubule polymerization.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Reagents and Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • Test compounds (this compound, paclitaxel)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader capable of measuring absorbance at 570 nm.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and a vehicle control.

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Apoptosis Assay via Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay quantifies the percentage of cells undergoing apoptosis.

  • Reagents and Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • 6-well cell culture plates

    • Test compounds (this compound, paclitaxel)

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

    • Flow cytometer.

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with the desired concentrations of the test compounds and a vehicle control for a specified time.

    • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells with cold PBS.

    • Resuspend the cell pellet in 1X binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Microtubule_Targeting_Agents_Mechanism cluster_destabilizer This compound (Destabilizer) cluster_stabilizer Paclitaxel (Stabilizer) cluster_outcome Cellular Outcome Tubulin Dimers Tubulin Dimers Microtubule Assembly Microtubule Assembly Tubulin Dimers->Microtubule Assembly Inhibits This compound This compound This compound->Tubulin Dimers Binds to Microtubule Depolymerization Microtubule Depolymerization Microtubule Assembly->Microtubule Depolymerization Leads to net Mitotic Arrest Mitotic Arrest Microtubule Depolymerization->Mitotic Arrest Microtubules Microtubules Microtubule Disassembly Microtubule Disassembly Microtubules->Microtubule Disassembly Prevents Paclitaxel Paclitaxel Paclitaxel->Microtubules Binds to Stable Microtubules Stable Microtubules Microtubule Disassembly->Stable Microtubules Results in hyper- Stable Microtubules->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Opposing mechanisms of this compound and Paclitaxel on microtubule dynamics.

Experimental_Workflow_Comparison cluster_cell_culture Cell Culture & Treatment cluster_assays Comparative Assays cluster_data Data Analysis Seed Cells Seed Cells Drug Treatment Drug Treatment Seed Cells->Drug Treatment Incubate & Treat Tubulin Polymerization Assay Tubulin Polymerization Assay Drug Treatment->Tubulin Polymerization Assay Cell Viability (MTT) Assay Cell Viability (MTT) Assay Drug Treatment->Cell Viability (MTT) Assay Apoptosis (Flow Cytometry) Assay Apoptosis (Flow Cytometry) Assay Drug Treatment->Apoptosis (Flow Cytometry) Assay Polymerization Curves Polymerization Curves Tubulin Polymerization Assay->Polymerization Curves IC50 Values IC50 Values Cell Viability (MTT) Assay->IC50 Values Apoptotic Cell Percentage Apoptotic Cell Percentage Apoptosis (Flow Cytometry) Assay->Apoptotic Cell Percentage

Caption: Workflow for the comparative analysis of microtubule targeting agents.

Conclusion

This compound and paclitaxel exemplify the two primary mechanisms by which microtubule-targeting agents exert their cytotoxic effects. While both ultimately lead to mitotic arrest and apoptosis, their opposing actions on microtubule dynamics—destabilization versus stabilization—offer distinct pharmacological profiles. The provided data and experimental protocols serve as a foundational guide for the comparative evaluation of these and other novel microtubule-targeting compounds in cancer research and drug development. Further investigation into the specific quantitative effects of this compound is warranted to enable a more direct and comprehensive comparison with established agents like paclitaxel.

References

Validating the Anti-Mitotic Activity of a Novel Compound, LY-195448, in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the anti-mitotic activity of a novel investigational compound, LY-195448. It outlines a series of experimental protocols and data presentation formats to objectively compare its cellular effects against established anti-mitotic agents. The methodologies described are designed to elucidate the compound's mechanism of action and quantify its potency in relevant cancer cell lines.

Introduction to Anti-Mitotic Agents

Anti-mitotic drugs are a cornerstone of cancer chemotherapy, targeting the process of cell division (mitosis).[1] Many of these agents function by disrupting the dynamics of microtubules, which are essential components of the mitotic spindle required for proper chromosome segregation.[2][] These drugs can be broadly categorized into:

  • Microtubule Stabilizing Agents: Such as Paclitaxel (Taxol®), which bind to microtubules and prevent their disassembly. This leads to the formation of abnormal, non-functional mitotic spindles, causing cell cycle arrest in the G2/M phase and subsequent cell death.[2][4][5]

  • Microtubule Destabilizing Agents: Including Vinca alkaloids like Vincristine, which prevent the polymerization of tubulin into microtubules.[6][7][8] The absence of a functional mitotic spindle also triggers mitotic arrest and apoptosis.[6][7][8]

  • Mitotic Kinesin Inhibitors: A newer class of drugs that target motor proteins essential for mitosis. For example, inhibitors of Eg5 (Kinesin Spindle Protein/KIF11), such as LY2523355 (Litronesib), prevent the separation of centrosomes, leading to the formation of monopolar spindles and mitotic arrest.[9][10][11]

This guide will use Paclitaxel, Vincristine, and the Eg5 inhibitor LY2523355 as comparators to characterize the activity of the novel compound this compound.

Comparative Data on Anti-Mitotic Activity

The initial step in characterizing a novel anti-mitotic agent is to determine its cytotoxic and anti-proliferative activity across a panel of cancer cell lines. This data is typically presented as IC50 values (the concentration of a drug that inhibits a biological process by 50%).

Table 1: Comparative IC50 Values (nM) of Anti-Mitotic Agents Across Various Cancer Cell Lines

Cell LineCancer TypeThis compound (Hypothetical)PaclitaxelVincristineLY2523355 (Eg5 Inhibitor)
HeLa Cervical Cancer1551025
MCF-7 Breast Cancer2581240
A549 Lung Cancer30101550
HCT116 Colon Cancer124820
K562 Leukemia82515

Data are hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for validating anti-mitotic activity.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound and comparator drugs for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[13]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13]

  • Data Acquisition: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[14] Anti-mitotic agents typically cause an accumulation of cells in the G2/M phase.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of each compound for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA-binding dye like Propidium Iodide (PI) and RNase A.[15]

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data from at least 10,000 cells per sample.

  • Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in each phase of the cell cycle.

Table 2: Comparative Cell Cycle Analysis (% of Cells in G2/M Phase)

Treatment (24h)HeLaMCF-7A549
Vehicle Control 12%10%11%
This compound (IC50) 75%72%68%
Paclitaxel (IC50) 80%78%75%
Vincristine (IC50) 78%75%73%
LY2523355 (IC50) 82%80%79%

Data are hypothetical and for illustrative purposes.

Immunofluorescence Microscopy of Mitotic Spindles

Visualizing the mitotic spindle allows for a direct assessment of the drug's effect on microtubule organization.

Protocol:

  • Cell Culture: Grow cells on sterile glass coverslips in a 24-well plate.

  • Treatment: Treat cells with the desired concentration of each compound for 16-24 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde or ice-cold methanol, followed by permeabilization with 0.5% Triton X-100 in PBS.[16]

  • Blocking: Block non-specific antibody binding with a solution like 3% BSA in PBS for 1 hour.[16]

  • Antibody Staining: Incubate with a primary antibody against α-tubulin (to visualize microtubules) overnight at 4°C. Follow this with incubation with a fluorescently-labeled secondary antibody for 1 hour at room temperature.

  • DNA Staining and Mounting: Counterstain the DNA with DAPI or Hoechst and mount the coverslips onto microscope slides.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope to observe spindle morphology.

Western Blotting for Mitotic Markers

Western blotting can quantify changes in the levels of key mitotic proteins. An increase in Cyclin B1 and phosphorylated Histone H3 (pHH3) are indicative of a mitotic arrest.[17][18]

Protocol:

  • Protein Extraction: Treat cells with compounds for 24 hours, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against Cyclin B1, phospho-Histone H3 (Ser10), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities using densitometry software.

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz help to visualize complex processes and relationships, providing clarity to experimental design and mechanisms of action.

G Experimental Workflow for Validating an Anti-Mitotic Compound cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Comparison A Cancer Cell Line Panel B Compound Treatment (this compound & Comparators) A->B C MTT Assay B->C D Determine IC50 Values C->D E Cell Cycle Analysis (Flow Cytometry) D->E Use IC50 Concentrations F Immunofluorescence (Spindle Morphology) D->F Use IC50 Concentrations G Western Blot (Mitotic Markers) D->G Use IC50 Concentrations H Quantify G2/M Arrest E->H I Characterize Spindle Defects F->I J Measure Protein Levels G->J K Comparative Guide Publication H->K I->K J->K

Caption: A typical workflow for the validation of a novel anti-mitotic compound.

G Simplified Mitotic Spindle Checkpoint Pathway cluster_0 Drug Action cluster_1 Cellular Response A Microtubule Disruption (e.g., Paclitaxel, Vincristine) C Improper Kinetochore Attachment A->C B Eg5 Inhibition (e.g., LY2523355) B->C D Spindle Assembly Checkpoint (SAC) Activation C->D E APC/C Inhibition D->E F Cyclin B1/Securin Stabilization E->F G Mitotic Arrest F->G H Apoptosis (Cell Death) G->H

References

Cross-validation of LY-195448's mechanism of action with genetic approaches

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and clinical trial databases did not yield any specific information regarding the compound LY-195448. Consequently, a comparison guide detailing its mechanism of action and cross-validation with genetic approaches cannot be generated at this time.

The initial investigation sought to identify the molecular target of this compound, its associated signaling pathways, and any existing studies employing genetic methodologies—such as siRNA/shRNA knockdown, CRISPR/Cas9-mediated knockout, or gene expression profiling—to validate its on-target activity and elucidate its mechanism. However, the search results for "this compound" were sparse and did not contain relevant data for this analysis. The query returned information on unrelated topics, including the Ly-6 gene complex, general strategies for drug target validation, and clinical trials for other therapeutic agents.

This lack of public information suggests that this compound may be an internal compound designation not yet disclosed in scientific publications or public forums. It is also possible that the identifier is incorrect.

Proposed Next Steps

To fulfill the user's request, further information is required. If "this compound" is an internal code, providing the correct chemical name, molecular target, or any preliminary internal data would be necessary to proceed with the creation of a detailed comparison guide.

Alternatively, a template for the requested "Comparison Guide" can be generated using a well-characterized drug with extensive public data on its mechanism of action and genetic validation. This would serve as a framework demonstrating the depth of analysis, data presentation, and visualization that can be provided once the relevant information for this compound is available.

For instance, a guide could be created for a well-known kinase inhibitor, outlining its effects on the target pathway and comparing the phenotypic outcomes with those observed upon genetic silencing of the same kinase. This would include:

  • A summary of its mechanism of action.

  • Tabulated quantitative data from pharmacological and genetic perturbation studies.

  • Detailed experimental protocols for key assays.

  • Graphviz diagrams illustrating the signaling pathway and experimental workflows.

Please advise on how you would like to proceed.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the side effect profiles of the experimental microtubule inhibitor LY-195448 and two established chemotherapeutic agents of the same class, paclitaxel and vincristine. This objective comparison is supported by available clinical and preclinical data to inform ongoing research and development in oncology.

Executive Summary

This compound is an experimental compound that functions as a microtubule inhibitor, a class of drugs that disrupts the formation and function of microtubules, essential components of the cellular cytoskeleton. This disruption ultimately leads to cell cycle arrest and apoptosis, making them effective anti-cancer agents. A notable side effect identified during Phase I clinical trials of this compound is hypotension. To provide a comprehensive understanding of its potential clinical profile, this guide compares the known side effects of this compound with those of two widely used microtubule inhibitors, paclitaxel and vincristine.

Compound Overview

CompoundChemical NameMechanism of ActionKey Therapeutic Area (or proposed)
This compound 4-(3-((2-hydroxy-2-phenylethyl)amino)-3-methylbutyl)benzamideMicrotubule polymerization inhibitorOncology (experimental)
Paclitaxel (2α,4α,5β,7β,10β,13α)-4,10-bis(acetyloxy)-13-{[(2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoyl]oxy}-1,7-dihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoatePromotes microtubule assembly and stabilizationOncology (various solid tumors)
Vincristine Methyl (1R,9R,10S,11R,12R,19R)-11-(acetyloxy)-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-(methoxycarbonyl)-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-10-yl esterInhibits microtubule polymerization by binding to tubulinOncology (leukemias, lymphomas)

Comparative Side Effect Profiles

The following tables summarize the reported adverse events for this compound, paclitaxel, and vincristine. Data for paclitaxel and vincristine are derived from published clinical trial data and may vary depending on the patient population, dosage, and combination therapies. Information on this compound is limited to early clinical trial observations.

Cardiovascular Side Effects

Adverse EventThis compound (Incidence)Paclitaxel (Incidence)Vincristine (Incidence)
Hypotension Reported in Phase I trials (specific % not available)Common, especially with rapid infusion; incidence varies. Bradycardia is also common.Orthostatic hypotension can occur.
Hypertension Not reportedCan occurInfrequent
Arrhythmias Not reportedBradycardia is common; other arrhythmias are less frequent.Infrequent
Myocardial Ischemia/Infarction Not reportedRareRare

Neurological Side Effects

Adverse EventThis compound (Incidence)Paclitaxel (Incidence)Vincristine (Incidence)
Peripheral Neuropathy Data not availableVery common (up to 92% in some studies), dose-limiting, primarily sensory.[1]Very common, dose-limiting, mixed sensory and motor neuropathy.[2]
Autonomic Neuropathy Data not availableLess commonCan manifest as constipation, urinary retention, and orthostatic hypotension.[2]
Cranial Nerve Palsies Data not availableRareCan occur, leading to symptoms like jaw pain and vocal cord paralysis.
Seizures Data not availableRareRare

Hematological Side Effects

Adverse EventThis compound (Incidence)Paclitaxel (Incidence)Vincristine (Incidence)
Neutropenia Data not availableVery common (up to 90%), dose-limiting.[2]Mild to moderate.
Anemia Data not availableCommonLess common than with other chemotherapies.
Thrombocytopenia Data not availableLess common than neutropeniaMild

Gastrointestinal Side Effects

Adverse EventThis compound (Incidence)Paclitaxel (Incidence)Vincristine (Incidence)
Nausea and Vomiting Data not availableMild to moderateMild to moderate
Diarrhea Data not availableCommonLess common
Constipation Data not availableLess commonCommon, can be severe due to autonomic neuropathy.
Mucositis/Stomatitis Data not availableCommonLess common

Other Common Side Effects

Adverse EventThis compound (Incidence)Paclitaxel (Incidence)Vincristine (Incidence)
Alopecia (Hair Loss) Data not availableVery common (nearly all patients)Common
Myalgia/Arthralgia (Muscle/Joint Pain) Data not availableVery commonLess common
Fatigue Data not availableCommonCommon
Hypersensitivity Reactions Data not availableCommon, can be severe (managed with premedication)Rare

Experimental Protocols

The assessment of side effects in clinical trials for microtubule inhibitors follows standardized procedures to ensure patient safety and data consistency.

General Protocol for Phase I Clinical Trials (Applicable to this compound):

  • Study Design: Dose-escalation studies to determine the maximum tolerated dose (MTD) and identify dose-limiting toxicities (DLTs).

  • Patient Monitoring:

    • Vital Signs: Frequent monitoring of blood pressure, heart rate, respiratory rate, and temperature, especially during and immediately after drug infusion. Continuous cardiovascular monitoring may be employed for early detection of hemodynamic changes.

    • Adverse Event Reporting: All adverse events are recorded and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI CTCAE).[3][4] The CTCAE provides a standardized scale from Grade 1 (mild) to Grade 5 (death) for a wide range of potential side effects.[3][4]

    • Laboratory Tests: Regular complete blood counts (CBC) with differential to monitor for hematological toxicities, as well as serum chemistry panels to assess liver and kidney function.

    • Neurological Assessments: Baseline and periodic neurological examinations to detect signs and symptoms of peripheral and autonomic neuropathy.

Specific Monitoring for Cardiovascular Side Effects:

  • Electrocardiogram (ECG): Baseline and follow-up ECGs are performed to monitor for changes in heart rhythm and electrical conduction.

  • Echocardiogram or MUGA scan: For drugs with potential cardiotoxicity, baseline and periodic assessments of left ventricular ejection fraction (LVEF) may be conducted.

  • Biomarkers: Cardiac biomarkers such as troponin and brain natriuretic peptide (BNP) may be monitored to detect subclinical cardiac injury.[5][6][7]

Signaling Pathways and Mechanistic Insights

Mechanism of Microtubule Inhibition:

G cluster_0 Microtubule Dynamics cluster_1 Drug Intervention Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Cell Cycle Arrest Cell Cycle Arrest Microtubule->Cell Cycle Arrest Disrupted Spindle Formation This compound This compound Polymerization Polymerization This compound->Polymerization Inhibits Vincristine Vincristine Vincristine->Polymerization Inhibits Paclitaxel Paclitaxel Depolymerization Depolymerization Paclitaxel->Depolymerization Inhibits Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Mechanism of action of microtubule inhibitors.

Hypotension as a Side Effect:

The precise mechanism of hypotension induced by this compound has not been fully elucidated. However, for microtubule inhibitors in general, several hypotheses exist:

  • Vasodilation: Microtubules play a role in maintaining the structural integrity and function of vascular endothelial and smooth muscle cells. Disruption of the microtubule network could lead to vasodilation and a subsequent drop in blood pressure.

  • Autonomic Neuropathy: As seen with vincristine, damage to the autonomic nerves that regulate blood pressure can lead to orthostatic hypotension.[2]

  • Direct Cardiac Effects: Some microtubule inhibitors may have direct effects on cardiac muscle cells or the cardiac conduction system, although this is less commonly the primary cause of hypotension.

  • Hypersensitivity Reactions: For some drugs like paclitaxel, hypotension can be a component of an acute hypersensitivity reaction, mediated by the release of histamine and other vasodilatory substances.

G cluster_0 Potential Mechanisms Microtubule_Inhibitor Microtubule Inhibitor (e.g., this compound) Vasodilation Vasodilation Microtubule_Inhibitor->Vasodilation Disruption of vascular endothelial/smooth muscle cells Autonomic_Neuropathy Autonomic Neuropathy Microtubule_Inhibitor->Autonomic_Neuropathy Damage to autonomic nerves Direct_Cardiac_Effects Direct Cardiac Effects Microtubule_Inhibitor->Direct_Cardiac_Effects Effects on cardiac muscle or conduction system Hypotension Hypotension Vasodilation->Hypotension Autonomic_Neuropathy->Hypotension Direct_Cardiac_Effects->Hypotension

Caption: Potential pathways leading to hypotension.

Conclusion

This compound, as a microtubule inhibitor, is expected to share a side effect profile common to this class of drugs, including the potential for myelosuppression and peripheral neuropathy. The observation of hypotension in early clinical trials warrants further investigation to understand its mechanism, incidence, and severity. Comparative analysis with established agents like paclitaxel and vincristine provides a valuable framework for anticipating and managing the potential toxicities of this compound as it progresses through clinical development. Continued diligent monitoring and standardized reporting of adverse events will be crucial in defining the therapeutic index of this novel compound.

References

How does LY-195448's cytotoxicity compare across different cancer types?

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuanced cytotoxic profiles of kinase inhibitors is paramount. While the compound LY-195448 does not appear in scientific literature as a cytotoxic agent, this guide provides a comparative analysis of prominent Protein Kinase C (PKC) inhibitors with known anti-cancer properties. This comparison focuses on Enzastaurin (LY317615), Sotrastaurin (AEB071), and other relevant PKC inhibitors, offering insights into their efficacy across different cancer types.

Comparative Cytotoxicity of PKC Inhibitors

The cytotoxic effects of PKC inhibitors vary significantly across different cancer cell lines. This variability is influenced by the specific PKC isoforms expressed by the cancer cells and the downstream signaling pathways they regulate. The following table summarizes the half-maximal inhibitory concentration (IC50) values for key PKC inhibitors in various cancer cell lines.

CompoundCancer TypeCell Line(s)IC50 (µM)Reference
Enzastaurin (LY317615) Multiple MyelomaMM.1S, MM.1R, RPMI 8226, NCI-H929, etc.0.6 - 1.6[1]
Non-Small Cell Lung CancerPanel of NSCLC cell linesLow µM range[2]
Colorectal CancerHCT116Not specified, but induces apoptosis[1]
GlioblastomaU87MGNot specified, but induces apoptosis[1]
Breast, Thyroid, Head/Neck, Pancreatic, MelanomaPrimary tumor specimensInhibition at 1.4 µM[3]
Sotrastaurin (AEB071) Chronic Lymphocytic Leukemia (CLL)Primary CLL cellsDose-dependent cytotoxicity (≤6.25 µM)[4][5]
Uveal MelanomaGNAQ/11 mutant cell linesSignificant growth inhibition at low µM[6]
Chelerythrine Chloride VariousNine human tumor cell linesCytotoxic activity observed[7]
Rottlerin/KAM1 (PKCδ inhibitors) Pancreatic CancerPancI, MIAPACACytotoxic effects observed[8]

Mechanism of Action and Signaling Pathways

PKC inhibitors primarily exert their cytotoxic effects by interfering with key signaling pathways involved in cell proliferation, survival, and angiogenesis. Enzastaurin, for example, is a selective inhibitor of PKCβ.[2][9] Its mechanism involves binding to the ATP-binding site of PKCβ, which in turn inhibits downstream signaling through the PI3K/AKT pathway.[9][10] This leads to the suppression of glycogen synthase kinase 3β (GSK3β) phosphorylation and ultimately induces apoptosis and inhibits tumor cell proliferation.[10]

Sotrastaurin is a potent inhibitor of both classical (α, β) and novel (δ, ε, η, θ) PKC isoforms.[11] In Chronic Lymphocytic Leukemia (CLL), it has been shown to attenuate B-cell receptor (BCR)-mediated survival pathways and inhibit the protective effects of the tumor microenvironment.[4][5]

The following diagram illustrates the general signaling pathway affected by PKC inhibitors like Enzastaurin.

PKC_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PKC Protein Kinase C (PKC) Receptor->PKC Activates PI3K PI3K PKC->PI3K Activates Angiogenesis Angiogenesis PKC->Angiogenesis Promotes AKT AKT PI3K->AKT Activates GSK3b GSK3β AKT->GSK3b Inhibits (prevents phosphorylation) Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation GSK3b->Proliferation Inhibits PKC_inhibitor PKC Inhibitor (e.g., Enzastaurin) PKC_inhibitor->PKC Inhibits

Caption: Simplified signaling pathway illustrating the mechanism of action of PKC inhibitors.

Experimental Protocols

To assess the cytotoxicity of PKC inhibitors, a variety of in vitro assays are employed. The following provides a general methodology for a cell viability assay.

Cell Viability Assay (MTS Assay)

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with serial dilutions of the PKC inhibitor (e.g., Enzastaurin, Sotrastaurin) or a vehicle control (e.g., DMSO).

  • Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTS Reagent Addition: Following incubation, a solution containing a tetrazolium compound [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, inner salt; MTS] and an electron coupling reagent (phenazine ethosulfate; PES) is added to each well.

  • Incubation and Measurement: The plates are incubated for 1-4 hours, allowing viable cells to convert the MTS into a formazan product. The absorbance is then measured at 490 nm using a plate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

The workflow for a typical cytotoxicity experiment is depicted in the diagram below.

Cytotoxicity_Workflow start Start cell_seeding Seed Cancer Cells in 96-well plates start->cell_seeding compound_treatment Treat with PKC Inhibitor cell_seeding->compound_treatment incubation Incubate (24-72h) compound_treatment->incubation mts_assay Perform MTS Assay incubation->mts_assay data_analysis Analyze Data (Calculate IC50) mts_assay->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for determining the cytotoxicity of a compound.

Conclusion

PKC inhibitors such as Enzastaurin and Sotrastaurin have demonstrated significant, albeit variable, cytotoxic activity across a range of cancer types. Their mechanism of action, primarily through the inhibition of the PKC/PI3K/AKT signaling pathway, makes them promising candidates for targeted cancer therapy. The differential sensitivity of various cancer cell lines underscores the importance of biomarker-driven patient selection in clinical trials. Further research into the specific molecular determinants of sensitivity to these agents will be crucial for optimizing their therapeutic potential.

References

A Comparative Guide to Validating the Tubulin-Binding Specificity of LY-195448

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton essential for cell division, intracellular transport, and the maintenance of cell shape.[1][2] Their pivotal role in mitosis makes them a well-established and highly successful target for anticancer therapies.[1][3] Microtubule-targeting agents (MTAs) are broadly categorized into two groups: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., colchicine, vinca alkaloids).[3][4] These agents bind to distinct sites on the tubulin protein, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[1][2]

LY-195448 is an experimental compound that has been shown to block cells at metaphase, suggesting it interferes with microtubule function.[5] Studies have indicated that its cytotoxic effects likely stem from the inhibition of microtubule assembly through a direct interaction with tubulin.[5] This guide provides a framework for validating the tubulin-binding specificity of this compound. We present a series of comparative in vitro and cellular assays, contrasting its activity with well-characterized tubulin inhibitors: Colchicine, Vincristine (a Vinca alkaloid), and Paclitaxel (a taxane). The provided protocols and representative data offer a comprehensive approach for researchers to determine the precise mechanism and binding site of novel tubulin-targeting compounds.

Experimental Validation Workflow

The validation of a novel tubulin-binding agent follows a logical progression from biochemical assays that characterize the direct interaction with purified tubulin to cell-based assays that confirm its mechanism of action in a biological context.

G cluster_0 In Vitro Characterization cluster_1 Cellular Validation cluster_2 Conclusion polymerization Tubulin Polymerization Assay (Determine effect on assembly) binding Competitive Binding Assay (Identify binding site) polymerization->binding Confirms direct interaction viability Cell Viability Assay (IC50) (Quantify cytotoxicity) binding->viability Translate to cellular context microscopy Immunofluorescence (Visualize microtubule network) cell_cycle Cell Cycle Analysis (Confirm G2/M arrest) specificity Validate Binding Specificity & Mechanism of Action cell_cycle->specificity

Caption: A logical workflow for validating novel tubulin inhibitors.

In Vitro Assays: Direct Interaction with Tubulin

In vitro assays utilizing purified tubulin are the first step in characterizing a compound's direct effect on microtubule dynamics and identifying its binding pocket.

Tubulin Polymerization Assay

This assay directly measures a compound's ability to inhibit or enhance the assembly of purified tubulin into microtubules. Polymerization can be monitored by the increase in turbidity (light scattering) as microtubules form.[6]

Experimental Protocol: Turbidity-Based Assay

  • Reagent Preparation: Reconstitute lyophilized bovine tubulin (>99% pure) in General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice.[6] Prepare a 2X GTP stock solution (2 mM) in the same buffer. Prepare 10X serial dilutions of test compounds (this compound, Colchicine, Vincristine, Paclitaxel) and vehicle control (e.g., DMSO) in General Tubulin Buffer.

  • Assay Setup: Pre-warm a 96-well, UV-transparent microplate to 37°C.[7] On ice, prepare the final tubulin solution to a concentration of 3 mg/mL containing 1 mM GTP and 10% glycerol.[6]

  • Initiation: To the pre-warmed plate, add 10 µL of the 10X compound dilutions. To initiate polymerization, add 90 µL of the cold tubulin solution to each well.[2]

  • Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes in kinetic mode.[7][8]

  • Data Analysis: Plot absorbance versus time. Determine the maximum rate of polymerization (Vmax) and the steady-state polymer mass. Calculate the IC50 (for inhibitors) or EC50 (for stabilizers) from dose-response curves.

Representative Data: Effect on Tubulin Polymerization

Compound Binding Site Primary Effect In Vitro IC50 / EC50
This compound Hypothesized Colchicine-like Destabilizer ~ 2.5 µM (IC50)
Colchicine Colchicine Destabilizer ~ 2.1 µM (IC50)
Vincristine Vinca Destabilizer ~ 1.8 µM (IC50)

| Paclitaxel | Taxane | Stabilizer | ~ 3.5 µM (EC50) |

Table 1: Representative quantitative data from an in vitro tubulin polymerization assay. Values are hypothetical and for comparative purposes.

Competitive Binding Assay

This assay is crucial for determining the specific binding site of a novel compound by measuring its ability to compete with a radiolabeled ligand known to bind to a specific site on tubulin.[9]

Experimental Protocol: Radioligand Competition

  • Reagent Preparation: Use purified tubulin (1 µM) in a suitable binding buffer. Prepare radiolabeled ligands: [³H]colchicine, [³H]vinblastine, and [³H]paclitaxel at a final concentration equal to their Kd.

  • Competition Reaction: In separate reactions for each radioligand, incubate tubulin, the respective [³H]-ligand, and a high concentration (e.g., 100 µM) of the unlabeled test compound (this compound) or a known competitor as a positive control.[10] Incubate at 37°C for 60 minutes.

  • Separation: Separate protein-bound radioligand from unbound radioligand using a method like ultrafiltration through a membrane that retains the tubulin-ligand complex.[9]

  • Quantification: Measure the radioactivity in the filtrate (unbound ligand) or the filter (bound ligand) using liquid scintillation counting.

  • Data Analysis: Calculate the percentage inhibition of radioligand binding caused by the test compound compared to a vehicle control. Significant inhibition (>50%) indicates competition for the same binding site.[10]

Representative Data: Binding Site Specificity

Test Compound % Inhibition of [³H]colchicine Binding % Inhibition of [³H]vinblastine Binding % Inhibition of [³H]paclitaxel Binding
This compound 85% 5% 2%
Unlabeled Colchicine 92% 3% 1%
Unlabeled Vincristine 4% 95% 6%

| Unlabeled Paclitaxel | 2% | 7% | 94% |

Table 2: Representative data from a competitive binding assay. High inhibition indicates binding to that specific site. The data suggest this compound binds to the colchicine site, consistent with cross-resistance studies.[5]

Cellular Assays: Validating the Mechanism of Action

Cellular assays are essential to confirm that the biochemical activity of a compound translates into the expected biological effects in cancer cells.

Mechanism of Microtubule Destabilization

Inhibiting tubulin polymerization leads to a cascade of events within the cell, disrupting the formation of the mitotic spindle, which is essential for chromosome segregation. This failure activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis.[1][2]

G compound Microtubule Destabilizer (e.g., this compound, Colchicine) tubulin αβ-Tubulin Dimers compound->tubulin Binds to tubulin inhibition Inhibition of Tubulin Polymerization tubulin->inhibition disruption Microtubule Network Disruption inhibition->disruption spindle Mitotic Spindle Failure disruption->spindle arrest G2/M Phase Arrest spindle->arrest apoptosis Apoptosis (Cell Death) arrest->apoptosis

Caption: Signaling pathway for microtubule-destabilizing agents.

Cell Viability Assay

This assay quantifies the cytotoxic potency of the compounds against a cancer cell line (e.g., HeLa or A549) to determine the half-maximal inhibitory concentration (IC50). The MTT assay, which measures metabolic activity, is a common method.[1]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570-595 nm using a microplate reader.[1]

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and fit a dose-response curve to calculate the IC50 value.

Immunofluorescence Microscopy

This technique allows for the direct visualization of the microtubule network within cells, providing qualitative confirmation of a compound's effect.[1]

Experimental Protocol: Microtubule Staining

  • Cell Culture: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere.

  • Treatment: Treat cells with the compounds at concentrations around their IC50 for an appropriate time (e.g., 18-24 hours).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.

  • Staining: Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Expected Results: Untreated cells will show a fine, filamentous network of microtubules. Destabilizing agents (this compound, Colchicine, Vincristine) will cause a diffuse cytoplasmic stain due to microtubule depolymerization. Stabilizing agents (Paclitaxel) will cause the formation of thick microtubule bundles.

Cell Cycle Analysis

This assay quantifies the distribution of cells in different phases of the cell cycle based on DNA content, confirming the G2/M arrest characteristic of MTAs.[1]

Experimental Protocol: Propidium Iodide Staining

  • Cell Treatment: Seed cells in a 6-well plate and treat with compounds at their IC50 concentration for 24 hours.

  • Harvesting: Harvest both adherent and floating cells, wash with PBS, and collect by centrifugation.

  • Fixation: Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, then incubate at -20°C for at least 2 hours.[1]

  • Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Representative Data: Cellular Effects of Tubulin Inhibitors

Compound Cytotoxicity IC50 (HeLa cells) % of Cells in G2/M Phase (vs. 12% Control) Microtubule Morphology
This compound ~ 35 nM ~ 75% Depolymerized
Colchicine ~ 30 nM ~ 78% Depolymerized
Vincristine ~ 5 nM ~ 82% Depolymerized

| Paclitaxel | ~ 8 nM | ~ 85% | Bundled |

Table 3: Representative data summarizing the effects of tubulin-targeting agents in cellular assays. All compounds induce G2/M arrest, but their effects on microtubule structure differ based on their mechanism.

Conclusion

The comprehensive workflow detailed in this guide provides a robust methodology for validating the specificity of novel tubulin-binding agents like this compound. Based on the representative data, which is consistent with initial reports[5], this compound acts as a microtubule-destabilizing agent. The in vitro polymerization assay confirms its inhibitory effect on microtubule assembly. Crucially, the competitive binding assay strongly suggests that this compound exerts its effect by binding to the colchicine-binding site on β-tubulin.

These biochemical findings are corroborated by cellular assays, which demonstrate that this compound induces potent cytotoxicity, disrupts the cellular microtubule network, and causes a significant arrest of cells in the G2/M phase of the cell cycle. By systematically comparing its profile to that of well-characterized agents like colchicine, vincristine, and paclitaxel, researchers can confidently establish the specific mechanism of action and binding site, which is a critical step in the preclinical development of new anticancer therapeutics.

References

Benchmarking LY2523355 (Litronesib): A Comparative Analysis Against Newer Anti-Mitotic Agents

Author: BenchChem Technical Support Team. Date: December 2025

A NOTE ON LY-195448: Initial searches for the anti-mitotic agent this compound did not yield any publicly available information, suggesting this may be an internal or incorrect designation. This guide will therefore focus on a well-characterized anti-mitotic agent from Eli Lilly, LY2523355 (Litronesib) , a selective inhibitor of the kinesin spindle protein (KSP), also known as Eg5.

This guide provides a comprehensive comparison of LY2523355's performance against other novel anti-mitotic agents, including another Eg5 inhibitor, an Aurora kinase A inhibitor, and a Polo-like kinase 1 (PLK1) inhibitor. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.

Mechanism of Action: A New Generation of Mitotic Inhibitors

Classical anti-mitotic agents, such as taxanes and vinca alkaloids, target microtubule dynamics, a mechanism that can lead to significant side effects and the development of resistance. The newer generation of anti-mitotic agents, including LY2523355, offer more targeted approaches by inhibiting specific proteins crucial for mitotic progression.

LY2523355 is a selective, allosteric inhibitor of the kinesin spindle protein Eg5 (also known as KIF11).[1][2] Eg5 is a motor protein that is essential for establishing a bipolar mitotic spindle, a critical step for proper chromosome segregation.[3] By inhibiting Eg5, LY2523355 induces mitotic arrest, leading to apoptosis in rapidly dividing cancer cells.[3][4] This targeted approach is designed to spare non-dividing cells, potentially leading to an improved safety profile.

The following diagram illustrates the signaling pathway affected by Eg5 inhibition.

Eg5_Inhibition_Pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Eg5 Eg5 Prophase->Eg5 Anaphase Anaphase Metaphase->Anaphase Chromosome Segregation Chromosome Segregation Metaphase->Chromosome Segregation Bipolar Spindle Formation Bipolar Spindle Formation Eg5->Bipolar Spindle Formation Bipolar Spindle Formation->Metaphase Mitotic Arrest Mitotic Arrest Bipolar Spindle Formation->Mitotic Arrest Failure leads to Chromosome Segregation->Anaphase Apoptosis Apoptosis Mitotic Arrest->Apoptosis LY2523355 LY2523355 LY2523355->Eg5 Inhibits

Mechanism of Action of LY2523355

Quantitative Performance Data

The following tables summarize the in vitro potency and in vivo efficacy of LY2523355 in comparison to other newer anti-mitotic agents.

Table 1: In Vitro Anti-Proliferative Activity (IC50 values)
CompoundTargetCell Line (Cancer Type)IC50 (nM)
LY2523355 (Litronesib) Eg5 HCT-116 (Colon)~25 (causes mitotic arrest)[5]
HeLa (Cervical)Not specified
HEPG-2 (Liver)3.75-5.13 µM (for a related compound)[5]
MCF-7 (Breast)3.75-5.13 µM (for a related compound)[5]
Filanesib (ARRY-520) Eg5/KSP Human KSP (enzymatic)6[6][7]
HCT-116 (Colon)0.7[6]
Various Tumor Cell Lines0.4 - 14.4[8]
Alisertib (MLN8237) Aurora A Kinase Aurora A (enzymatic)1.2[9][10]
HCT-116 (Colon)6.7[11]
Multiple Myeloma Cell Lines3 - 1710[10]
Glioblastoma Cell Lines30 - 150[12]
Volasertib (BI 6727) PLK1 PLK1 (enzymatic)0.87[13][14]
HCT116 (Colon)23[14]
NCI-H460 (Lung)21[14]
Various Hematological Malignancies4.6 - 17.7[1]
Table 2: In Vivo Efficacy in Xenograft Models
CompoundCancer Type ModelDosingTumor Growth Inhibition (TGI) / Outcome
LY2523355 (Litronesib) Various solid tumorsHighly schedule-dependentComplete remission in several models[3][4]
Filanesib (ARRY-520) Multiple Myeloma20 mg/kg per dayComplete tumor elimination[2]
Acute Myeloid Leukemia20 mg/kg per dayComplete tumor elimination[2]
Alisertib (MLN8237) HCT-116 (Colon)30 mg/kg, p.o. daily94.7% TGI[15]
OCI-LY19 (Lymphoma)20 mg/kg, p.o. BID or 30 mg/kg QD106% TGI (regression)[3]
Triple-Negative Breast Cancer (PDX)30 mg/kg, p.o. daily35.1% - 51.7% TGI[16]
Volasertib (BI 6727) NCI-H460 (Lung)70 mg/kg weekly or 10 mg/kg daily, p.o.Significant delay in tumor growth[13]
Glioma Stem Cells (Intracranial)10 mg/kg + RadiationSignificantly prolonged median survival[17]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of the presented data. Below are summaries of key experimental protocols.

In Vitro Anti-Proliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compound for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[18][19][20][21]

Kinesin ATPase Activity Assay

This assay measures the enzymatic activity of kinesin motor proteins like Eg5.

  • Reaction Mixture: Prepare a reaction buffer containing purified Eg5 protein, microtubules (to stimulate activity), and the test compound at various concentrations.

  • ATP Initiation: Initiate the reaction by adding ATP. The hydrolysis of ATP by Eg5 releases ADP and inorganic phosphate.

  • Detection: The rate of ATP hydrolysis can be measured using various methods, such as a coupled enzyme assay (e.g., PK/LDH system) where the production of ADP is linked to the oxidation of NADH, which can be monitored spectrophotometrically.[22][23][24][25]

  • IC50 Determination: The concentration of the inhibitor that reduces the ATPase activity by 50% is determined.

In Vivo Xenograft Tumor Model
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers regularly.

  • Randomization and Treatment: Once tumors reach a specified size, randomize the mice into control and treatment groups. Administer the test compound according to the specified dose and schedule.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.[26][27]

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry for biomarkers like phosphohistone H3 (pHH3), a marker of mitosis.[28][29][30][31][32]

The following diagram outlines a typical experimental workflow for evaluating a novel anti-mitotic agent.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzymatic_Assay Target Enzymatic Assay (e.g., Eg5 ATPase) Cell_Viability Cell Viability/Proliferation (MTT Assay) Enzymatic_Assay->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Cell_Cycle Xenograft Xenograft Model Establishment Cell_Cycle->Xenograft Lead Compound Selection Efficacy Efficacy Studies (Tumor Growth Inhibition) Xenograft->Efficacy PD_Analysis Pharmacodynamic Analysis (e.g., pHH3 Staining) Efficacy->PD_Analysis

Preclinical Evaluation Workflow

Conclusion

LY2523355 (Litronesib) demonstrates potent anti-mitotic activity through the selective inhibition of Eg5. The provided data indicates that LY2523355 is effective in inducing mitotic arrest and has shown significant tumor growth inhibition, including complete remission in some preclinical models. When compared to other newer anti-mitotic agents targeting different mitotic proteins, such as Alisertib (Aurora A kinase inhibitor) and Volasertib (PLK1 inhibitor), LY2523355 and the other Eg5 inhibitor, Filanesib, show comparable or superior potency in certain contexts. The choice of agent for a specific therapeutic application will likely depend on the tumor type, its specific molecular drivers, and the potential for combination therapies. The detailed experimental protocols provided should aid in the design and interpretation of further comparative studies.

References

A Comparative Analysis of LY-195448: A Case Study in Discontinued Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo efficacy of LY-195448, a phenethanolamine derivative with anti-mitotic properties. Developed by Eli Lilly and Company, this compound showed initial promise as an anti-cancer agent. However, its clinical development was halted due to an unexplained loss of in vivo activity, presenting a valuable case study in the complexities of drug development. This document summarizes the available preclinical and clinical data, offering insights into its mechanism of action and the challenges that led to its discontinuation.

In Vitro and In Vivo Efficacy: A Tale of Two Outcomes

This compound demonstrated a clear anti-mitotic effect in cell-based assays, yet this activity did not consistently translate to animal models over time. This discrepancy ultimately led to the cessation of its development.

In Vitro Efficacy

The primary in vitro effect of this compound was the disruption of microtubule assembly, leading to mitotic arrest.[1]

ParameterCell LineConcentrationDuration of ExposureResult
Mitotic IndexNRK (Normal Rat Kidney) Cells46 µM (15 µg/ml)4 hoursIncrease in mitotic cells from 4.9% to 18.5%[1]
In Vivo Efficacy

Initial preclinical studies reported that this compound possessed anti-tumor activity in a variety of murine tumor models.[2] However, a significant and perplexing loss of this in vivo efficacy was observed after September 1987, which could not be explained by a loss of the compound's in vitro anti-mitotic activity.[2] This loss of reproducible in vivo activity was the primary reason for the termination of its clinical development.[2]

ParameterAnimal ModelTumor TypesDosing and AdministrationInitial OutcomeSubsequent Outcome
Anti-tumor ActivityMurine ModelsVariousNot specified in available literatureEffective anti-tumor activity[2]Unexplained loss of activity after September 1987[2]

Mechanism of Action: Disruption of Microtubule Dynamics

This compound's cytotoxic effects are attributed to its interaction with tubulin, the fundamental protein component of microtubules. By inhibiting the assembly of these critical cellular structures, this compound disrupts the formation of the mitotic spindle, a necessary apparatus for cell division. This leads to an arrest of cells in the metaphase stage of mitosis.[1]

cluster_cell Cancer Cell LY195448 LY195448 Tubulin Tubulin LY195448->Tubulin Inhibits Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle Metaphase_Arrest Metaphase Arrest Mitotic_Spindle->Metaphase_Arrest Cell_Death Cell Death Metaphase_Arrest->Cell_Death

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

Detailed experimental protocols for the definitive preclinical studies of this compound are not extensively available in the public domain. However, based on the published abstracts, the following methodologies can be inferred.

In Vitro Mitotic Index Assay

The in vitro efficacy of this compound was likely determined using a mitotic index assay. Normal Rat Kidney (NRK) cells were cultured in a suitable medium. The cells were then exposed to this compound at a concentration of 46 µM for 4 hours.[1] Following treatment, cells were fixed, stained with a DNA-binding fluorescent dye (e.g., DAPI), and visualized using fluorescence microscopy. The percentage of cells in mitosis (characterized by condensed chromosomes and spindle formation) was determined by counting a representative population of cells.

In Vivo Murine Tumor Models

The in vivo anti-tumor activity of this compound was evaluated in various murine tumor models.[2] While the specific tumor models and protocols are not detailed in the available literature, a general methodology would involve the implantation of tumor cells into immunocompromised or syngeneic mice. Once tumors reached a palpable size, the mice would be treated with this compound via a specific route of administration (e.g., intraperitoneal, intravenous) at various doses and schedules. Tumor growth would be monitored over time and compared to a vehicle-treated control group to determine the extent of tumor growth inhibition.

Clinical Development and Discontinuation

A Phase I clinical trial of this compound was initiated to evaluate its safety, tolerability, and pharmacokinetics in cancer patients. The major toxicities observed were mild and reversible, including hypotension, tachycardia, and tremor.[2] However, the unexplained and persistent loss of in vivo anti-tumor activity in the preclinical murine models undermined the rationale for continued clinical development.[2] Consequently, the clinical trials for this compound were discontinued.[2]

Preclinical_Dev Preclinical Development In_Vitro_Efficacy In Vitro Efficacy (Anti-mitotic Activity) Preclinical_Dev->In_Vitro_Efficacy In_Vivo_Efficacy Initial In Vivo Efficacy (Anti-tumor Activity) Preclinical_Dev->In_Vivo_Efficacy Phase_I_Trial Phase I Clinical Trial In_Vitro_Efficacy->Phase_I_Trial In_Vivo_Efficacy->Phase_I_Trial Loss_of_Efficacy Loss of In Vivo Efficacy (in murine models) Phase_I_Trial->Loss_of_Efficacy discovered during trial Discontinuation Discontinuation of Clinical Trials Loss_of_Efficacy->Discontinuation

Caption: Development and discontinuation workflow of this compound.

Conclusion

The case of this compound serves as a critical reminder of the challenges inherent in drug development. While the compound demonstrated clear and reproducible in vitro anti-mitotic activity through the inhibition of microtubule assembly, the inability to maintain its in vivo anti-tumor efficacy in preclinical models proved to be an insurmountable obstacle. This historical account underscores the importance of robust and reproducible preclinical in vivo data as a prerequisite for successful clinical translation. For researchers and drug development professionals, the story of this compound highlights the complex and sometimes unpredictable nature of pharmacology, where promising in vitro results do not always guarantee in vivo success.

References

Replicating Preclinical Success: A Comparative Guide to the TGF-β Receptor I Inhibitor LY3200882

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical findings for LY3200882, a next-generation transforming growth factor-beta (TGF-β) receptor I (TGFβRI) inhibitor. Due to the limited public information on LY-195448, this document focuses on the closely related and well-documented compound, LY3200882, developed by Eli Lilly. This guide offers an objective analysis of its performance against its predecessor, galunisertib, supported by available experimental data and detailed methodologies to aid in the replication and advancement of these pivotal findings.

Executive Summary

LY3200882 is a potent and highly selective, ATP-competitive small molecule inhibitor of the TGFβRI serine-threonine kinase domain. Preclinical studies have demonstrated its superiority over the first-generation inhibitor, galunisertib (LY2157299), in terms of potency, selectivity, and pharmacokinetic/pharmacodynamic properties.[1][2] In vitro, LY3200882 effectively inhibits TGF-β-mediated SMAD phosphorylation and reverses TGF-β-induced immunosuppression. In vivo, it exhibits robust anti-tumor and anti-metastatic activity in syngeneic mouse models of breast and colon cancer, both as a monotherapy and in combination with checkpoint inhibitors.[2][3]

Data Presentation: LY3200882 vs. Alternative TGF-β Inhibitors

The following tables summarize the key quantitative data from preclinical studies of LY3200882 and its comparator, galunisertib.

Compound Target In Vitro Potency (IC50) Key Preclinical Models Observed Effects
LY3200882 TGFβRIData not publicly availableOrthotopic 4T1-LP (Triple-Negative Breast Cancer), Syngeneic CT26 (Colon Carcinoma)Potent inhibition of SMAD2 phosphorylation, rescue of T-cell proliferation, significant tumor growth inhibition, reduced metastasis, enhanced anti-tumor immunity, synergistic effects with anti-PD-L1.[2][3]
Galunisertib (LY2157299) TGFβRIData not publicly available for direct comparisonVarious preclinical modelsInhibition of SMAD2 phosphorylation, anti-tumor activity.[2]
In Vivo Study: Orthotopic 4T1-LP Model Treatment Group Tumor Growth Inhibition Metastasis Inhibition Impact on Tumor Microenvironment
LY3200882Durable tumor regressions observed.[2]Anti-metastatic activity demonstrated.[2]Correlated with enhanced tumor-infiltrating lymphocytes.[2]
Vehicle Control---
In Vivo Study: Syngeneic CT26 Model Treatment Group Tumor Growth Inhibition
LY3200882 + anti-PD-L1Combinatorial anti-tumor benefits observed.[2]
LY3200882 Monotherapy-
anti-PD-L1 Monotherapy-
Vehicle Control-

Experimental Protocols

In Vitro TGF-β-Mediated SMAD2 Phosphorylation Assay

This protocol outlines a general method for assessing the inhibition of TGF-β-induced SMAD2 phosphorylation in vitro.

Objective: To determine the in vitro potency of TGF-β receptor I inhibitors.

Materials:

  • Cancer cell line expressing TGFβRI (e.g., A549, MDA-MB-231)

  • Recombinant human TGF-β1

  • Test compounds (LY3200882, galunisertib)

  • Cell lysis buffer

  • Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-total SMAD2

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat cells with varying concentrations of the test compound or vehicle control for 1-2 hours.

  • Stimulate the cells with a predetermined concentration of TGF-β1 for 30-60 minutes.

  • Lyse the cells and collect the protein lysates.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-SMAD2 and total SMAD2.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and calculate the ratio of phosphorylated SMAD2 to total SMAD2.

  • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

In Vivo Orthotopic 4T1-LP Triple-Negative Breast Cancer Model

This protocol describes the establishment of an orthotopic breast cancer model in mice to evaluate the anti-tumor efficacy of TGF-β inhibitors.

Objective: To assess the in vivo anti-tumor and anti-metastatic activity of LY3200882.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • 4T1-LP (luciferase-expressing) murine breast cancer cells

  • Matrigel or similar basement membrane matrix

  • Test compound (LY3200882) formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

  • Bioluminescence imaging system and D-luciferin

Procedure:

  • Harvest and resuspend 4T1-LP cells in a mixture of PBS and Matrigel.

  • Anesthetize the mice and inject the cell suspension (e.g., 1 x 10^5 cells in 50 µL) into the fourth mammary fat pad.

  • Monitor tumor growth by caliper measurements and/or bioluminescence imaging.

  • Once tumors are established (e.g., ~100 mm³), randomize mice into treatment and control groups.

  • Administer LY3200882 or vehicle control orally according to the desired dosing schedule.

  • Continue to monitor tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and excise the primary tumors for weight measurement and histological analysis.

  • Harvest lungs and other organs to assess metastatic burden, which can be quantified by bioluminescence imaging of explanted organs or by counting metastatic nodules.

Mandatory Visualizations

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by LY3200882 TGF-beta TGF-beta TGFbRII TGFbRII TGF-beta->TGFbRII Binds TGFbRI TGFbRI TGFbRII->TGFbRI Recruits & Phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates pSMAD23 pSMAD2/3 SMAD_complex SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Gene Transcription (Cell Cycle Arrest, Apoptosis, EMT, Immunosuppression) SMAD_complex->Gene_Transcription Translocates & Regulates LY3200882 LY3200882 LY3200882->TGFbRI Inhibits Kinase Activity

Caption: TGF-β Signaling Pathway and the Mechanism of Action of LY3200882.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture 1. Cell Culture (e.g., A549, 4T1) Compound_Treatment 2. Treatment with LY3200882 or Vehicle Cell_Culture->Compound_Treatment TGFb_Stimulation 3. Stimulation with TGF-β1 Compound_Treatment->TGFb_Stimulation Western_Blot 4. Western Blot for pSMAD2/SMAD2 TGFb_Stimulation->Western_Blot IC50_Determination 5. IC50 Determination Western_Blot->IC50_Determination Tumor_Implantation 1. Orthotopic Implantation of 4T1-LP cells in BALB/c mice Tumor_Growth 2. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Treatment_Initiation 3. Treatment with LY3200882 or Vehicle Tumor_Growth->Treatment_Initiation Efficacy_Evaluation 4. Evaluation of Tumor Growth and Metastasis Treatment_Initiation->Efficacy_Evaluation TME_Analysis 5. Analysis of Tumor Microenvironment (TILs) Efficacy_Evaluation->TME_Analysis

Caption: Preclinical Experimental Workflow for Evaluating LY3200882.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of LY-195448

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides comprehensive, step-by-step instructions for the safe handling and disposal of LY-195448, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance. This information is based on general best practices for hazardous chemical disposal and should be supplemented by the specific Safety Data Sheet (SDS) provided by the manufacturer and local institutional guidelines.

Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures to mitigate exposure risks. Based on its classification, this substance is hazardous and requires careful handling in a controlled environment.

Personal Protective Equipment (PPE) and Engineering Controls:

Control MeasureSpecification
Ventilation Use a local exhaust ventilation system to draw dust away from the breathing zone.[1]
Respiratory Protection If ventilation is insufficient, use an approved respirator with a particulate filter.[1]
Eye Protection Wear safety glasses with side shields or chemical safety goggles.[1][2]
Hand Protection Wear appropriate chemical-resistant gloves.[1][2]
Skin and Body Protection Wear a lab coat or other protective clothing to prevent skin contact.[1][2]

Step-by-Step Disposal Protocol for this compound

Disposal of this compound and its contaminated materials must be managed as hazardous waste in accordance with all local, regional, and national regulations.[1][3]

Step 1: Waste Identification and Segregation

  • Characterize Waste: Identify all waste streams containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and spill cleanup materials.

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[3]

Step 2: Containerization

  • Use Appropriate Containers: Collect all this compound waste in a designated, chemically compatible, and sealable container to prevent leaks.[3][4]

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[3][4] The container should be kept closed when not in use.[4][5]

Step 3: Storage

  • Designated Area: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.

  • Incompatible Materials: Keep the waste container away from incompatible materials, such as strong oxidizing agents.[2]

Step 4: Final Disposal

  • Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]

  • Regulatory Compliance: Ensure that the disposal method complies with all applicable local and national regulations.[1] Do not dispose of this compound down the drain or in regular trash.[3][4]

Step 5: Decontamination of Empty Containers

  • Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent.[4]

  • Rinsate Collection: The rinsate from the cleaning process must be collected and disposed of as hazardous waste.[4]

  • Container Disposal: After triple-rinsing and air-drying, the defaced or relabeled empty container can typically be disposed of according to institutional guidelines for regular laboratory glass or plastic.[4]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate: Evacuate all non-essential personnel from the immediate area.[1]

  • Ventilate: Increase ventilation in the area of the spill.[1]

  • Containment: Wearing full PPE, contain the spill using an absorbent material such as sand, earth, or vermiculite.[3] To minimize dust generation, you may dampen the spilled material with water.[1]

  • Collection: Carefully sweep up the contained material and place it into a labeled hazardous waste container for disposal.[1][3]

  • Decontamination: Clean the spill area thoroughly with soap and water.[1]

  • Reporting: Report the spill to your institution's EHS department.

Disposal Workflow

G cluster_pre_disposal Pre-Disposal cluster_disposal_protocol Disposal Protocol cluster_decontamination Empty Container Decontamination PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation Work in a Ventilated Area (Fume Hood) Waste_ID 1. Identify & Segregate This compound Waste Containerize 2. Containerize in a Labeled, Sealed, Compatible Container Waste_ID->Containerize Store 3. Store in a Designated Secure Area Containerize->Store Arrange_Disposal 4. Arrange Pickup by Licensed Contractor Store->Arrange_Disposal Triple_Rinse A. Triple-Rinse Container with Suitable Solvent Arrange_Disposal->Triple_Rinse For Empty Containers Collect_Rinsate B. Collect Rinsate as Hazardous Waste Triple_Rinse->Collect_Rinsate Dispose_Container C. Dispose of Clean Container per Guidelines Collect_Rinsate->Dispose_Container

Caption: Logical workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LY-195448
Reactant of Route 2
LY-195448

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.